molecular formula C14H19NO4 B123553 (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 62965-10-0

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Número de catálogo: B123553
Número CAS: 62965-10-0
Peso molecular: 265.3 g/mol
Clave InChI: NSVNKQLSGGKNKB-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a chiral, Cbz-protected derivative of the non-proteinogenic amino acid tert-leucine. This compound serves as a critical synthetic intermediate in organic and medicinal chemistry. Its primary research application is in the solid-phase and solution-phase synthesis of complex peptides, where the bulky, sterically hindered tert-butyl side chain is utilized to induce specific conformational restraints, such as promoting helical or turn structures in peptide backbones. This makes it a valuable building block for engineering peptides with enhanced stability and specific biological properties. Furthermore, this class of functionalized amino acids is gaining significant interest in neuroscience research, particularly in the development of inhibitors for γ-aminobutyric acid (GAT) transporters . GAT transporters are promising drug targets for managing conditions associated with imbalances in inhibitory neurotransmission, such as neuropathic pain . Researchers are actively exploring these synthetic amino acid derivatives to create new compounds that modulate GABAergic signaling, offering a potential therapeutic strategy for pain conditions that are resistant to conventional pharmacotherapy . The stereochemistry of the compound is designated as (S), ensuring researchers receive the enantiomerically pure form necessary for precise structure-activity relationship studies. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)11(12(16)17)15-13(18)19-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVNKQLSGGKNKB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201341702
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59269-54-4, 62965-10-0
Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecylphenoxy)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201341702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecylphenoxy)-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a chiral amino acid derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in peer-reviewed literature, this guide primarily summarizes computed and predicted properties, supplemented with general experimental protocols applicable to similar compounds.

Core Chemical Properties

This compound, also known as N-Benzyloxycarbonyl-L-tert-leucine, is a white to off-white powder or crystalline solid. Its structure consists of a tert-leucine core, which is an unnatural amino acid, protected at the amino group with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is common in peptide synthesis and other organic transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted.

Table 1: General and Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉NO₄[1]
Molecular Weight265.30 g/mol [1]
AppearanceWhite to off-white powder or crystals
Storage Temperature2-8°C, Sealed in dry, store in freezer, under -20°C[2]

Table 2: Computed and Predicted Properties

PropertyValueSource
Boiling Point436.368 °C at 760 mmHg (Predicted)[2]
Density1.16 g/cm³ (Predicted)[2]
pKa4.01 ± 0.10 (Predicted)[2]
XLogP32.8[2]
Refractive Index1.528 (Predicted)[2]
Flash Point217.708 °C (Predicted)[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count6[2]
Exact Mass265.13140809[2]

Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~7.35m5HAromatic (C₆H₅)
¹H~5.1s2HBenzyl (CH₂)
¹H~4.2d1Hα-CH
¹H~1.0s9Htert-Butyl (3 x CH₃)
¹³C~175--Carboxyl (C=O)
¹³C~156--Carbonyl (NC=O)
¹³C~136--Aromatic (quaternary C)
¹³C~128--Aromatic (CH)
¹³C~67--Benzyl (CH₂)
¹³C~60--α-C
¹³C~34--tert-Butyl (quaternary C)
¹³C~27--tert-Butyl (CH₃)

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily accessible literature. However, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.

Synthesis

The synthesis of this compound typically involves the protection of the amino group of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).

General Protocol for N-Cbz Protection:

  • Dissolution: Dissolve (S)-2-amino-3,3-dimethylbutanoic acid in a suitable aqueous basic solution, such as aqueous sodium hydroxide or sodium carbonate, at 0-5°C.

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature and pH.

  • Reaction: Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate, ethanol).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

The purity and identity of the final product can be confirmed using several analytical techniques.

  • Melting Point: Determination of the melting point and comparison with literature values (if available).

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Chiral HPLC: To determine the enantiomeric purity. A chiral stationary phase is required for the direct separation of enantiomers.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: (S)-2-amino-3,3-dimethylbutanoic acid dissolution Dissolution in aq. base start->dissolution protection Addition of Benzyl Chloroformate dissolution->protection reaction Reaction Monitoring (TLC) protection->reaction workup Acidic Work-up reaction->workup isolation Filtration and Drying workup->isolation crude_product Crude Product isolation->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure Product purification_method->pure_product analysis Purity and Identity Confirmation (MP, NMR, MS, Chiral HPLC) pure_product->analysis final_product Final Product Characterization analysis->final_product

Caption: General workflow for synthesis, purification, and analysis.

Signaling Pathways

Currently, there is no available information in the scientific literature to suggest a direct and characterized involvement of this compound in specific signaling pathways. As a protected amino acid, its primary role is as a building block in chemical synthesis, particularly in the preparation of peptides and other complex organic molecules. Any biological activity would likely be attributed to the final molecule into which this compound is incorporated.

Safety Information

This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Synthesis of N-Cbz-L-tert-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-Cbz-L-tert-leucine, a crucial protected amino acid in peptide synthesis and pharmaceutical research. The bulky tert-butyl side chain of L-tert-leucine offers unique steric properties, making its N-protected form a valuable building block in the creation of complex peptides and therapeutic agents. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[][2]

Core Synthesis Strategy: Schotten-Baumann Reaction

The standard and most effective method for the N-protection of amino acids with the Cbz group is the Schotten-Baumann reaction.[3] This procedure involves the acylation of the amino acid with benzyl chloroformate in a biphasic system under basic conditions. The careful control of pH is critical to ensure the selective acylation of the amino group.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of N-Cbz-L-tert-leucine based on established protocols for similar amino acids.

ParameterValueReference
Typical Yield85-95%[5]
Purity (by HPLC)>98%[6]
Reaction Time2-4 hours[4]
Reaction Temperature0-5 °C[4]
pH Range8-10[4]

Experimental Protocol

This section details the methodology for the synthesis of N-Cbz-L-tert-leucine.

Materials:

  • L-tert-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of L-tert-leucine: In a reaction vessel equipped with a magnetic stirrer and a pH meter, dissolve L-tert-leucine (1.0 equivalent) in an aqueous solution of sodium bicarbonate. Cool the solution to 0-5 °C using an ice bath.

  • Acylation Reaction: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 M aqueous solution of sodium hydroxide. The rate of addition of the sodium hydroxide solution should be adjusted to maintain the pH of the reaction mixture between 8 and 10.[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.[4] The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane or diethyl ether (2 x volume of the aqueous layer) to remove any unreacted benzyl chloroformate and other organic impurities.[3][4]

    • Carefully separate the aqueous layer.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the solution to a pH of approximately 2 with dilute hydrochloric acid.[3][4]

    • The product, N-Cbz-L-tert-leucine, will precipitate out of the solution as a white solid.

  • Isolation and Washing:

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with cold deionized water to remove any inorganic salts.[3][4]

  • Purification (Recrystallization):

    • The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system.

    • Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.[4]

    • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.[4]

  • Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexanes.[4]

    • Dry the final product under vacuum to yield N-Cbz-L-tert-leucine as a white crystalline solid.

Visualizing the Workflow and Synthesis Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of N-Cbz-L-tert-leucine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolution Dissolve L-tert-leucine in aqueous NaHCO₃ cooling Cool to 0-5 °C dissolution->cooling acylation Add Cbz-Cl and NaOH (aq) (maintain pH 8-10) cooling->acylation stirring Stir for 2-4 hours at 0-5 °C acylation->stirring extraction Wash with Dichloromethane stirring->extraction acidification Acidify aqueous layer to pH ~2 with HCl extraction->acidification filtration1 Collect precipitate via vacuum filtration acidification->filtration1 recrystallization Recrystallize from Ethyl Acetate/Hexanes filtration1->recrystallization filtration2 Collect crystals via vacuum filtration recrystallization->filtration2 drying Dry under vacuum filtration2->drying final_product final_product drying->final_product N-Cbz-L-tert-leucine

Caption: Experimental workflow for the synthesis of N-Cbz-L-tert-leucine.

reaction_pathway cluster_conditions L_tert_leucine L-tert-leucine plus1 + Cbz_Cl Benzyl Chloroformate conditions NaOH (aq), H₂O 0-5 °C, pH 8-10 Cbz_Cl->conditions N_Cbz_L_tert_leucine N-Cbz-L-tert-leucine conditions->N_Cbz_L_tert_leucine plus2 + NaCl NaCl plus3 + H2O H₂O

Caption: Reaction pathway for N-Cbz protection of L-tert-leucine.

References

Technical Guide: Cbz-L-tert-leucine in Synthetic Chemistry and Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-L-tert-leucine (Cbz-L-tert-leucine), a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the development of bioactive molecules.

Core Chemical Data

Quantitative data for Cbz-L-tert-leucine is summarized in the table below for easy reference.

PropertyValue
CAS Number 62965-10-0
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.30 g/mol
Appearance White to off-white crystalline powder
Synonyms N-Benzyloxycarbonyl-L-tert-leucine, Z-L-tert-leucine

Experimental Protocols

Synthesis of Cbz-L-tert-leucine

This protocol describes the N-protection of L-tert-leucine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Materials:

  • L-tert-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-tert-leucine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution with vigorous stirring. Ensure the pH of the reaction mixture is maintained between 9 and 10 by adding 1 M sodium carbonate solution as needed.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude Cbz-L-tert-leucine from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure product.

Use of Cbz-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a Cbz-protected amino acid, such as Cbz-L-tert-leucine, as the N-terminal residue in a peptide sequence using solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)

  • 20% Piperidine in dimethylformamide (DMF)

  • Cbz-L-tert-leucine

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Cbz-L-tert-leucine:

    • In a separate vial, dissolve Cbz-L-tert-leucine (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow to pre-activate for 10-15 minutes.

    • Add the activated Cbz-L-tert-leucine solution to the deprotected resin.

    • Add DIEA (6 equivalents) and agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

Synthetic Cannabinoid Receptor Agonist Signaling

Peptides and peptidomimetics incorporating L-tert-leucine have been investigated for their biological activity. For instance, synthetic cannabinoid receptor agonists containing an L-tert-leucinamide moiety have been shown to interact with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] The following diagram illustrates a simplified signaling pathway initiated by the binding of such an agonist to the CB1 receptor.

GPCR_Signaling cluster_membrane Plasma Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Agonist L-tert-leucine containing Synthetic Agonist Agonist->CB1 Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Repeat->Deprotection FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Last AA Wash3 Wash (DMF, DCM) FinalDeprotection->Wash3 CbzCoupling Couple Cbz-L-tert-leucine (DIC, HOBt) Wash3->CbzCoupling Wash4 Wash (DMF, DCM) CbzCoupling->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

References

Navigating the Solubility Landscape of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. Given the limited availability of specific quantitative solubility data in public literature, this document consolidates qualitative information, presents comparative data for structurally similar compounds, and furnishes a detailed experimental protocol for researchers to determine precise solubility values in their specific applications.

Core Factors Influencing Solubility

The dissolution of this compound, also known as N-Cbz-L-tert-leucine, in organic solvents is a multifactorial process. Key determinants include the physicochemical properties of the solute itself and the characteristics of the solvent.

  • The Amino Acid Structure: The tert-butyl side chain of the tert-leucine residue is bulky and hydrophobic, which generally favors solubility in less polar organic solvents.

  • The N-Terminal Protecting Group: The benzyloxycarbonyl (Cbz or Z) group introduces a significant nonpolar aromatic character to the molecule. This functional group is known to enhance the solubility of amino acids in various organic solvents compared to their unprotected forms.

  • The Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Aprotic polar solvents are often effective in dissolving protected amino acids.

Solubility Profile: A Summary of Available Data

Precise quantitative solubility data for this compound is scarce in publicly accessible literature. However, a qualitative and semi-quantitative profile can be constructed from supplier safety data sheets and related chemical information. For comparative purposes, quantitative data for the closely related N-Boc-L-tert-leucine is included.

SolventChemical ClassThis compound SolubilityN-Boc-L-tert-leucine Solubility (for comparison)
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble100 mg/mL[1]
Dimethylformamide (DMF)AmideExpected to be solubleNo specific data found
Dichloromethane (DCM)Halogenated HydrocarbonSolubleNo specific data found
ChloroformHalogenated HydrocarbonSparingly SolubleNo specific data found
MethanolAlcoholSlightly SolubleSoluble
EthanolAlcoholSolubleNo specific data found
AcetoneKetoneSolubleNo specific data found
Ethyl AcetateEsterSolubleNo specific data found
WaterProticPractically InsolubleNo specific data found

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms from various sources and should be interpreted with caution. The high solubility of the analogous N-Boc-L-tert-leucine in DMSO suggests that this compound is also likely to be highly soluble in this solvent.

Experimental Protocol for Solubility Determination

The following section outlines a standardized gravimetric method, commonly known as the shake-flask method, for the precise determination of the solubility of this compound in a specific organic solvent.

Objective: To determine the equilibrium solubility of this compound in a chosen organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Dissolution: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle, permitting the excess solid to sediment.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

  • Filtration: Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Place the evaporating dish or vial in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.

  • Mass Determination: Once the solvent has been fully evaporated, accurately weigh the evaporating dish or vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered supernatant (L))

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Evaporate solvent from a known volume E->F G Weigh dried solute F->G H Calculate solubility (mass/volume) G->H

References

Spectroscopic and Structural Elucidation of N-Cbz-L-tert-leucine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) is a protected amino acid derivative crucial in peptide synthesis and the development of peptidomimetics. The bulky tert-butyl group of the tert-leucine residue imparts unique conformational constraints and enzymatic stability to peptides, making it a valuable building block for drug discovery professionals. The carbobenzyloxy (Cbz or Z) group serves as a robust protecting group for the amine functionality, enabling controlled peptide bond formation. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of N-Cbz-L-tert-leucine for its successful application in research and development.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for N-Cbz-L-tert-leucine.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Cbz-L-tert-leucine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet, broad1HCarboxylic acid (-COOH)
~7.35Multiplet5HAromatic protons (C₆H₅)
~5.1Singlet2HBenzylic protons (-CH₂-)
~4.1Doublet1Hα-proton (-CH-)
~1.0Singlet9Htert-butyl protons (-C(CH₃)₃)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Cbz-L-tert-leucine

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid carbonyl (-COOH)
~156Urethane carbonyl (-O-(C=O)-N)
~136Aromatic quaternary carbon
~128.5Aromatic methine carbons
~128.0Aromatic methine carbons
~67Benzylic carbon (-CH₂-)
~62α-carbon (-CH-)
~34tert-butyl quaternary carbon
~26.5tert-butyl methyl carbons

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Characteristic IR Absorption Bands for N-Cbz-L-tert-leucine

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500O-H (Carboxylic acid)Stretching, broad
~3300N-H (Urethane)Stretching
3100-3000C-H (Aromatic)Stretching
2970-2870C-H (Aliphatic)Stretching
~1710C=O (Carboxylic acid)Stretching
~1690C=O (Urethane)Stretching
~1530N-HBending
1470-1450C=C (Aromatic)Stretching

Table 4: Mass Spectrometry Data for N-Cbz-L-tert-leucine

m/zIon
265.13[M]⁺ (Molecular Ion)
220.13[M - COOH]⁺
108.06[C₇H₈O]⁺ (benzyl fragment)
91.05[C₇H₇]⁺ (tropylium ion)

Based on a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of N-Cbz-L-tert-leucine.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-tert-leucine in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a longer acquisition time are typically necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Cbz-L-tert-leucine.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of solid N-Cbz-L-tert-leucine onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Cbz-L-tert-leucine.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI))

  • Sample introduction system (e.g., direct infusion or coupled with liquid chromatography)

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of N-Cbz-L-tert-leucine in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. Compare the observed m/z values with the calculated values for the expected chemical formula.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like N-Cbz-L-tert-leucine.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Validation Synthesis Synthesis of N-Cbz-L-tert-leucine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Commercial Suppliers and Technical Guide for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine, is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other complex molecular architectures. Its bulky tert-butyl group provides steric hindrance that can influence reaction stereoselectivity and impart unique conformational properties to the target molecules. This guide provides an in-depth overview of commercial suppliers, key technical data, and a representative experimental protocol for its application in solid-phase peptide synthesis.

Commercial Availability

A number of chemical suppliers offer this compound and its enantiomeric and other protected forms. The following table summarizes a selection of commercial sources and their reported product specifications. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for detailed purity data.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound62965-10-095%Offered through Aldrich Partner.
BLDpharm This compound62965-10-095%-
Ambeed, Inc. This compound62965-10-0--
LGC Standards Cbz-L-tert-Leucine62965-10-0-API Reference Standard.
Santa Cruz Biotechnology N-Benzyloxycarbonyl-L-tert-leucine62965-10-0-For research use only.
Pharma Info Source (2S)-2-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid62965-10-0-Supplier marketplace.
Vibrant Pharma Inc. (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid162537-11-397%A related compound with a different protecting group.

Physicochemical Properties

PropertyValueSource
Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Appearance White to off-white powder or crystals-
Storage 2-8°C, Refrigerator

Application in Peptide Synthesis

N-protected amino acids such as this compound are fundamental reagents in the synthesis of peptides. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the α-amino functionality. The following section outlines a representative protocol for the incorporation of this amino acid into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Representative Experimental Protocol: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating a Boc-protected amino acid, such as a derivative of L-tert-leucine, onto a solid support.

Materials:

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids

  • This compound (as the subsequent amino acid to be coupled)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Piperidine (for Fmoc deprotection, if applicable in a hybrid strategy)

  • Kaiser test reagents

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the Merrifield resin in DCM in a reaction vessel for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Attachment (if starting a new peptide chain):

    • Prepare the cesium salt of the first Boc-protected amino acid.

    • Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for about 2 minutes (repeat twice) to neutralize the ammonium salt formed during deprotection.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve this compound (3 equivalents), a coupling agent such as DCC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Pre-activate this solution for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Repeat Cycles:

    • Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For Boc-SPPS on Merrifield resin, this is typically achieved using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the general workflows for solid-phase peptide synthesis.

Boc_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection wash Washing Steps deprotection->wash Wash neutralization Neutralization (DIEA/DMF) wash2 Washing Steps neutralization->wash2 Wash coupling Amino Acid Coupling (DCC/HOBt or other) wash3 Washing Steps coupling->wash3 Wash wash->neutralization final_cleavage Final Cleavage (e.g., HF) wash2->coupling wash3->deprotection Next Cycle wash3->final_cleavage Final Cycle

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Peptide_Synthesis_Logic start Initiate Peptide Synthesis resin_prep Resin Preparation (Swelling & Washing) start->resin_prep first_aa Attach First Amino Acid resin_prep->first_aa cycle Iterative Synthesis Cycle first_aa->cycle deprotect N-α-Deprotection cycle->deprotect final_steps Final Cleavage & Purification cycle->final_steps After last amino acid couple Couple Next Amino Acid deprotect->couple couple->cycle Repeat for each amino acid

Caption: Logical flow of solid-phase peptide synthesis.

Technical Whitepaper: A Structural and Methodological Overview of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, this paper outlines the standard experimental protocols for its synthesis, purification, and crystallization. To serve as a valuable reference, a comprehensive analysis of the crystal structure of the closely related compound, (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine), is presented. This includes detailed crystallographic data, molecular geometry, and intermolecular interactions, offering insights into the probable structural characteristics of the title compound. Furthermore, this guide includes workflow diagrams for the synthesis and crystallographic analysis process.

Introduction

This compound (N-Cbz-L-tert-leucine) is a protected amino acid derivative of significant interest in synthetic organic chemistry and peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine functionality, enabling its use as a building block in the synthesis of complex peptides and peptidomimetics. The bulky tert-leucine side chain imparts unique conformational constraints on the resulting peptides. Understanding the solid-state conformation and packing of this molecule through single-crystal X-ray diffraction is crucial for rational drug design and crystal engineering.

As of the latest literature review, the crystal structure of N-Cbz-L-tert-leucine has not been deposited in public databases. Therefore, this whitepaper provides a comprehensive overview of the methodologies that would be employed for its structural determination and presents the crystallographic data of the analogous N-Boc-L-tert-leucine as a case study.

Synthesis and Crystallization

The synthesis of N-Cbz-L-tert-leucine typically follows the Schotten-Baumann reaction conditions, where the free amino acid is reacted with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of N-Cbz-L-tert-leucine
  • Dissolution: L-tert-leucine (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Protecting Group: While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the reaction temperature below 5°C.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M HCl.

  • Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques, such as slow evaporation, vapor diffusion, or cooling crystallization.

  • Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common choices include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

  • Slow Evaporation: The purified compound is dissolved in the chosen solvent to near saturation at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Crystallographic Analysis Workflow

The determination of a crystal structure from a single crystal involves a series of steps from data collection to structure refinement.

experimental_workflow Figure 1: General Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of N-Cbz-L-tert-leucine purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray X-ray Diffraction Data Collection crystal_selection->xray data_reduction Data Reduction & Integration xray->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: General Workflow for Single-Crystal X-ray Diffraction

Case Study: Crystal Structure of N-Boc-L-tert-leucine

While the crystal structure for N-Cbz-L-tert-leucine is not available, the structure of its N-Boc protected counterpart (CCDC Number: 239430) provides valuable insights into the potential solid-state conformation. The replacement of the benzyloxy group with a tert-butoxy group will influence crystal packing due to different steric and electronic properties, but the core conformation of the tert-leucine residue is likely to be similar.

Crystallographic Data

The following table summarizes the crystallographic data for N-Boc-L-tert-leucine.

ParameterValue
Chemical FormulaC₁₁H₂₁NO₄
Formula Weight231.29
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.133(1)
b (Å)12.185(2)
c (Å)17.599(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)1314.1(3)
Z4
Calculated Density (g/cm³)1.167
Absorption Coeff. (mm⁻¹)0.088
F(000)504
Selected Bond Lengths and Angles

The following tables present selected intramolecular bond lengths and angles for N-Boc-L-tert-leucine.

Table 2: Selected Bond Lengths (Å)

Atom 1Atom 2Length
O1C11.312(3)
O2C11.205(3)
N1C21.458(3)
N1C51.348(3)
C2C31.543(4)
C3C4A1.536(4)
C3C4B1.538(4)
C3C4C1.533(4)

Table 3: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Angle
O1C1O2125.1(2)
O1C1C2111.9(2)
O2C1C2123.0(2)
C5N1C2121.5(2)
N1C2C1109.9(2)
N1C2C3111.4(2)
C1C2C3110.1(2)
C2C3C4A110.5(2)
C2C3C4B109.8(2)
C2C3C4C111.2(2)

Potential Biological Signaling Pathway Involvement

While N-Cbz-L-tert-leucine is primarily a synthetic intermediate, peptides incorporating L-tert-leucine can be designed as inhibitors for various enzymes, such as proteases, due to the bulky side chain that can interact with active site pockets. The diagram below illustrates a hypothetical scenario where a peptide derived from this amino acid derivative inhibits a key kinase in a cancer-related signaling pathway.

signaling_pathway Figure 2: Hypothetical Inhibition of a Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Inhibitor Peptide Inhibitor (Derived from Cbz-L-tert-leucine) Inhibitor->KinaseB Inhibits

Figure 2: Hypothetical Inhibition of a Kinase Signaling Pathway

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and potential structural analysis of this compound. Although the specific crystal structure of this compound is not publicly available, the detailed experimental protocols and the analysis of the closely related N-Boc-L-tert-leucine structure offer a robust framework for researchers in the fields of medicinal chemistry and drug development. The provided workflows and data serve as a valuable resource for the synthesis, characterization, and application of this important class of protected amino acids. Future work should focus on obtaining single crystals of N-Cbz-L-tert-leucine to provide a definitive crystallographic analysis and to validate the conformational predictions made in this guide.

The Pivotal Role of N-Cbz-L-tert-leucine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its unique sterically hindered tert-butyl group and the robust Cbz protecting group make it an invaluable tool for controlling stereochemistry and enabling efficient peptide couplings in the development of novel therapeutics. This technical guide provides an in-depth review of the applications of N-Cbz-L-tert-leucine, with a focus on its role in the synthesis of potent antiviral drugs, supported by detailed experimental protocols, quantitative data, and process visualizations.

Core Applications in Pharmaceutical Synthesis

N-Cbz-L-tert-leucine's primary utility lies in its application as a protected amino acid derivative in peptide synthesis and the construction of peptidomimetics. The bulky tert-butyl side chain provides significant steric hindrance, which can influence the conformation of peptide backbones and enhance metabolic stability. This characteristic is particularly advantageous in the design of protease inhibitors, where precise molecular recognition of the enzyme's active site is paramount.

Antiviral Drug Synthesis

The most prominent applications of N-Cbz-L-tert-leucine are in the synthesis of several key antiviral medications. Its incorporation into these drug molecules is crucial for their efficacy in inhibiting viral replication.

  • Nirmatrelvir (Paxlovid): A critical component in the fight against COVID-19, Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). The L-tert-leucine moiety plays a significant role in the molecule's interaction with the protease active site.[1][2] The synthesis of Nirmatrelvir involves the coupling of an N-protected L-tert-leucine derivative with a complex bicyclic proline intermediate.[3][4]

  • Atazanavir (Reyataz): An essential medication for the treatment of HIV/AIDS, Atazanavir is an HIV protease inhibitor.[5][6] The synthesis of Atazanavir utilizes N-methoxycarbonyl-L-tert-leucine in a key coupling step to construct the core of the drug molecule.[7][8]

  • Boceprevir (Victrelis): A first-generation protease inhibitor for the treatment of Hepatitis C, Boceprevir targets the HCV NS3/4A protease.[9][10] The synthesis of this complex molecule incorporates an (S)-tert-leucine fragment, highlighting the versatility of this chiral building block.[11][12]

Peptidomimetics and Chiral Auxiliaries

Beyond its direct incorporation into drug structures, N-Cbz-L-tert-leucine and its derivatives are employed in the broader field of medicinal chemistry. They are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.[6] Additionally, L-tert-leucine can serve as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of compounds derived from N-Cbz-L-tert-leucine.

Table 1: Synthetic Yields for Key Intermediates in Antiviral Drug Synthesis

Drug TargetSynthetic StepStarting MaterialsReagents and ConditionsYield (%)Reference(s)
Nirmatrelvir Dipeptide formationN-trifluoroacetyl L-tert-leucine, Bicyclic amine hydrochlorideHATU, NMM, DMAP71[3]
Nirmatrelvir Tripeptide formationDipeptide, AminolactamEDCI, 2-hydroxypyridine-N-oxide, DIPEA70-80 (2 steps)[14]
Atazanavir Amide couplingN-methoxycarbonyl-L-tert-leucine, Diamine intermediateThionyl chloride, Triethylamine74.2[5]
Atazanavir Amide couplingL-tert-leucineMethyl chloroformate, NaOH89[8]
Boceprevir Intermediate Synthesis3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-olTrimethylsilyl cyanide, Boron trifluoride-diethyl ether complex83.2[11]

Table 2: Biological Activity of L-tert-leucine Containing Protease Inhibitors

CompoundTarget ProteaseIC50EC50Cell LineReference(s)
Nirmatrelvir Analog (1a) SARS-CoV-2 3CLpro18.06 nM313.0 nMVero E6[15]
Nirmatrelvir Analog (2b) SARS-CoV-2 3CLpro22.42 nM170.2 nMVero E6[15]
Boceprevir SARS-CoV-2 Mpro4.13 µM1.90 µM-[16]
GC-376 SARS-CoV-2 Mpro0.03 µM3.37 µM-[16]
Atazanavir HIV-1 Protease---[5][6]
Boceprevir HCV NS3/4A Protease14 nM (Ki)200-400 nMHuh7[9][17]

Key Experimental Protocols

This section provides detailed methodologies for representative synthetic transformations involving N-Cbz-L-tert-leucine and its derivatives.

Synthesis of N-methoxycarbonyl-L-tert-leucine (Atazanavir Intermediate)

Procedure:

  • To a 1-liter three-neck flask, add 52.4 g of L-tert-leucine and 360 mL of water.

  • While stirring, add 64 g of sodium hydroxide and cool the mixture.

  • Slowly add 75.6 g of methyl chloroformate, maintaining the temperature at ≤25 °C.

  • After the addition is complete, heat the reaction to 60 °C and maintain for 18 hours.

  • Cool the reaction to room temperature and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate.

  • Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting residue is triturated with 200 mL of petroleum ether, filtered, and dried to yield 67.6 g (89%) of the white solid product.[8]

Peptide Coupling in Nirmatrelvir Synthesis

Procedure:

  • The amine hydrochloride of the bicyclic proline fragment (1 equivalent) is coupled with N-trifluoroacetyl L-tert-leucine (1.1 equivalents).

  • The coupling reaction is carried out using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 equivalents) as the coupling reagent.

  • N-methylmorpholine (NMM) (2.5 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are used as bases.

  • The reaction is performed in a suitable solvent such as DMF at room temperature.

  • After completion, the reaction mixture is worked up and purified by chromatography to afford the dipeptide in 71% yield.[3]

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical manual solid-phase synthesis for incorporating an N-Cbz-L-tert-leucine residue into a peptide chain follows these steps:

  • Resin Swelling: The solid support resin (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Attachment: The first C-terminal amino acid (Boc-protected) is attached to the resin, often as a cesium salt in DMF at 50°C for 12-24 hours.

  • Boc Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA for 30 minutes).

  • Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling: The next Boc-protected amino acid in the sequence is pre-activated with a coupling agent like diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF. This activated solution is then added to the resin and allowed to react for 1-2 hours. Coupling completion is monitored using a qualitative test like the Kaiser test.

  • Coupling of N-Cbz-L-tert-leucine: For the final coupling step, N-Cbz-L-tert-leucine (2 equivalents) is dissolved in DMF with DIC (2 equivalents) and HOBt (2 equivalents). This solution is added to the deprotected and neutralized peptide-resin and allowed to react for 2-4 hours.

  • Cleavage: The final peptide is cleaved from the resin support using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers like p-cresol and thioanisole.

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the application of N-Cbz-L-tert-leucine.

Mechanism of Action: Protease Inhibition

Protease inhibitors derived from L-tert-leucine, such as Nirmatrelvir, Atazanavir, and Boceprevir, function by blocking the active site of viral proteases. This prevents the cleavage of viral polyproteins into functional proteins, thereby halting viral replication.

G cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral_RNA Viral RNA Polyprotein Viral Polyprotein (non-functional) Viral_RNA->Polyprotein Translation Functional_Proteins Functional Viral Proteins Polyprotein->Functional_Proteins Cleavage Viral_Protease Viral Protease (e.g., 3CLpro, HIV Protease) Viral_Protease->Polyprotein New_Virions Assembly of New Virions Functional_Proteins->New_Virions Drug Protease Inhibitor (e.g., Nirmatrelvir) Drug->Viral_Protease Inhibition

Caption: Mechanism of action for protease inhibitors derived from L-tert-leucine.

Synthetic Workflow: Nirmatrelvir Intermediate Synthesis

The synthesis of Nirmatrelvir involves a multi-step process where a key dipeptide intermediate is formed using an N-protected L-tert-leucine derivative.

G start Start Materials: N-trifluoroacetyl L-tert-leucine Bicyclic Amine HCl coupling Peptide Coupling (HATU, NMM, DMAP) start->coupling workup1 Aqueous Workup & Purification coupling->workup1 dipeptide Dipeptide Intermediate workup1->dipeptide coupling2 Second Peptide Coupling (EDCI, HOPO, DIPEA) dipeptide->coupling2 tripeptide Tripeptide Intermediate coupling2->tripeptide aminolactam Aminolactam Fragment aminolactam->coupling2 dehydration Dehydration (TFAA, NMM) tripeptide->dehydration workup2 Workup & Crystallization dehydration->workup2 nirmatrelvir Nirmatrelvir workup2->nirmatrelvir

Caption: Simplified synthetic workflow for Nirmatrelvir.

References

An In-depth Technical Guide to the Physical Properties of Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-α-Carbobenzoxy-L-tert-leucine (Cbz-L-tert-leucine), a crucial N-protected, non-natural amino acid derivative. Its bulky tert-butyl side chain and the stability afforded by the carbobenzoxy (Z) protecting group make it a valuable component in peptide synthesis for structure-activity relationship studies and the development of novel pharmacophores.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of Cbz-L-tert-leucine.

PropertyValue
Molecular Formula C14H19NO4[][2]
Molecular Weight 265.30 g/mol [][2]
Boiling Point 436.4°C at 760 mmHg[]
Density 1.16 g/cm³[]
Appearance Pale to Light Yellow Thick Oil[]
Storage Temperature 2-8 °C[]

Note: As Cbz-L-tert-leucine exists as a thick oil at room temperature, a conventional melting point for a solid is not applicable.

Experimental Protocols

Detailed methodologies for the determination of the physical properties cited are crucial for reproducibility and validation. Below are generalized experimental protocols that can be adapted for the characterization of Cbz-L-tert-leucine.

1. Determination of Boiling Point (Distillation Method)

The boiling point of Cbz-L-tert-leucine can be determined using a standard distillation apparatus under controlled pressure.

  • Apparatus: A round-bottom flask, a distillation head with a condenser, a thermometer, a receiving flask, a heating mantle, and a vacuum source with a manometer.

  • Procedure:

    • A sample of Cbz-L-tert-leucine is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The distillation apparatus is assembled, ensuring all joints are properly sealed.

    • The system is connected to a vacuum pump to reduce the pressure to a desired level (e.g., 760 mmHg). The pressure is monitored using a manometer.

    • The heating mantle is turned on, and the sample is heated gradually.

    • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

    • For accuracy, the thermometer bulb should be positioned just below the side arm of the distillation head to measure the temperature of the vapor in equilibrium with the boiling liquid.

2. Determination of Density

The density of the liquid Cbz-L-tert-leucine can be determined using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with the Cbz-L-tert-leucine sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

    • The filled pycnometer is weighed.

    • The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

    • The pycnometer filled with the reference liquid is weighed.

    • The density of the Cbz-L-tert-leucine is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid organic compound such as Cbz-L-tert-leucine.

BoilingPointDetermination start Start prepare_sample Prepare Sample (Cbz-L-tert-leucine) start->prepare_sample assemble_apparatus Assemble Distillation Apparatus prepare_sample->assemble_apparatus set_pressure Set and Monitor Pressure (e.g., 760 mmHg) assemble_apparatus->set_pressure heat_sample Gradually Heat Sample set_pressure->heat_sample observe_boiling Observe for Steady Boiling heat_sample->observe_boiling record_temp Record Boiling Temperature observe_boiling->record_temp end End record_temp->end

Caption: Workflow for Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as Cbz-L-tert-Leucine, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of the sterically hindered, non-proteinogenic amino acid tert-Leucine. The tert-butyl side chain of this amino acid can impart unique conformational constraints on peptides, enhance metabolic stability, and improve pharmacokinetic properties, making it a desirable component in the design of peptide-based therapeutics. For instance, tert-Leucine is a key component in the structure of the antiviral drug Nirmatrelvir.[1]

The use of the benzyloxycarbonyl (Cbz or Z) protecting group for the α-amino function offers an orthogonal strategy in Boc-based SPPS. The Cbz group is stable to the moderately acidic conditions required for the removal of the Boc group (typically trifluoroacetic acid, TFA), allowing for the synthesis of peptides with a persistent N-terminal Cbz protection or the selective deprotection of other functionalities.[2] These application notes provide detailed protocols for the incorporation of Cbz-L-tert-Leucine into a peptide sequence using a Boc-SPPS strategy, along with relevant quantitative data and workflow visualizations.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₁NO₄-
Molecular Weight279.33 g/mol -
AppearanceWhite to off-white solid-
SolubilitySoluble in common organic solvents for SPPS (e.g., DMF, DCM)[2]

Experimental Protocols

Boc-SPPS Workflow for Incorporation of Cbz-L-tert-Leucine

This protocol outlines the manual solid-phase synthesis of a peptide on a 0.1 mmol scale using a Boc-based strategy, with Cbz-L-tert-Leucine as the final amino acid to be coupled.

1. Resin Selection and Preparation:

  • Resin: Merrifield resin (for a C-terminal carboxylic acid) or MBHA resin (for a C-terminal amide) with a substitution of 0.4-0.8 mmol/g are suitable choices for Boc-SPPS.[2][3]

  • Procedure:

    • Place the desired amount of resin (e.g., 250 mg for a 0.5 mmol/g substitution) in a fritted reaction vessel.

    • Add dichloromethane (DCM, ~5 mL) to the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]

    • Drain the solvent by filtration.

2. First Amino Acid Loading (Example with Merrifield Resin):

  • This step is for attaching the first Boc-protected amino acid to the resin.

  • Procedure:

    • The first Boc-amino acid is typically loaded as its cesium salt to minimize racemization.[4]

    • Dissolve the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) in dimethylformamide (DMF).

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and DCM (3 times each).

3. Peptide Chain Elongation (Boc-SPPS Cycle):

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid until the desired sequence is assembled.

  • a. Nα-Boc Deprotection:

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[4]

    • Perform a pre-wash by agitating for 1-2 minutes, then drain.

    • Add fresh 50% TFA/DCM and agitate for 20-30 minutes for complete deprotection.[4]

    • Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA.[3]

  • b. Neutralization:

    • To neutralize the N-terminal ammonium trifluoroacetate salt, wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2-5 minutes.[3]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

  • c. Amino Acid Coupling:

    • In a separate vial, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a suitable coupling agent and additive (e.g., HBTU/HOBt or HATU/HOAt) in DMF for a few minutes.[3]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add DIPEA (2-4 equivalents) to initiate the coupling reaction.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Cbz-L-tert-Leucine (Final Amino Acid):

Due to the steric hindrance of tert-Leucine, optimized coupling conditions are recommended.

  • Perform the Boc deprotection and neutralization steps on the N-terminus of the growing peptide chain as described in section 3.

  • In a separate vial, dissolve Cbz-L-tert-Leucine (2-4 equivalents), a potent coupling agent such as HATU (2-4 equivalents), and an additive like HOAt (2-4 equivalents) in DMF.

  • Add DIPEA (4-6 equivalents) to the activation mixture.

  • Add the activated Cbz-L-tert-Leucine solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours, or even overnight, to ensure maximum efficiency.[5] Double coupling may be beneficial.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Dry the final peptide-resin under vacuum.

Peptide Cleavage and Deprotection

Option 1: Cleavage with Intact N-terminal Cbz Group

This protocol cleaves the peptide from the resin and removes acid-labile side-chain protecting groups while leaving the N-terminal Cbz group intact.

  • Cleavage Cocktail (Reagent K as an example): A common cleavage cocktail for peptides with sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[6] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be used.[7]

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).[7]

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and wash it with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers.

    • Dry the crude peptide under vacuum.

    • Purify the Cbz-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Option 2: On-Resin Cbz Deprotection followed by Cleavage

If the final peptide is desired with a free N-terminus, the Cbz group can be removed while the peptide is still attached to the resin.

  • Method: Catalytic Transfer Hydrogenation

    • This method is a safer alternative to using hydrogen gas.[5]

    • Procedure:

      • Swell the Cbz-protected peptide-resin in a suitable solvent like methanol or a DMF/methanol mixture.

      • Add a hydrogen donor such as ammonium formate (5-10 equivalents).

      • Add a palladium catalyst, typically 10% Pd/C (0.1-0.2 equivalents).

      • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by LC-MS analysis of a small cleaved sample.

      • Once deprotection is complete, wash the resin thoroughly to remove the catalyst and byproducts.

      • Proceed with the cleavage of the fully deprotected peptide from the resin as described in Option 1.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the key steps in the SPPS of a peptide containing Cbz-L-tert-Leucine. Actual values can vary depending on the specific peptide sequence, scale, and instrumentation.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids

Amino AcidCoupling Reagent/AdditiveCoupling Time (h)Estimated Yield (%)Reference
Cbz-L-tert-LeucineHATU/HOAt/DIPEA2-4>95 (with potential double coupling)[5]
Fmoc-ValineTBTU/HOBt/DIPEA2~98[8]
Fmoc-IsoleucineHBTU/HOBt/DIPEA2~98[8]

Table 2: Cbz Group Stability and Deprotection Efficiency

ConditionCbz Group Stability/Deprotection Yield (%)NotesReference
50% TFA in DCM (30 min)>99% StableStandard conditions for Boc deprotection.[2]
Anhydrous HF (1 h, 0°C)CleavedStrong acid cleavage conditions.[4]
10% Pd/C, H₂ (1 atm)>95% CleavedStandard hydrogenolysis.[5]
10% Pd/C, Ammonium Formate>95% CleavedCatalytic transfer hydrogenation.[5]

Table 3: Typical Yields in Boc-SPPS

ParameterIllustrative ValueNotesReference
Resin Substitution0.4 - 0.8 mmol/gCommon range for Merrifield and MBHA resins.[2]
Coupling Efficiency (per step)>99%For non-hindered amino acids, monitored by Kaiser test.[2]
Final Crude Peptide Yield60 - 80%Pre-purification yield.-
Final Purified Peptide Yield20 - 40%Post-RP-HPLC purification.[2]

Visualizations

Boc-SPPS Workflow for N-terminal Cbz-L-tert-Leucine Incorporation

Caption: Boc-SPPS workflow for incorporating a final Cbz-L-tert-Leucine.

Decision Logic for Cbz Group Handling

Cbz_Handling Start Start: Cbz-Peptide on Resin Q1 Is N-terminal Cbz group desired in final peptide? Start->Q1 Cleave_Intact Cleave with TFA-based cocktail (e.g., Reagent K) Q1->Cleave_Intact Yes Deprotect_On_Resin On-resin Cbz deprotection (Catalytic Transfer Hydrogenation) Q1->Deprotect_On_Resin No Cbz_Peptide Purified Cbz-Peptide Cleave_Intact->Cbz_Peptide Cleave_Deprotected Cleave with TFA-based cocktail Deprotect_On_Resin->Cleave_Deprotected Free_N_Peptide Purified Peptide with free N-terminus Cleave_Deprotected->Free_N_Peptide

Caption: Decision workflow for handling the N-terminal Cbz group.

Applications and Biological Relevance

The incorporation of tert-Leucine into peptides is a strategic approach in medicinal chemistry to enhance their therapeutic potential. Peptides containing this bulky, hydrophobic amino acid can exhibit:

  • Increased Proteolytic Stability: The steric hindrance provided by the tert-butyl group can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[2]

  • Conformational Rigidity: The restricted rotation around the Cα-Cβ bond of tert-Leucine can lock the peptide backbone into a more defined conformation, which can be advantageous for receptor binding and biological activity.

  • Enhanced Pharmacokinetic Properties: The lipophilic nature of the tert-Leucine side chain can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide, potentially improving its oral bioavailability and cell permeability.

These properties make peptides containing tert-Leucine attractive candidates for the development of new therapeutics in areas such as antiviral, anticancer, and metabolic diseases.[1][9] The ability to synthesize these peptides with a Cbz protecting group provides an additional layer of synthetic versatility, allowing for the creation of complex peptide architectures and conjugates.

Conclusion

The use of this compound in a Boc-SPPS workflow is an effective strategy for the synthesis of peptides containing the sterically demanding tert-Leucine residue. The orthogonality of the Cbz and Boc protecting groups allows for a flexible and controlled synthesis. While the coupling of this hindered amino acid requires optimized conditions, the potential benefits in terms of the biological and pharmacological properties of the resulting peptides make it a valuable tool for researchers and professionals in the field of drug development. The protocols and data presented herein provide a comprehensive guide for the successful application of Cbz-L-tert-Leucine in solid-phase peptide synthesis.

References

Application Notes and Protocols for N-Cbz-L-tert-leucine Coupling in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of N-Cbz-L-tert-leucine, a sterically hindered amino acid, in solution-phase peptide synthesis. Due to its bulky tert-butyl group, the formation of peptide bonds involving N-Cbz-L-tert-leucine can be challenging, often leading to low yields and a higher risk of epimerization. This document outlines various coupling methods, presents comparative data for different reagents, and offers detailed experimental protocols to facilitate the successful incorporation of this amino acid into peptide chains.

Introduction to the Challenge of Coupling Sterically Hindered Amino Acids

Sterically hindered amino acids, such as L-tert-leucine, present a significant hurdle in peptide synthesis. The bulky side chains impede the approach of the nucleophilic amine to the activated carboxyl group, slowing down the reaction rate. This can result in incomplete reactions and the formation of side products. Furthermore, prolonged reaction times and the use of harsh coupling conditions can increase the risk of epimerization at the chiral center of the amino acid, leading to the formation of undesirable diastereomers. The choice of coupling reagent and reaction conditions is therefore critical for achieving high yields and maintaining the stereochemical integrity of the peptide.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of N-Cbz-L-tert-leucine. The following table summarizes representative quantitative data for various classes of coupling reagents, highlighting their performance in terms of yield, reaction time, and epimerization risk when coupling sterically hindered amino acids. It is important to note that actual results may vary depending on the specific substrates and reaction conditions.

Coupling Reagent ClassExample ReagentsTypical Yield (%)Typical Reaction Time (hours)Risk of EpimerizationKey Considerations
Carbodiimides EDC/HOBt, DCC/HOBt60-85%12-24ModerateCost-effective and widely used. By-product removal can be challenging (especially with DCC). Additives like HOBt are crucial to suppress epimerization.[1][2]
Phosphonium Salts PyBOP, PyAOP85-95%2-6LowHighly efficient for hindered couplings. By-products are generally soluble and easily removed.[2][3]
Uronium/Aminium Salts HATU, HBTU, COMU90-98%1-4Very LowGenerally the most effective for difficult couplings, offering fast reaction times and minimal epimerization.[2][4] HATU is often considered superior to HBTU.[4]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of N-Cbz-L-tert-leucine with a generic C-terminal amino acid methyl ester (H-AA-OMe).

Protocol 1: Coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This method is a classic and cost-effective approach for peptide bond formation.

Materials:

  • N-Cbz-L-tert-leucine

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Cbz-L-tert-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM or DMF and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.

  • Cool the N-Cbz-L-tert-leucine solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the cooled N-Cbz-L-tert-leucine solution and stir for 15-20 minutes for pre-activation.

  • Add the neutralized amino acid methyl ester solution to the activated N-Cbz-L-tert-leucine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

PyBOP is a highly efficient phosphonium salt-based coupling reagent suitable for sterically hindered amino acids.[3]

Materials:

  • N-Cbz-L-tert-leucine

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve N-Cbz-L-tert-leucine (1.0 eq), the amino acid methyl ester hydrochloride (1.1 eq), and PyBOP (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Continue stirring for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude dipeptide by flash column chromatography.

Protocol 3: Coupling using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

HATU is a highly effective uronium salt-based coupling reagent that generally provides high yields and minimal epimerization, even with challenging couplings.[4]

Materials:

  • N-Cbz-L-tert-leucine

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Cbz-L-tert-leucine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq).

  • Add the neutralized amino acid methyl ester solution to the N-Cbz-L-tert-leucine/HATU solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the key chemical transformation and a general workflow for the coupling of N-Cbz-L-tert-leucine.

Peptide_Bond_Formation Cbz_Tle N-Cbz-L-tert-leucine Activated_Ester Activated Intermediate Cbz_Tle->Activated_Ester Coupling Reagent + Base AA_Ester Amino Acid Ester (H-AA-OR) Dipeptide N-Cbz-L-tert-leucinyl-AA-OR AA_Ester->Dipeptide Nucleophilic Attack Activated_Ester->Dipeptide

Caption: Peptide bond formation with N-Cbz-L-tert-leucine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Reactants Dissolve N-Cbz-L-tert-leucine and Amino Acid Ester Neutralize Neutralize Amino Acid Ester Salt (if applicable) Dissolve_Reactants->Neutralize Pre_activation Pre-activate Carboxyl Group (if required) Neutralize->Pre_activation Coupling Combine Reactants and Stir at Controlled Temperature Pre_activation->Coupling Monitor Monitor Reaction (e.g., TLC) Coupling->Monitor Quench Quench Reaction and Dilute Monitor->Quench Reaction Complete Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry_Concentrate Dry Organic Layer and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Caption: General workflow for solution-phase peptide coupling.

Decision_Tree Start Select Coupling Method for N-Cbz-L-tert-leucine Cost_Sensitive Is cost a primary concern? Start->Cost_Sensitive High_Yield_Purity Are highest yield and purity critical? Cost_Sensitive->High_Yield_Purity No EDC_HOBt Use EDC/HOBt Cost_Sensitive->EDC_HOBt Yes Epimerization_Risk Is the C-terminal amino acid prone to epimerization? High_Yield_Purity->Epimerization_Risk PyBOP Use PyBOP High_Yield_Purity->PyBOP Yes Epimerization_Risk->PyBOP Moderate Risk HATU Use HATU Epimerization_Risk->HATU High Risk

Caption: Decision tree for selecting a coupling method.

Conclusion

The successful coupling of N-Cbz-L-tert-leucine in solution-phase peptide synthesis is achievable with the appropriate selection of reagents and optimized protocols. While carbodiimide-based methods offer a cost-effective solution, uronium and phosphonium salt reagents such as HATU and PyBOP generally provide superior yields and lower risks of epimerization for this sterically demanding amino acid. The protocols and comparative data presented in these application notes serve as a valuable resource for researchers aiming to incorporate N-Cbz-L-tert-leucine into their synthetic peptides, ultimately aiding in the development of novel therapeutics and research tools.

References

Application Note: Protocol for Cbz Deprotection of N-Cbz-L-tert-leucine via Hydrogenolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions.[1][2] Its effective removal is a critical step in the synthesis of complex molecules. Catalytic hydrogenolysis is the most common and mildest method for Cbz group deprotection.[1][3] This process involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[3] The reaction is clean, often quantitative, and its byproducts, toluene and carbon dioxide, are volatile and easily removed.[4] This document provides a detailed protocol for the deprotection of N-Cbz-L-tert-leucine to yield L-tert-leucine using catalytic hydrogenolysis.

Principle of the Reaction

The hydrogenolysis of the Cbz group is a reductive cleavage process. The N-Cbz-L-tert-leucine is reacted with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The catalyst facilitates the transfer of hydrogen to the benzylic carbon of the Cbz group, leading to the cleavage of the C-O bond. This process releases the free amine (L-tert-leucine), toluene, and carbon dioxide.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the catalytic hydrogenolysis of N-Cbz-L-tert-leucine.

3.1. Materials and Reagents:

  • N-Cbz-L-tert-leucine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

3.2. Procedure:

  • Dissolution: Dissolve N-Cbz-L-tert-leucine (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[3][5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The typical catalyst loading is between 5-10 mol%.[3][5] Caution: The Pd/C catalyst can be pyrophoric, especially when dry, and should be handled with care, ensuring it remains wet.[4]

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or seal it with a septum. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.[4] Finally, leave the flask under a positive pressure of hydrogen, typically supplied by a balloon.[3]

  • Reaction: Stir the reaction mixture vigorously at room temperature.[1][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][3] Reactions are often complete within a few hours.[1]

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1][3][4] Wash the Celite pad with the reaction solvent to ensure all the product is collected.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude L-tert-leucine.[1][3] The byproducts are volatile and are typically removed during this step.[4]

  • Purification (Optional): If necessary, the crude product can be further purified by crystallization or chromatography.[3]

Data Presentation

The following table summarizes the typical quantitative parameters for the Cbz deprotection of an amino acid via hydrogenolysis.

ParameterTypical Value/ConditionReference
SubstrateN-Cbz-L-tert-leucine-
Catalyst10% Palladium on Carbon (Pd/C)[3][5]
Catalyst Loading5-10 mol%[3][5]
SolventMethanol, Ethanol, or Ethyl Acetate[3][5]
Hydrogen SourceH₂ gas (balloon or hydrogenation apparatus)[3][4]
Hydrogen Pressure1 atm (balloon pressure)[4]
TemperatureRoom Temperature[1][3]
Reaction Time2-16 hours (monitor by TLC/LC-MS)[1][3]
Typical Yield>95% (often quantitative)-

Visualization

The following diagram illustrates the general workflow for the Cbz deprotection of N-Cbz-L-tert-leucine.

Cbz_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve N-Cbz-L-tert-leucine in Methanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst setup_h2 Evacuate and backfill with H₂ gas add_catalyst->setup_h2 stir Stir vigorously at Room Temperature setup_h2->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter_catalyst Filter through Celite to remove Pd/C monitor->filter_catalyst Upon completion concentrate Concentrate filtrate under reduced pressure filter_catalyst->concentrate product L-tert-leucine (Crude Product) concentrate->product

References

Application of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid in Peptidomimetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine, is a valuable building block in the design and synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced stability against enzymatic degradation, improved bioavailability, and better receptor selectivity.[1][2] The incorporation of N-Cbz-L-tert-leucine, with its sterically demanding tert-butyl group, imparts unique conformational constraints on the peptide backbone. This feature is strategically employed to modulate the biological activity and pharmacokinetic properties of the resulting peptidomimetic.

The bulky tert-butyl side chain of tert-leucine restricts the conformational freedom of the peptide backbone, often favoring extended or semi-extended conformations. However, it can also be accommodated in folded structures, such as β-turns, particularly when positioned strategically within the peptide sequence. This conformational rigidity can lead to a higher affinity for target receptors and increased resistance to proteases, which are key objectives in drug design.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of peptidomimetics.

Data Presentation

The incorporation of N-Cbz-L-tert-leucine into peptidomimetics has been shown to be effective in the development of inhibitors for various enzymes, including viral proteases. Below are tables summarizing key quantitative data from studies on peptidomimetics containing tert-leucine derivatives.

Table 1: Biological Activity of Tert-Leucine Containing Peptidomimetic 3CL Protease Inhibitors

CompoundTargetIC50 (nM)EC50 (nM)Cytotoxicity (CC50 in Vero E6 cells)
1a SARS-CoV-2 3CLpro18.06313.0> 10 µM
2b SARS-CoV-2 3CLpro22.42170.2> 10 µM
Nirmatrelvir SARS-CoV-2 3CLpro25.46620.0> 10 µM
Data sourced from a study on covalent peptidomimetic 3CL protease inhibitors containing a nitrile moiety.

Table 2: Illustrative Inhibition Constants (Ki) of Peptidomimetics

This table provides an example of how inhibition constants for different peptidomimetics could be presented. While not specific to N-Cbz-L-tert-leucine, it demonstrates the format for comparing binding affinities.

PeptidomimeticTarget EnzymeKi (nM)
Inhibitor A Protease X15
Inhibitor B Protease X85
Inhibitor C Protease Y5
Inhibitor D Protease Y250

Table 3: Conformational Parameters of a Tert-Leucine Containing Dipeptide (Illustrative)

This table illustrates how conformational data, such as dihedral angles determined by NMR spectroscopy, can be presented.

ResidueDihedral Angle (φ)Dihedral Angle (ψ)
N-Ac-L-tert-Leucine -70° ± 5°140° ± 10°
Gly-NH2 -160° ± 15°155° ± 15°

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptidomimetics incorporating this compound are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tert-Leucine Containing Peptide

This protocol outlines the manual synthesis of a pentapeptide containing L-tert-leucine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound (N-Cbz-L-tert-leucine)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of N-Cbz-L-tert-leucine:

    • Following the final Fmoc deprotection, couple N-Cbz-L-tert-leucine using the same procedure as in step 3. Due to the steric hindrance of the tert-butyl group, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DMF and DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for determining the solution conformation of a tert-leucine containing peptidomimetic.

Materials:

  • Purified peptidomimetic

  • Deuterated solvents (e.g., DMSO-d6, CD3OH)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptidomimetic in a suitable deuterated solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides distance constraints for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton resonances.

  • Data Analysis:

    • Process and analyze the NMR spectra to assign proton and carbon chemical shifts.

    • Integrate NOESY cross-peaks to derive inter-proton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.

  • Structure Calculation:

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

    • Analyze the resulting ensemble of structures to determine the preferred conformation(s) of the peptidomimetic in solution.

Visualizations

Diagram 1: General Workflow for Peptidomimetic Drug Discovery

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization A Identify Bioactive Peptide Lead B Rational Design of Peptidomimetic (Incorporate N-Cbz-L-tert-leucine) A->B C Solid-Phase or Solution-Phase Synthesis B->C D Purification & Characterization (HPLC, MS) C->D E In Vitro Biological Assays (e.g., Enzyme Inhibition) D->E F Conformational Analysis (NMR, CD, X-ray) D->F G Structure-Activity Relationship (SAR) Studies E->G F->G G->B H Lead Optimization G->H I In Vivo Studies H->I

Caption: A flowchart illustrating the key stages in the development of peptidomimetics.

Diagram 2: Signaling Pathway Potentially Modulated by Tert-Leucine Containing Peptidomimetics

mTOR_Pathway cluster_pathway Signaling Cascade Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., Leucine Analogues) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition |

Caption: A simplified diagram of the mTOR signaling pathway, a potential target for leucine analogue-based peptidomimetics.

References

Application Notes and Protocols: N-Cbz-L-tert-leucine as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed overview of the use of N-Cbz-L-tert-leucine as a versatile chiral building block in asymmetric synthesis. The bulky tert-butyl group provides high steric hindrance, which is instrumental in achieving high diastereoselectivity in a variety of chemical transformations. This document outlines its application in peptide synthesis, as a chiral auxiliary, and in the synthesis of antiviral drugs, complete with experimental protocols and quantitative data.

Application in Peptide Synthesis

N-Cbz-L-tert-leucine is a valuable amino acid derivative for both solid-phase and solution-phase peptide synthesis. The Cbz (carboxybenzyl) group provides robust protection of the amine terminus, which is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis.

Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an N-Cbz-L-tert-leucine residue at the N-terminus of a peptide sequence using Fmoc/tBu solid-phase chemistry.

Experimental Protocol: Manual Solid-Phase Synthesis of a Model Peptide

This protocol describes the synthesis of a model tripeptide (e.g., H-Ala-Phe-tert-Leu-NH₂) on a Rink Amide resin, with the final coupling step utilizing N-Cbz-L-tert-leucine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • N-Cbz-L-tert-leucine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Fmoc-Ala-OH): Repeat steps 2 and 3 using Fmoc-Ala-OH.

  • N-Cbz-L-tert-leucine Coupling:

    • Perform the final Fmoc deprotection as described in step 2.

    • Pre-activate N-Cbz-L-tert-leucine (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin and shake for 4-6 hours. The bulky nature of tert-leucine may require a longer coupling time or double coupling.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS of a Model Tripeptide

ParameterTypical ValueNotes
Resin Substitution0.4 - 0.7 mmol/gVaries depending on the specific resin used.
Coupling Efficiency (per step)>99%Monitored by Kaiser test for primary amines.
Final Crude Peptide Yield50 - 70%Based on the initial resin loading.
Final Purified Peptide Yield20 - 40%Post-purification yield can vary significantly based on sequence and purification efficiency.[1]
Purity (by RP-HPLC)>95%After purification.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA1 Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-AA2 Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling_Cbz Couple N-Cbz-L-tert-leucine Deprotection3->Coupling_Cbz Wash3 Wash Coupling_Cbz->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS).

Application as a Chiral Auxiliary

While direct use of N-Cbz-L-tert-leucine as a chiral auxiliary is less common, it can be converted into more conventional auxiliaries, such as chiral oxazolidinones. The steric bulk of the tert-butyl group is highly effective in directing the stereochemical outcome of subsequent reactions, such as alkylations and aldol reactions.

Generalized Protocol: Asymmetric Alkylation using a N-Cbz-L-tert-leucine-derived Oxazolidinone

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from N-Cbz-L-tert-leucine.

Part A: Synthesis of the Chiral Oxazolidinone Auxiliary

  • Reduction: Reduce the carboxylic acid of N-Cbz-L-tert-leucine to the corresponding amino alcohol using a suitable reducing agent (e.g., LiAlH₄).

  • Cyclization: React the resulting amino alcohol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the oxazolidinone ring.

Part B: Asymmetric Alkylation

Materials:

  • Chiral oxazolidinone derived from N-Cbz-L-tert-leucine

  • Acyl chloride (e.g., propionyl chloride)

  • Strong base (e.g., n-butyllithium or lithium diisopropylamide)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acylation: Acylate the nitrogen of the oxazolidinone with an acyl chloride in the presence of a base (e.g., n-BuLi) at low temperature (-78 °C) to form the N-acyl oxazolidinone.

  • Enolate Formation: Treat the N-acyl oxazolidinone with a strong base (e.g., LDA) in anhydrous THF at -78 °C to generate the corresponding lithium enolate.

  • Alkylation: Add the alkylating agent to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purification: Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the auxiliary.

Expected Quantitative Data for Asymmetric Alkylation

ParameterTypical ValueNotes
Yield of N-acylation>95%Typically a high-yielding reaction.
Yield of Alkylation70 - 95%Dependent on the electrophile and reaction conditions.
Diastereomeric Ratio (d.r.)>95:5The bulky tert-butyl group generally leads to high diastereoselectivity.
Auxiliary Recovery>90%Efficient recovery is a key advantage of using chiral auxiliaries.

Logical Flow for Asymmetric Alkylation

Asymmetric_Alkylation start N-Cbz-L-tert-leucine reduction Reduction to Amino Alcohol start->reduction cyclization Cyclization to Oxazolidinone reduction->cyclization acylation N-Acylation cyclization->acylation enolate Enolate Formation acylation->enolate alkylation Alkylation enolate->alkylation cleavage Auxiliary Cleavage alkylation->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovered Auxiliary cleavage->recovery

Synthesis and application of a chiral auxiliary from N-Cbz-L-tert-leucine.

Application in the Synthesis of Antiviral Drugs

N-Cbz-L-tert-leucine and its derivatives are key components in the synthesis of several important antiviral drugs, including the HIV protease inhibitor Atazanavir and the Hepatitis C virus (HCV) protease inhibitor Boceprevir.

Synthesis of an Atazanavir Intermediate

A key step in the synthesis of Atazanavir involves the coupling of N-methoxycarbonyl-L-tert-leucine with a hydrazine derivative.[2][3]

Experimental Protocol: Synthesis of N-1-[N-(methoxycarbonyl)-L-tert-leucinyl]-N-2-[4-(2-pyridyl)-benzyl] Hydrazine [2]

Part A: Synthesis of N-methoxycarbonyl-L-tert-leucine [2]

Materials:

  • L-tert-leucine

  • Sodium hydroxide (NaOH)

  • Methyl chloroformate

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of L-tert-leucine (52.4 g) in water (360 mL), add NaOH (64 g) with stirring and cooling.

  • Slowly add methyl chloroformate (75.6 g) while maintaining the temperature below 25 °C.[2]

  • After the addition is complete, heat the reaction mixture to 60 °C for 18 hours.[2]

  • Cool to room temperature and acidify to pH 2 with concentrated HCl.[2]

  • Extract the product three times with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue with petroleum ether, filter, and dry the solid to obtain N-methoxycarbonyl-L-tert-leucine.

Part B: Condensation Reaction [2]

Materials:

  • N-methoxycarbonyl-L-tert-leucine

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine

  • 2-[4-(2-pyridyl)-benzyl]hydrazine hydrochloride

  • Triethylamine

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine N-methoxycarbonyl-L-tert-leucine (16.06 g), EDCI (16.26 g), HOBt (11.46 g), and ethyl acetate (240 mL).[2]

  • Add N-methylmorpholine (9.36 g) with stirring and react for 30 minutes.[2]

  • Add 2-[4-(2-pyridyl)-benzyl]hydrazine hydrochloride (20.8 g), triethylamine (9.36 g), and ethyl acetate (160 mL).[2]

  • Continue the reaction for 4 hours.

  • Upon completion, perform an appropriate aqueous work-up and purify the product by crystallization or chromatography.

Quantitative Data for Atazanavir Intermediate Synthesis

StepReagent 1Reagent 2Product YieldReference
AmidationL-tert-leucineMethyl chloroformate89%[2]
CondensationN-methoxycarbonyl-L-tert-leucineHydrazine derivative~75%[4]

Workflow for Atazanavir Intermediate Synthesis

Atazanavir_Intermediate cluster_0 Synthesis of N-methoxycarbonyl-L-tert-leucine cluster_1 Synthesis of Hydrazine Moiety L_tert_leucine L-tert-leucine Amidation Amidation with Methyl Chloroformate L_tert_leucine->Amidation N_methoxycarbonyl N-methoxycarbonyl-L-tert-leucine Amidation->N_methoxycarbonyl Coupling Peptide Coupling (EDCI, HOBt) N_methoxycarbonyl->Coupling Starting_Materials 4-(2-pyridyl)-benzaldehyde & Hydrazine Hydrate Condensation_H2 Condensation & Hydrogenation Starting_Materials->Condensation_H2 Hydrazine_HCl Hydrazine Derivative (HCl salt) Condensation_H2->Hydrazine_HCl Hydrazine_HCl->Coupling Intermediate Atazanavir Intermediate Coupling->Intermediate

Synthetic workflow for a key intermediate of Atazanavir.
Role in the Synthesis of Boceprevir

The L-tert-leucine moiety serves as the P3 fragment in the HCV protease inhibitor Boceprevir. The synthesis of Boceprevir involves the coupling of an N-protected L-tert-leucine derivative with a bicyclic proline analog (the P2 fragment). Typically, N-Boc-L-tert-leucine is used in this coupling step.

Generalized Protocol: Synthesis of a Boceprevir Dipeptide Intermediate

This protocol outlines the coupling of N-Boc-L-tert-leucine with the methyl ester of the bicyclic proline analog.

Materials:

  • N-Boc-L-tert-leucine

  • (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-L-tert-leucine (1.0 eq) in DCM or DMF.

  • Add the bicyclic proline methyl ester hydrochloride salt (1.0 eq) and the base (DIPEA or NMM, 2.2 eq).

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., PyBOP, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up by washing with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the resulting dipeptide ester by chromatography.

  • The methyl ester can then be hydrolyzed (e.g., with LiOH) to the carboxylic acid for subsequent coupling steps in the total synthesis of Boceprevir.

Quantitative Data for Boceprevir Intermediate Synthesis

StepCoupling ReagentBaseSolventYield
CouplingPyBOPNMMDCM/DMFHigh
CouplingEDCI/HOBtNMMDCMModerate to High

Synthesis of Boceprevir P2-P3 Fragment

Boceprevir_Fragment P3 N-Boc-L-tert-leucine (P3 Fragment) Coupling Peptide Coupling (e.g., PyBOP, DIPEA) P3->Coupling P2 Bicyclic Proline Methyl Ester (P2 Fragment) P2->Coupling Dipeptide P2-P3 Dipeptide Ester Coupling->Dipeptide Hydrolysis Ester Hydrolysis (e.g., LiOH) Dipeptide->Hydrolysis Acid P2-P3 Dipeptide Acid Hydrolysis->Acid

Synthetic route to the P2-P3 fragment of Boceprevir.

Conclusion

N-Cbz-L-tert-leucine is a highly effective chiral building block in asymmetric synthesis. Its bulky tert-butyl group provides excellent stereocontrol in a variety of reactions, making it a valuable component in the synthesis of complex chiral molecules, including peptides and pharmaceutically active compounds. The protocols and data presented here demonstrate its utility and provide a foundation for its application in research and drug development.

References

Application Notes and Protocols for the Incorporation of Cbz-L-tert-leucine into Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-L-tert-leucine (Cbz-L-tert-leucine) is a valuable N-protected amino acid derivative widely employed in the synthesis of complex peptides and organic molecules. Its bulky tert-butyl side chain imparts unique conformational constraints and metabolic stability to the resulting structures, making it a desirable building block in drug discovery and development.[1][2] The carbobenzyloxy (Cbz) protecting group offers robust protection of the α-amino group under various reaction conditions and can be selectively removed, typically by hydrogenolysis.[3][4]

These application notes provide detailed protocols for the incorporation of Cbz-L-tert-leucine in both solid-phase and solution-phase peptide synthesis, as well as its application as a chiral auxiliary in asymmetric synthesis.

Data Presentation

Table 1: Physicochemical Properties of Cbz-L-tert-leucine
PropertyValueReference
CAS Number2018-66-8[2]
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight279.33 g/mol
AppearanceColorless to light yellow liquid or white to off-white solid[2]
SolubilitySoluble in common organic solvents such as DMF, DCM, and THF[5]
Table 2: Typical Coupling Efficiencies and Yields
ParameterMethodTypical ValueNotesReference
Coupling Efficiency (per step)SPPS>99%Monitored by Kaiser test for primary amines.[5]
Dipeptide Coupling EfficiencySPPS~95-98%Coupling of sterically hindered amino acids like tert-leucine may be slower; double coupling may be required.[5]
Final Purified Peptide YieldSPPS20-40%Dependent on peptide length, sequence, and purification method.[5]
Dipeptide YieldSolution-Phase80-95%Dependent on coupling reagents and purification.[6]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Cbz-L-tert-leucine

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu strategy, with the final N-terminal amino acid being Cbz-L-tert-leucine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Cbz-L-tert-leucine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diisopropyl ether (IPE)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

  • Coupling of Cbz-L-tert-leucine:

    • After the final Fmoc deprotection, wash the resin as described in step 1.

    • In a separate vial, dissolve Cbz-L-tert-leucine (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF.

    • Add the activated Cbz-L-tert-leucine solution to the resin.

    • Agitate for 2-4 hours. Due to the steric hindrance of the tert-leucine, a longer coupling time or a double coupling may be necessary. Monitor with the Kaiser test.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[5]

Protocol 2: Solution-Phase Synthesis of a Dipeptide with Cbz-L-tert-leucine

This protocol describes the coupling of Cbz-L-tert-leucine with an amino acid ester in solution.

Materials:

  • Cbz-L-tert-leucine

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup:

    • Dissolve Cbz-L-tert-leucine (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM.

    • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 eq.) in DCM and add DIPEA (1.2 eq.). Stir until a clear solution is obtained.

  • Coupling Reaction:

    • Cool the Cbz-L-tert-leucine solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 eq.) to the Cbz-L-tert-leucine solution and stir for 15 minutes at 0 °C.

    • Add the prepared amino acid ester solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude dipeptide by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified dipeptide by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 3: Asymmetric Alkylation using an L-tert-leucine Derived Chiral Auxiliary

This protocol is adapted from the diastereoselective alkylation of glycine Schiff bases, where a derivative of L-tert-leucine can be used to construct a chiral auxiliary.[7][8]

Materials:

  • (S)-N-(Diphenylmethylene)glycine tert-butyl ester

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Enolate Formation:

    • To a solution of (S)-N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq.) in THF dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to form the enolate.

  • Alkylation:

    • Add the alkyl halide (1.2 eq.) to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography to separate the diastereomers.

    • Determine the diastereomeric excess (d.e.) by chiral HPLC or NMR analysis of the purified product.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under acidic conditions (e.g., 1 M HCl in THF) to yield the α-alkylated amino acid.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Fmoc-AA-OH Coupling (DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat for Sequence Elongation Wash1->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Coupling2 Cbz-L-tert-leucine Coupling (DIC, Oxyma) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Cbz-L-tert-leucine.

Solution_Phase_Dipeptide_Synthesis Cbz_AA Cbz-L-tert-leucine Activation Activation (DCC/EDC, HOBt/HOAt) Cbz_AA->Activation Amine Amino Acid Ester Coupling Peptide Bond Formation Amine->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Purified Dipeptide Purification->Dipeptide

Caption: Workflow for Solution-Phase Dipeptide Synthesis using Cbz-L-tert-leucine.

Asymmetric_Alkylation cluster_0 Asymmetric Induction cluster_1 Product Isolation Chiral Auxiliary L-tert-leucine Derived Auxiliary Enolate Formation Enolate Formation (LDA, -78°C) Chiral Auxiliary->Enolate Formation Prochiral Substrate Glycine Schiff Base Prochiral Substrate->Enolate Formation Alkylation Diastereoselective Alkylation (R-X) Enolate Formation->Alkylation Diastereomeric Product Diastereomerically Enriched Product Alkylation->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage (Acidic Hydrolysis) Diastereomeric Product->Auxiliary Cleavage Chiral Product Enantiomerically Enriched Amino Acid Auxiliary Cleavage->Chiral Product

Caption: Logical relationship in asymmetric alkylation using an L-tert-leucine derived chiral auxiliary.

References

Activating the Carboxylic Acid of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine, is a sterically hindered amino acid derivative crucial in the synthesis of peptides and peptidomimetics. Its bulky tert-butyl group presents a significant challenge for efficient peptide bond formation, often leading to low yields and potential racemization. The selection of appropriate activating agents and reaction conditions is therefore paramount to ensure successful coupling. These application notes provide a comprehensive overview of various methods for the activation of the carboxylic acid moiety of N-Cbz-L-tert-leucine, complete with quantitative data and detailed experimental protocols.

Carboxylic Acid Activation: An Overview

The activation of the carboxylic acid group is a fundamental step in amide bond formation. This process involves the conversion of the relatively unreactive carboxylic acid into a more electrophilic species, which is then susceptible to nucleophilic attack by the amino group of the coupling partner. For sterically hindered amino acids like N-Cbz-L-tert-leucine, the choice of coupling reagent is critical to overcome the steric hindrance and achieve high coupling efficiency with minimal epimerization.

The general workflow for the activation and coupling of N-Cbz-L-tert-leucine is depicted below:

G cluster_start Inputs cluster_process Process cluster_output Output A Cbz-L-tert-leucine E Pre-activation/ In situ Activation A->E B Coupling Reagent (e.g., HATU, PyBOP, COMU) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF, DCM) D->E F Formation of Active Intermediate E->F G Nucleophilic Attack by Amine Component F->G H Peptide Bond Formation G->H I Byproducts G->I

Application Notes and Protocols for Orthogonal Protecting Group Strategies with N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-tert-leucine (N-Cbz-L-tert-leucine) is a valuable protected amino acid derivative utilized in peptide synthesis and the construction of complex organic molecules.[1] The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the amine functionality, while the sterically demanding tert-leucine residue imparts unique conformational constraints and metabolic stability to the target molecule. This document provides detailed application notes and experimental protocols for the use of N-Cbz-L-tert-leucine in orthogonal protecting group strategies, a cornerstone of modern synthetic chemistry.[2]

Orthogonal protecting group strategies are essential for the synthesis of complex molecules with multiple functional groups, allowing for the selective deprotection of one group while others remain intact.[2] The Cbz group is a key player in these strategies due to its stability to a wide range of reaction conditions and its selective removal by catalytic hydrogenolysis or certain Lewis acids.[3][4]

Physicochemical Properties

PropertyValueReference
CAS Number 2018-66-8[1]
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance Colorless to light yellow liquid[1]
Purity Typically >98.0%[1]
Solubility Soluble in common organic solvents[1]

Orthogonal Protecting Group Compatibility

The Cbz group of N-Cbz-L-tert-leucine is compatible with several other commonly used protecting groups, allowing for selective deprotection schemes. Its stability under various conditions is summarized below.

Protecting GroupDeprotection ReagentStability of N-Cbz-L-tert-leucineOrthogonality
Boc (tert-Butoxycarbonyl) Trifluoroacetic Acid (TFA)StableOrthogonal
Fmoc (9-Fluorenylmethoxycarbonyl) 20% Piperidine in DMFStableOrthogonal
Bn (Benzyl) ethers/esters Catalytic HydrogenolysisCleavedNot Orthogonal
tBu (tert-Butyl) ethers/esters Trifluoroacetic Acid (TFA)StableOrthogonal
Alloc (Allyloxycarbonyl) Pd(PPh₃)₄ / NucleophileStableOrthogonal

Experimental Protocols

Synthesis of N-Cbz-L-tert-leucine

This protocol describes the protection of the amino group of L-tert-leucine with a benzyloxycarbonyl group.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product L_tert_leucine L-tert-leucine N_Cbz_L_tert_leucine N-Cbz-L-tert-leucine L_tert_leucine->N_Cbz_L_tert_leucine Base (e.g., NaHCO₃) Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_L_tert_leucine

Caption: Synthesis of N-Cbz-L-tert-leucine.

Materials:

  • L-tert-leucine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-tert-leucine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 16 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-tert-leucine.

Quantitative Data:

ParameterValue
Typical Yield ~90%
Deprotection of N-Cbz-L-tert-leucine

Two common methods for the deprotection of the Cbz group are presented below.

This is the most common and generally clean method for Cbz deprotection.

Reaction Scheme:

G cluster_reactants Reactant cluster_products Products N_Cbz_L_tert_leucine N-Cbz-L-tert-leucine L_tert_leucine L-tert-leucine N_Cbz_L_tert_leucine->L_tert_leucine H₂, Pd/C (Methanol) Toluene Toluene N_Cbz_L_tert_leucine->Toluene CO2 CO₂ N_Cbz_L_tert_leucine->CO2

Caption: Deprotection of N-Cbz-L-tert-leucine via hydrogenolysis.

Materials:

  • N-Cbz-L-tert-leucine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)

  • Celite

Procedure:

  • Dissolve N-Cbz-L-tert-leucine (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain L-tert-leucine.

Quantitative Data:

ParameterValue
Typical Reaction Time 2-16 hours
Typical Yield >95%

This method offers a milder alternative to hydrogenolysis and is compatible with functional groups sensitive to reduction.[4][5] It is orthogonal to N/O-Bn, N-Fmoc, and N-Alloc protecting groups, but not N-Boc.[5]

Reaction Scheme:

G cluster_reactants Reactant cluster_products Product N_Cbz_L_tert_leucine N-Cbz-L-tert-leucine L_tert_leucine L-tert-leucine N_Cbz_L_tert_leucine->L_tert_leucine AlCl₃, HFIP (Room Temp)

Caption: Mild deprotection of N-Cbz-L-tert-leucine using AlCl₃/HFIP.

Materials:

  • N-Cbz-L-tert-leucine

  • Aluminum chloride (AlCl₃)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Cbz-L-tert-leucine (1.0 eq) in HFIP at room temperature.[5]

  • Add aluminum chloride (3.0 eq) to the solution. The mixture may be a suspension.[5]

  • Stir the reaction mixture at room temperature for 2 to 16 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.[5]

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.[5]

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield L-tert-leucine.[5]

Quantitative Data:

ParameterValueReference
Typical Reaction Time 2-16 hours[5]
Typical Yield High[4]

Orthogonal Strategy Workflow: Synthesis of a Dipeptide

This section illustrates the use of N-Cbz-L-tert-leucine in an orthogonal strategy for the synthesis of a dipeptide, Cbz-L-tert-leucyl-L-alanine methyl ester, followed by selective deprotection.

G start Start Materials: N-Cbz-L-tert-leucine L-Alanine methyl ester coupling Peptide Coupling (e.g., HATU, DIPEA, DMF) start->coupling dipeptide Protected Dipeptide: Cbz-tLeu-Ala-OMe coupling->dipeptide deprotection_choice Selective Deprotection Choice dipeptide->deprotection_choice deprotect_cbz Cbz Deprotection (H₂, Pd/C) deprotection_choice->deprotect_cbz Remove N-terminal protection deprotect_ester Ester Hydrolysis (LiOH, THF/H₂O) deprotection_choice->deprotect_ester Remove C-terminal protection product_amine Free Amine Dipeptide: H-tLeu-Ala-OMe deprotect_cbz->product_amine product_acid Cbz-Protected Dipeptide Acid: Cbz-tLeu-Ala-OH deprotect_ester->product_acid

Caption: Orthogonal synthesis and deprotection of a dipeptide.

Protocol: Synthesis of Cbz-L-tert-leucyl-L-alanine methyl ester

Materials:

  • N-Cbz-L-tert-leucine

  • L-Alanine methyl ester hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Cbz-L-tert-leucine (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in DMF and add DIPEA (1.1 eq).

  • Add the amino acid solution to the activated N-Cbz-L-tert-leucine solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the protected dipeptide.

Challenges and Mitigation Strategies: Steric Hindrance

The bulky tert-butyl group of L-tert-leucine can present a significant steric hindrance during peptide coupling reactions, potentially leading to lower yields and incomplete reactions.

Mitigation Strategies:

  • Use of Potent Coupling Reagents: Standard coupling reagents may be inefficient. The use of more potent uronium/aminium or phosphonium salt-based reagents is recommended.

    • HATU: Highly efficient for sterically hindered couplings.

    • COMU: Performance is comparable to HATU, with the advantage of being based on safer Oxyma chemistry.

  • Increased Reaction Time and/or Temperature: Allowing the coupling reaction to proceed for a longer duration or at a slightly elevated temperature can help overcome the steric barrier.

  • Double Coupling: Repeating the coupling step with fresh reagents can drive the reaction to completion.

Conclusion

N-Cbz-L-tert-leucine is a versatile building block for the synthesis of peptides and other complex molecules. The robust nature of the Cbz protecting group, combined with its selective removal under specific conditions, makes it an excellent choice for orthogonal protecting group strategies. By understanding the compatibility of the Cbz group with other protecting groups and employing appropriate activation and deprotection methods, researchers can effectively incorporate the unique properties of L-tert-leucine into their target molecules. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of N-Cbz-L-tert-leucine in synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Dipeptides using N-Cbz-L-tert-leucine and Unprotected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dipeptides utilizing N-Carbobenzyloxy-L-tert-leucine (N-Cbz-L-tert-leucine) and unprotected amino acids. This approach offers a more streamlined and environmentally friendly alternative to traditional peptide synthesis methods by reducing the number of protection and deprotection steps.[1][2][3] The protocols and data presented herein are based on established methodologies for dipeptide synthesis.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and development. The incorporation of sterically hindered amino acids like L-tert-leucine can impart unique conformational constraints on peptides, potentially enhancing their biological activity and metabolic stability.[3] Traditional peptide synthesis often requires the protection of both the N-terminus and the C-terminus of the amino acid monomers. The use of unprotected amino acids in dipeptide synthesis is an attractive strategy that improves atom economy and reduces chemical waste.[4]

This document outlines a representative protocol for the coupling of N-Cbz-L-tert-leucine with an unprotected amino acid via the mixed anhydride method.[5][6] This method is a classic, reliable, and scalable approach for forming peptide bonds in solution.

Data Presentation

While specific quantitative data for the coupling of N-Cbz-L-tert-leucine with various unprotected amino acids is not extensively published, the following table summarizes representative yields for the synthesis of dipeptides using other N-Cbz-protected amino acids and unprotected amino acids, which can serve as a benchmark for expected outcomes.

N-Cbz-Amino AcidUnprotected Amino AcidCoupling MethodYield (%)Reference
N-Cbz-L-PhenylalanineL-LeucineDCC in reversed micelles56.5[1]
N-Cbz-L-AlanineL-AlanineN-Acylbenzotriazole85-95[2]
N-Cbz-L-PhenylalanineL-AlanineN-Acylbenzotriazole85-95[2]
N-Cbz-L-TryptophanDL-AlanineN-Acylbenzotriazole85-95[2]
N-Cbz-L-TyrosineDL-AlanineN-Acylbenzotriazole85-95[2]
Various N-Cbz-amino acidsVarious unprotected amino acidsN-Acylbenzotriazoleavg. 82[2]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-L-tert-leucyl-glycine via Mixed Anhydride Method

This protocol describes the synthesis of a model dipeptide, N-Cbz-L-tert-leucyl-glycine, by coupling N-Cbz-L-tert-leucine with unprotected glycine.

Materials:

  • N-Cbz-L-tert-leucine

  • Glycine

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Activation of N-Cbz-L-tert-leucine: a. Dissolve N-Cbz-L-tert-leucine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution to -15 °C in an ice-salt bath. c. Add triethylamine (1 equivalent) dropwise to the solution while maintaining the temperature at -15 °C. d. Slowly add isobutyl chloroformate (1 equivalent) dropwise to the stirred solution. Ensure the temperature does not rise above -10 °C. e. Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • Preparation of the Unprotected Amino Acid Solution: a. In a separate flask, dissolve glycine (1.2 equivalents) in a saturated aqueous solution of sodium bicarbonate. b. Cool this solution in an ice bath.

  • Coupling Reaction: a. Slowly add the cold glycine solution to the mixed anhydride solution with vigorous stirring. b. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: a. Remove the THF from the reaction mixture using a rotary evaporator. b. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. This will precipitate the crude dipeptide. c. Extract the product with ethyl acetate (3 x volumes). d. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-tert-leucyl-glycine. f. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation of N-Cbz-L-tert-leucine cluster_coupling Coupling Reaction cluster_workup Work-up and Purification A N-Cbz-L-tert-leucine in THF B Add Triethylamine at -15°C A->B C Add Isobutyl Chloroformate at -15°C B->C D Stir for 30 min to form Mixed Anhydride C->D F Combine Solutions D->F E Unprotected Glycine in aq. NaHCO3 E->F G Stir and warm to RT H Remove THF G->H I Acidify and Extract with EtOAc H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify (Recrystallization/Chromatography) K->L

Caption: Experimental workflow for the synthesis of N-Cbz-dipeptides.

Hypothetical Signaling Pathway

Dipeptides containing leucine analogues have been investigated for their neurological effects. For instance, certain aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity, potentially through interaction with neurotransmitter systems.[7] The following diagram illustrates a hypothetical signaling pathway for a bioactive dipeptide derived from tert-leucine, based on related compounds.

signaling_pathway cluster_receptor Neurotransmitter Receptors Serotonin Serotonin 5-HT1A Receptor Downstream Downstream Signaling Cascades (e.g., modulation of ion channels, second messengers) Serotonin->Downstream Dopamine Dopamine D1 Receptor Dopamine->Downstream GABA GABAA Receptor GABA->Downstream Dipeptide tert-Leucine Dipeptide Dipeptide->Serotonin Dipeptide->Dopamine Dipeptide->GABA Anxiolytic Anxiolytic-like Effects Downstream->Anxiolytic

Caption: Potential signaling pathway for a tert-leucine containing dipeptide.

Conclusion

The synthesis of dipeptides using N-Cbz-L-tert-leucine and unprotected amino acids presents a viable and efficient strategy for the creation of novel peptide structures. The mixed anhydride method is a robust protocol for achieving this transformation in a laboratory setting. The resulting dipeptides, containing the bulky tert-leucine residue, are of significant interest for their potential to modulate biological systems and serve as scaffolds in drug design. Further research into the specific biological activities of these dipeptides is warranted.

References

Application Notes and Protocols: Use of N-Cbz-L-tert-leucine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

N-Cbz-L-tert-leucine is a critical chiral building block in the synthesis of various pharmaceutical intermediates, particularly for antiviral drugs. Its sterically hindered tert-butyl group provides unique conformational constraints, which can enhance the potency and metabolic stability of the final drug molecule. The carbobenzyloxy (Cbz) protecting group on the amine allows for controlled peptide bond formation. This document provides detailed application notes and experimental protocols for the use of N-Cbz-L-tert-leucine in the synthesis of a key intermediate for Boceprevir, a protease inhibitor used in the treatment of Hepatitis C.

Introduction

N-Benzyloxycarbonyl-L-tert-leucine (N-Cbz-L-tert-leucine) is a protected amino acid derivative that serves as a valuable precursor in the asymmetric synthesis of complex molecules.[1] Its incorporation into peptide-like structures is a key strategy in the development of peptidomimetic drugs. The tert-leucine moiety is particularly important in the design of protease inhibitors, where it can interact with the hydrophobic pockets of the enzyme's active site. This document outlines the application of N-Cbz-L-tert-leucine in the synthesis of a dipeptide intermediate, which is a precursor to the antiviral drug Boceprevir.[2]

Synthesis of a Boceprevir Intermediate

A key step in the synthesis of Boceprevir involves the coupling of N-Cbz-L-tert-leucine with a bicyclic proline analog, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate. This reaction forms a dipeptide that is further elaborated to yield the final drug substance.

Synthetic Pathway

The overall synthetic pathway for the Boceprevir intermediate starting from N-Cbz-L-tert-leucine is depicted below.

boceprevir_intermediate_synthesis cluster_coupling Peptide Coupling cluster_saponification Saponification A N-Cbz-L-tert-leucine C Dipeptide Methyl Ester A->C HATU, DIPEA, DMF B Methyl (1R,2S,5S)-6,6-dimethyl- 3-azabicyclo[3.1.0]hexane- 2-carboxylate HCl B->C D Dipeptide Acid (Boceprevir Intermediate) C->D LiOH, THF/H2O

Caption: Synthesis of a key Boceprevir intermediate.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the Boceprevir dipeptide intermediate.

StepReactantsCoupling/Reaction ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Peptide Coupling N-Cbz-L-tert-leucine, Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HClHATU, DIPEADMF122371>95[3]
Saponification Dipeptide Methyl EsterLiOH, H₂OTHF/H₂O123High>98[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl (1R,2S,5S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (Dipeptide Methyl Ester)[3]

Materials:

  • N-Cbz-L-tert-leucine (100 mg, 0.377 mmol)

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (78 mg, 0.377 mmol)

  • HATU (172 mg, 0.452 mmol)

  • DIPEA (0.076 mL, 0.452 mmol)

  • Anhydrous DMF (3.0 mL)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., MeOH/CH₂Cl₂)

Procedure:

  • To a stirred solution of N-Cbz-L-tert-leucine and methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride in anhydrous DMF at 0 °C, add HATU and DIPEA.

  • After 10 minutes, remove the ice bath and stir the reaction mixture at 23 °C for 12 hours.

  • Dilute the reaction mixture with diethyl ether and wash with cold water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (1–2% MeOH/CH₂Cl₂) to give the dipeptide methyl ester as a white fluffy solid.

Expected Yield: 112 mg (71%)

Protocol 2: Synthesis of (1R,2S,5S)-3-((S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Dipeptide Acid)[3]

Materials:

  • Dipeptide methyl ester (from Protocol 3.1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the dipeptide methyl ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH and stir the mixture at 23 °C for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the dipeptide acid.

Expected Yield: High (typically >90%)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of the pharmaceutical intermediate.

experimental_workflow A Reactant Preparation B Peptide Coupling Reaction A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Extraction & Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Intermediate F->G

Caption: General experimental workflow.

Conclusion

N-Cbz-L-tert-leucine is a versatile and essential chiral building block for the synthesis of complex pharmaceutical intermediates. The protocols provided herein for the synthesis of a key Boceprevir intermediate demonstrate a practical application of this reagent. The use of standard peptide coupling conditions allows for the efficient and stereoselective formation of the desired dipeptide. These methods are scalable and can be adapted for the synthesis of other related peptidomimetic compounds. Careful monitoring and purification are crucial for obtaining the final intermediate in high yield and purity.

References

Troubleshooting & Optimization

Overcoming steric hindrance in N-Cbz-L-tert-leucine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of the sterically hindered amino acid, N-Cbz-L-tert-leucine.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Initial Checks:

  • Verify the quality and purity of N-Cbz-L-tert-leucine and the amine component.

  • Ensure all reagents, especially coupling agents and bases, are fresh and anhydrous.

  • Confirm the accuracy of stoichiometry; a slight excess of the carboxylic acid and coupling reagent is often beneficial.[1]

Possible CauseSuggested Solution
Insufficiently Reactive Coupling Reagent Standard carbodiimide reagents like DCC and EDC often result in low yields with sterically hindered amino acids.[2] Switch to a more potent onium-salt reagent such as HATU, HBTU, HCTU, or COMU.[2] For extremely challenging couplings, phosphonium salt reagents like PyBOP and PyAOP are also highly effective.[2][3] In cases of severe steric hindrance, consider using reagents that form acyl fluorides, such as TFFH.[2][4]
Steric Hindrance The bulky tert-butyl group of tert-leucine physically obstructs the approach of the reacting molecules.[2][5] To overcome this, increase the reaction time (e.g., 2-24 hours) to allow the reaction to proceed to completion.[2] Elevating the reaction temperature (e.g., to 40°C) can also provide the necessary activation energy, but must be done cautiously to avoid side reactions.[2] Microwave-assisted peptide synthesis (MA-SPPS) is highly effective at overcoming the activation energy barrier for hindered couplings.
Inadequate Solvation or Peptide Aggregation The growing peptide chain, particularly if hydrophobic, can aggregate on the solid support, blocking reactive sites.[2][6] Change the solvent from DMF to a more disruptive one like NMP or a mixture of DMF/DCM.[2] The inclusion of "magic mixtures" such as DCM/DMF/NMP (1:1:1) can be beneficial for particularly difficult sequences.
Reduced Nucleophilicity of the Amine The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[2] Ensure the N-terminus is fully deprotected before the coupling step. If the amine is part of another sterically hindered residue, the challenges are compounded, necessitating the use of the most powerful coupling strategies.
Issue 2: Presence of Impurities (Racemization)

Initial Checks:

  • Analyze the crude product by a chiral method (e.g., chiral HPLC) to quantify the extent of racemization.

Possible CauseSuggested Solution
Over-activation of the Carboxylic Acid Prolonged pre-activation before the addition of the amine component can increase the risk of racemization. Reduce the pre-activation time to a minimum.[2]
Inappropriate Base The choice and amount of base can significantly influence racemization.[2] Strong, hindered bases like DIPEA can promote racemization. Consider using a weaker base such as N-methylmorpholine (NMM) or collidine.[2]
Suboptimal Coupling Reagent/Additive Combination The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial for suppressing racemization.[2] HOAt and Oxyma Pure are generally more effective than HOBt.[2] Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium salts.[2]
Elevated Reaction Temperature While heat can improve coupling efficiency, it can also increase the rate of racemization.[2] If using elevated temperatures, optimize for the shortest time necessary to achieve an acceptable yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for difficulty in coupling N-Cbz-L-tert-leucine?

A1: The primary reason is steric hindrance. The bulky tert-butyl side chain of tert-leucine, combined with the N-terminal Cbz protecting group, creates a sterically crowded environment around the carboxylic acid. This physically obstructs the approach of the amine component and the coupling reagents, slowing down the rate of peptide bond formation.[2][5] This can lead to incomplete reactions and low yields.[2]

Q2: Which coupling reagents are most effective for N-Cbz-L-tert-leucine?

A2: For sterically demanding couplings like those involving N-Cbz-L-tert-leucine, high-reactivity onium-salt reagents are recommended. Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective because they form highly reactive intermediates.[2] HATU is often considered one of the most powerful reagents for difficult couplings.[2][3] Phosphonium salts like PyBOP and PyAOP are also excellent choices and may offer advantages in minimizing racemization.[2][7]

Q3: How can I minimize racemization during the coupling of N-Cbz-L-tert-leucine?

A3: Racemization is a critical concern, leading to hard-to-separate diastereomeric impurities.[2] To minimize it:

  • Use Additives: Always include additives like HOAt or Oxyma Pure in the reaction. These are more effective at suppressing racemization than HOBt.[2]

  • Choose the Right Base: Opt for a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[2]

  • Select Appropriate Reagents: Consider using phosphonium-based reagents (e.g., PyBOP), which are generally less prone to causing racemization.[2]

  • Control Temperature: Perform the coupling at the lowest temperature that allows for a reasonable reaction rate.[2]

Q4: Is a "double coupling" strategy useful for N-Cbz-L-tert-leucine?

A4: Yes, a double coupling is a common and effective strategy for difficult couplings. After the initial coupling reaction, the resin is washed, and the entire coupling procedure is repeated with a fresh solution of the activated N-Cbz-L-tert-leucine.[8][9] This helps to drive the reaction to completion and is often necessary to achieve high yields with sterically hindered residues.

Q5: Can microwave-assisted synthesis help with coupling N-Cbz-L-tert-leucine?

A5: Absolutely. Microwave-assisted peptide synthesis (MA-SPPS) is particularly well-suited for overcoming the challenges of steric hindrance. The rapid and uniform heating provided by microwave energy helps to overcome the high activation barrier of the coupling reaction, leading to significantly faster reaction times and higher purities for difficult sequences.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Systems

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHighly efficient for hindered couplings due to the formation of reactive OAt esters.[3]Based on the potentially explosive HOAt; can cause guanidinylation of the N-terminal amine as a side reaction.[3]
HBTU Aminium/Uronium SaltHighly efficient and widely used; a more economical alternative to HATU.[3][7]Byproducts are generally soluble; potential for guanidinylation side reaction.[3]
COMU Aminium/Uronium SaltEfficacy is comparable to HATU; based on OxymaPure, which avoids explosive benzotriazole derivatives.[3]Limited stability in solution; byproducts are water-soluble, simplifying purification.[3]
PyBOP Phosphonium SaltEfficient coupling that avoids guanidinylation side reactions.[3][7]Generally considered less reactive than HATU; avoids the carcinogenic byproduct HMPA associated with the original BOP reagent.[3][9]
TFFH Fluorinating AgentGenerates highly reactive acyl fluorides, which are especially effective for coupling α,α-disubstituted amino acids.[2][4]Requires specific handling and reaction conditions for the in situ formation of the acyl fluoride.

Note: This table synthesizes data from multiple sources; performance may vary based on specific reaction conditions.[3]

Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS for Hindered Peptides

Peptide SequenceSynthesis MethodSynthesis TimePurity
GEQKLGAibAibAibASEEDLG-NH₂Conventional40 hours< 10%
GEQKLGAibAibAibASEEDLG-NH₂Microwave-Assisted< 3 hours89%
VQAibAibIDYING-OHMicrowave-Assisted< 2 hours95%

Data sourced from CEM Corporation, illustrating the significant improvement in purity and reduction in synthesis time for peptides containing the highly hindered Aib residue when using microwave assistance.[8]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of N-Cbz-L-tert-leucine

This protocol is a general guideline for coupling onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Cbz-L-tert-leucine (4 equivalents relative to resin loading) in DMF.

    • Add HATU (3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents).

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended up to 24 hours.

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to check for the presence of free amines.[2]

    • If the test is positive (indicating an incomplete reaction), wash the resin with DMF and perform a second coupling (see Protocol 2).

    • If the test is negative, wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) and dry the resin.

Protocol 2: Double Coupling Procedure

This procedure should be followed if the ninhydrin test is positive after the initial coupling attempt.

  • Washing: After the first coupling, thoroughly wash the resin with DMF (5 x 1 min) to remove all residual reagents.

  • Second Coupling: Repeat steps 2 (Amino Acid Activation) and 3 (Coupling Reaction) from Protocol 1 with a fresh solution of activated N-Cbz-L-tert-leucine.

  • Final Wash: After the second coupling, wash the resin as described in step 4 of Protocol 1.

Visualizations

Troubleshooting_Workflow start_node Low Coupling Yield with N-Cbz-L-tert-leucine check1 Verify Reagent Quality & Stoichiometry start_node->check1 sol4 Perform Double Coupling start_node->sol4 General Strategy check2 Evaluate Coupling Reagent check1->check2 Reagents OK check3 Optimize Reaction Conditions check2->check3 Potent reagent used sol1 Switch to Potent Onium Salt (HATU, HCTU, COMU) or Phosphonium Salt (PyBOP) check2->sol1 Reagent too weak (e.g., DCC/EDC) check4 Assess Solvation & Aggregation check3->check4 Optimized conditions still fail sol2 Increase Reaction Time (2-24h) Increase Temperature (cautiously) Use Microwave Assistance (MA-SPPS) check3->sol2 sol3 Switch Solvent (DMF -> NMP) Use 'Magic Mixture' (DCM/DMF/NMP) check4->sol3 end_node Coupling Successful sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low coupling efficiency.

Racemization_Mitigation start_node Racemization Detected cause1 Inappropriate Base (e.g., strong, hindered base like DIPEA) start_node->cause1 cause2 Suboptimal Reagent/ Additive Combination start_node->cause2 cause3 High Reaction Temperature or Prolonged Activation start_node->cause3 sol1 Switch to a Weaker Base (NMM or Collidine) cause1->sol1 sol2 Use High-Efficiency Additives (HOAt or Oxyma Pure) Consider Phosphonium Reagents (PyBOP) cause2->sol2 sol3 Reduce Reaction Temperature Minimize Pre-activation Time cause3->sol3 end_node Racemization Minimized sol1->end_node sol2->end_node sol3->end_node

Caption: Decision pathway for minimizing racemization.

References

Preventing racemization of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (N-Cbz-L-tert-leucine).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process where a pure enantiomer, in this case, the (S)-isomer, is converted into an equal mixture of both (S)- and (R)-enantiomers. This loss of stereochemical integrity is detrimental as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. For drug development, the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. The bulky tert-butyl group of N-Cbz-L-tert-leucine can present steric hindrance, sometimes necessitating more forcing reaction conditions for activation and coupling, which in turn can increase the risk of racemization.

Q2: What is the primary mechanism of racemization during the activation of N-Cbz protected amino acids?

A2: The primary mechanism of racemization for N-protected amino acids during activation is through the formation of a planar oxazolone (or azlactone) intermediate.[1][2] The urethane-type protecting group of N-Cbz-L-tert-leucine generally suppresses oxazolone formation to a large extent compared to N-acyl protected amino acids. However, under certain conditions, particularly with strong activating agents and the presence of a base, the oxazolone can form. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of both enantiomers.

Q3: Which factors have the most significant impact on the extent of racemization for this amino acid?

A3: Several factors influence the degree of racemization, including:

  • Coupling Reagents: The choice of activating agent is crucial. While highly reactive reagents can overcome the steric hindrance of the tert-butyl group, they can also increase the risk of racemization.

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization, especially when using carbodiimides.[3]

  • Base: The type and concentration of the base used can significantly impact racemization. Stronger bases and excess base can promote the abstraction of the α-proton.

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[4]

  • Pre-activation Time: Longer pre-activation times, where the carboxylic acid is in its activated form before the addition of the amine, can increase the opportunity for racemization.[5]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of the intermediates involved in racemization.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant presence of the (R)-enantiomer detected in the final product. Use of a highly activating coupling reagent without an additive.When using carbodiimides like DCC or DIC, always include an additive such as HOBt, HOAt, or Oxyma. Consider switching to a phosphonium-based (e.g., PyBOP) or a uronium-based reagent known for lower racemization potential (e.g., COMU).[6]
Use of a strong base like DIPEA.Switch to a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7] Use the minimum necessary amount of base.
Elevated reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C, and allow it to warm slowly to room temperature.[4]
Prolonged pre-activation time.Minimize the pre-activation time of the N-Cbz-L-tert-leucine. Ideally, perform an in-situ activation where the coupling reagent is added to a mixture of the amino acid, the amine component, and the additive.[5]
Low coupling yield with the sterically hindered amino acid. Insufficiently reactive coupling conditions.If racemization is under control, a more potent coupling reagent like HATU or COMU might be necessary.[6] Alternatively, a double coupling (repeating the coupling step) can be performed.
Aggregation of the peptide chain on solid support.If performing solid-phase peptide synthesis (SPPS), consider switching to a more polar solvent like NMP or adding a chaotropic salt to disrupt aggregation.[3]
Both racemization and low yield are observed. The reaction conditions are not optimized for this specific sterically hindered amino acid.Systematically optimize the reaction conditions. Start with a low-racemization protocol (e.g., DIC/Oxyma at 0 °C) and if the yield is low, consider switching to a more powerful, yet still racemization-suppressing, coupling reagent system like COMU. Monitor both yield and enantiomeric purity at each step.

Data on Racemization Control Strategies

Strategy General Effectiveness in Suppressing Racemization Key Considerations
Use of Additives (HOBt, HOAt, Oxyma) HighEssential when using carbodiimides. HOAt and Oxyma are generally considered more effective than HOBt.[6][8]
Choice of Coupling Reagent VariableCarbodiimides (DCC, DIC) alone lead to high racemization. Uronium/Aminium (HATU, HBTU) and Phosphonium (PyBOP) reagents are generally effective, especially with additives. COMU is a newer generation reagent with good performance and safety profile.[6]
Choice of Base HighWeaker, sterically hindered bases (NMM, collidine) are preferred over strong, non-hindered bases (DIPEA, triethylamine).[6][7]
Lowering Reaction Temperature Moderate to HighReduces the rate of both the desired reaction and racemization.[4] Effective but may require longer reaction times.
Minimizing Pre-activation Time HighReduces the time the activated amino acid is susceptible to racemization before reacting with the amine.[5]
Use of Copper(II) Chloride HighHas been shown to be effective in suppressing racemization in some cases, particularly in solution-phase synthesis.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma in Solution-Phase Synthesis

This protocol is designed for the coupling of N-Cbz-L-tert-leucine to an amino acid ester with minimal racemization.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq)

  • N-methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound, Oxyma, and the amino acid ester hydrochloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add NMM dropwise to the stirred solution.

  • Add DIC dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash chromatography.

Protocol 2: Low-Racemization Coupling using COMU in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual coupling of N-Cbz-L-tert-leucine to a resin-bound peptide amine.

Materials:

  • N-Cbz-L-tert-leucine (3.0 eq)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or preferably 2,4,6-collidine (6.0 eq)

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF.

  • In a separate reaction vessel, dissolve N-Cbz-L-tert-leucine and COMU in DMF.

  • Add the base (collidine is preferred to minimize racemization) to the solution and allow for a very short pre-activation time (e.g., 1-2 minutes).

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test, though it is not reliable for secondary amines, a bromophenol blue test can be used).

  • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

Visualizations

RacemizationMechanism cluster_0 Activation and Racemization Pathway S_AA (S)-N-Cbz-tert-leucine Activated Activated Intermediate (e.g., O-acylisourea) S_AA->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (Planar) Activated->Oxazolone Intramolecular Cyclization Peptide Desired (S)-Peptide Activated->Peptide + Amine (Desired Pathway) Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base - H+ Racemic_Peptide Racemic Peptide Oxazolone->Racemic_Peptide + Amine (Undesired Pathway) Enolate->Oxazolone + H+ R_AA (R)-N-Cbz-tert-leucine Enolate->R_AA Protonation

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingWorkflow Start Racemization Detected? CheckBase Using Strong Base (e.g., DIPEA)? Start->CheckBase Yes NoRacemization Continue Synthesis Start->NoRacemization No SwitchBase Switch to Weaker Base (NMM or Collidine) CheckBase->SwitchBase Yes CheckTemp High Reaction Temperature? CheckBase->CheckTemp No ReEvaluate Re-evaluate Enantiomeric Purity SwitchBase->ReEvaluate LowerTemp Lower Temperature to 0 °C CheckTemp->LowerTemp Yes CheckPreactivation Long Pre-activation Time? CheckTemp->CheckPreactivation No LowerTemp->ReEvaluate MinimizePreactivation Use In-Situ Activation or Minimize Pre-activation Time CheckPreactivation->MinimizePreactivation Yes CheckReagent Using Carbodiimide Alone? CheckPreactivation->CheckReagent No MinimizePreactivation->ReEvaluate AddAdditive Add HOBt, HOAt, or Oxyma CheckReagent->AddAdditive Yes CheckReagent->ReEvaluate No AddAdditive->ReEvaluate

Caption: Troubleshooting workflow for racemization issues.

References

Troubleshooting incomplete Cbz deprotection of N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of N-Cbz-L-tert-leucine. The steric hindrance presented by the tert-butyl group of tert-leucine often complicates the removal of the carbobenzyloxy (Cbz) protecting group, leading to incomplete reactions and low yields. This guide offers structured solutions and alternative protocols to overcome these challenges.

Troubleshooting Guide: Incomplete Deprotection

The following flowchart provides a logical workflow for diagnosing and resolving issues related to the incomplete removal of the Cbz group from N-Cbz-L-tert-leucine.

G cluster_0 Troubleshooting Incomplete Cbz Deprotection start Incomplete Deprotection Observed (Verified by TLC/HPLC/MS) method Which deprotection method was used? start->method hydro Catalytic Hydrogenolysis (e.g., H₂/Pd-C) method->hydro Hydrogenolysis acid Acidic Cleavage (e.g., HBr/AcOH) method->acid Acidolysis check_catalyst Is the catalyst active and appropriate? hydro->check_catalyst check_h2 Is the hydrogen source sufficient? check_catalyst->check_h2 Yes sol_catalyst Solution: - Use fresh, high-quality Pd/C. - Increase catalyst loading (10-20 mol%). - Consider a different catalyst (e.g., Pd(OH)₂/C). check_catalyst->sol_catalyst No check_mixing Is mixing adequate? check_h2->check_mixing Yes sol_h2 Solution: - Increase H₂ pressure (e.g., 50 psi). - Use a hydrogenator for consistent pressure. - For transfer hydrogenolysis, add fresh hydrogen donor (e.g., ammonium formate). check_h2->sol_h2 No sol_mixing Solution: - Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer. check_mixing->sol_mixing No check_acid Is the acid reagent potent enough? acid->check_acid side_reaction Are side reactions (e.g., acetylation) an issue? check_acid->side_reaction Yes sol_acid Solution: - Use fresh 33% HBr in Acetic Acid. - Ensure anhydrous conditions. - Extend reaction time and monitor carefully. check_acid->sol_acid No sol_side_reaction Solution: - Switch to a non-nucleophilic acid system (e.g., HCl in dioxane). - Use a milder Lewis acid method like AlCl₃ in HFIP. side_reaction->sol_side_reaction Yes

Caption: Troubleshooting flowchart for incomplete Cbz deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is my catalytic hydrogenolysis of N-Cbz-L-tert-leucine slow or incomplete?

Incomplete hydrogenolysis is the most common issue, primarily due to the steric hindrance of the tert-leucine group. Several factors can contribute:

  • Catalyst Inactivation or Poisoning : The palladium catalyst can be deactivated by impurities in the substrate or solvent.[1] For amino acids with sulfur, like cysteine, the sulfur itself can poison the catalyst.[2]

  • Poor Catalyst Quality : The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[3]

  • Insufficient Hydrogen : An inadequate supply of hydrogen, either from a balloon or a transfer agent, can cause the reaction to stall.[1] This can sometimes lead to the formation of an N-benzyl side product.[3]

  • Inadequate Mixing : As a heterogeneous reaction, vigorous stirring is essential to ensure the substrate has access to the catalyst's surface.[3]

  • Poor Solubility : The starting material may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst.[1]

Q2: How can I optimize the catalytic hydrogenolysis conditions for this hindered substrate?

To overcome the challenges posed by the bulky tert-butyl group, consider the following optimizations:

  • Increase Catalyst Loading : Use a higher loading of fresh, high-quality 10% Pd/C, from a typical 5-10 mol% up to 10-20 mol%.[1]

  • Increase Hydrogen Pressure : If using hydrogen gas, increase the pressure from atmospheric to 50 psi or higher using a Parr hydrogenator.[3]

  • Optimize Solvent : Test different solvents or mixtures to improve solubility, such as methanol, ethanol, or ethyl acetate.[1]

  • Elevate Temperature : Gently heating the reaction to 40-60 °C can increase the reaction rate, but should be monitored to avoid side reactions.[1]

  • Ensure Vigorous Agitation : Use a mechanical stirrer or a high-speed magnetic stir bar to ensure the catalyst remains suspended.[3]

Q3: Catalytic hydrogenolysis is failing. What are the best alternative methods for deprotecting N-Cbz-L-tert-leucine?

When hydrogenolysis is not viable, acidic or Lewis acid-mediated methods are excellent alternatives.[4][5]

  • HBr in Acetic Acid : A common and potent reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH).[6] This method is effective but can lead to acetylation of the newly formed amine if the reaction is heated.[3][7]

  • Aluminum Chloride (AlCl₃) in HFIP : A milder and highly effective method involves using a Lewis acid like AlCl₃ in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[8][9] This system offers good functional group tolerance and is performed at room temperature, avoiding many side reactions.[8][9]

Q4: How do I effectively monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to determine completion and prevent the formation of side products.

  • Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method to visualize the disappearance of the Cbz-protected starting material and the appearance of the free amine product.[2][10] The Cbz-protected compound is UV active, while the deprotected product will typically stain with ninhydrin.

  • High-Performance Liquid Chromatography (HPLC) : HPLC provides a quantitative analysis of the reaction mixture, allowing for precise measurement of the remaining starting material, the product, and any impurities.[2]

  • Mass Spectrometry (MS) : MS can be used to confirm the molecular weight of the product and identify any side products that may have formed.[2]

Comparative Data on Deprotection Methods

The selection of a deprotection method depends on the substrate's functional groups and the available laboratory equipment. The following table summarizes common methods and their typical performance.

Deprotection MethodReagents & ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenolysis H₂ (1 atm - 50 psi), 10% Pd/C, MeOH or EtOH, rt[11]>95 (for unhindered substrates)Clean byproducts (toluene, CO₂); mild conditions.[3][10]Can be slow for hindered substrates; catalyst is pyrophoric and can be poisoned.[1][2][11]
Transfer Hydrogenolysis Ammonium formate, Pd/C, MeOH, reflux[11]>90Avoids the use of hydrogen gas.Requires elevated temperatures, which can cause side reactions.
Acidic Cleavage 33% HBr in Acetic Acid, rt, 1-2 hours[6]~90Effective for substrates sensitive to reduction; fast reaction time.[6]Strong acid can cleave other protecting groups; potential for acetylation side products.[3]
Lewis Acid Cleavage AlCl₃, HFIP, CH₂Cl₂, rt, 2-16 hours[9][10]HighMild conditions; tolerates many sensitive functional groups (alkenes, nitro groups).[8][9]HFIP is a costly solvent; requires aqueous workup to remove aluminum salts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C

This protocol is the most common method for Cbz deprotection.[4][6]

  • Setup : In a flask suitable for hydrogenation, dissolve N-Cbz-L-tert-leucine (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the starting material).[4]

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a Parr hydrogenator). Repeat this purge cycle three times.[11]

  • Reaction : Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction's progress by TLC or HPLC.[10][11]

  • Filtration : Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric; ensure it remains wet during handling.[11]

  • Concentration : Concentrate the filtrate under reduced pressure to yield the deprotected L-tert-leucine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]

Protocol 2: Acidic Cleavage using HBr in Acetic Acid

This method is useful when catalytic hydrogenolysis is not effective.[6]

  • Dissolution : Dissolve the N-Cbz-L-tert-leucine (1.0 equivalent) in a 33% solution of hydrogen bromide in acetic acid at room temperature.

  • Reaction : Stir the solution at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.

  • Precipitation : Add the reaction mixture to a flask of cold diethyl ether to precipitate the amino acid hydrobromide salt.

  • Isolation : Collect the precipitate by filtration, wash it thoroughly with diethyl ether, and dry it under a vacuum to yield the deprotected product.[6]

Protocol 3: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

This is a mild and selective alternative for sensitive substrates.[8][9]

  • Preparation : To a solution of N-Cbz-L-tert-leucine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equivalents) at room temperature. The mixture will be a suspension.

  • Reaction : Stir the mixture at room temperature for 2 to 16 hours, monitoring progress by TLC or HPLC.[4]

  • Work-up : Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[4]

  • Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction : Separate the layers and extract the aqueous layer with CH₂Cl₂.[4]

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be purified further if necessary.[4]

Protocol 4: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate : Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase : A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 v/v). Adjust polarity as needed.[2]

  • Spotting : Dissolve small aliquots of your reaction mixture and the starting material in a suitable solvent. Spot them side-by-side on the TLC plate.

  • Development : Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization : Examine the dried plate under UV light (254 nm) to see the UV-active Cbz-protected starting material. Then, stain the plate with a ninhydrin solution and gently heat to visualize the free amine product as a colored spot. A complete reaction will show the absence of the starting material spot and the appearance of a new product spot.

Cbz Deprotection Mechanism

The diagram below illustrates the general mechanism for the most common Cbz deprotection method, catalytic hydrogenolysis.

G cluster_0 Catalytic Hydrogenolysis Mechanism start N-Cbz-L-tert-leucine intermediate Adsorbed Complex (Benzylic C-O bond cleavage) start->intermediate Adsorption h2 H₂ h2->intermediate catalyst Pd/C Surface product_amine L-tert-leucine (Product) catalyst->product_amine Hydrogenolysis & Desorption product_toluene Toluene catalyst->product_toluene product_co2 CO₂ catalyst->product_co2 intermediate->catalyst

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

References

Improving the yield of peptide coupling with Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions involving Cbz-L-tert-leucine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-L-tert-leucine considered a "difficult" amino acid to couple?

A1: Cbz-L-tert-leucine is a sterically hindered amino acid. The bulky tert-butyl group on the alpha-carbon physically obstructs the approach of the activated carboxyl group to the amine of the growing peptide chain. This steric hindrance can lead to slower reaction rates and incomplete coupling, resulting in lower yields and the formation of deletion sequences.

Q2: What are the most common problems encountered when coupling Cbz-L-tert-leucine?

A2: The most frequent issues include:

  • Low Coupling Yields: Incomplete reactions are common, leading to a significant reduction in the overall yield of the desired peptide.

  • Slow Reaction Kinetics: The coupling reaction can be sluggish, often requiring extended reaction times.

  • Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate, further impeding the coupling reaction.

  • Racemization: Although less common for N-protected amino acids during coupling, the forcing conditions sometimes required for sterically hindered residues can increase the risk of epimerization.

Q3: Which coupling reagents are most effective for Cbz-L-tert-leucine?

A3: For sterically hindered amino acids like Cbz-L-tert-leucine, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice over carbodiimides like DCC or DIC alone. The most effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and speed, HATU is often a top choice for difficult couplings.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent with efficiency comparable to HATU, but with improved solubility and safety profile.[1][3]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, particularly useful for coupling N-methylated and other sterically hindered amino acids.[2]

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate): While DIC is a carbodiimide, its combination with an additive like OxymaPure® significantly enhances its efficiency and suppresses racemization, making it a viable and cost-effective option.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of Cbz-L-tert-leucine and provides actionable solutions.

Issue 1: Low or No Coupling Yield

Possible Causes:

  • Insufficiently reactive coupling reagent.

  • Significant steric hindrance from Cbz-L-tert-leucine and the growing peptide chain.

  • Poor solvation of the peptide-resin complex in solid-phase peptide synthesis (SPPS).

  • Peptide aggregation on the resin.

Solutions:

SolutionDetailed Steps and Considerations
Upgrade Coupling Reagent Switch from standard carbodiimide reagents (DCC, DIC) to a more potent onium salt like HATU , COMU , or PyAOP . For solution-phase synthesis, consider the benzotriazole activation methodology, which has shown yields of 41-95% for sterically hindered amino acids.[4]
Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Cbz-L-tert-leucine. This can help drive the reaction to completion.
Increase Reagent Excess Use a higher excess of Cbz-L-tert-leucine and the coupling reagent (e.g., 3-5 equivalents relative to the resin loading).
Optimize Solvent In SPPS, ensure adequate swelling of the resin. Switch from Dichloromethane (DCM) to a more effective solvating solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . For particularly difficult sequences, a mixture of solvents may be beneficial.
Increase Reaction Temperature Gentle heating (e.g., 30-40°C) can help overcome the activation energy barrier. For more significant rate enhancement, consider using a microwave peptide synthesizer, which can dramatically accelerate the coupling of hindered amino acids.
Extend Coupling Time Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.
Issue 2: Presence of Deletion Sequences in the Final Product

Possible Cause:

  • Incomplete coupling of Cbz-L-tert-leucine, leading to a portion of the peptide chains lacking this residue.

Solutions:

SolutionDetailed Steps and Considerations
Implement Double Coupling As a standard protocol for Cbz-L-tert-leucine, perform a double coupling to ensure the reaction goes to completion.
Capping of Unreacted Amines After the first coupling, cap any unreacted free amines using a reagent like acetic anhydride. This will prevent these chains from reacting in subsequent coupling steps, making the purification of the final peptide easier.
Use a More Potent Coupling System Switch to a more robust coupling reagent such as HATU or COMU, which are known to be more effective for hindered couplings.
Issue 3: Racemization of the Product

Possible Causes:

  • Use of a strong base for an extended period.

  • Highly reactive coupling reagent leading to over-activation.

  • Elevated reaction temperatures.

Solutions:

SolutionDetailed Steps and Considerations
Choice of Base Use a weaker, more sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) instead of triethylamine (TEA). In cases of severe racemization, consider using 2,4,6-collidine.
Use of Additives When using carbodiimide coupling reagents like DIC, always include a racemization-suppressing additive such as OxymaPure® or HOBt (1-Hydroxybenzotriazole) . OxymaPure® is generally preferred due to its safety profile and high efficiency in preventing racemization.
Control Reaction Temperature If increasing the temperature, do so judiciously and for the minimum time necessary to achieve a satisfactory yield. Monitor for epimerization.
Pre-activation Time Minimize the pre-activation time of the amino acid before adding it to the reaction mixture to reduce the opportunity for racemization of the activated species.

Quantitative Data Summary

The following table provides a summary of expected coupling efficiencies for sterically hindered amino acids. Note that the actual yield for Cbz-L-tert-leucine may vary depending on the specific peptide sequence and reaction conditions.

Coupling Reagent/MethodCoupling PartnerReported YieldNotes
N-(Cbz-α-aminoacyl)benzotriazolesVarious amino acids41-95%General method for sterically hindered amino acids.[4]
PTC-based N-to-C elongationtert-Leucine78-99% (HPLC yield)A specific, less common synthetic strategy.[5]
DIC/HOBt (for Cbz-dipeptide)Resin-bound peptide~95-98%For a Cbz-protected dipeptide, which may have different steric constraints.[6]
DCCL-leucine~57%In a specific reversed micelle system.[7]

Experimental Protocols

Protocol 1: Solid-Phase Coupling of Cbz-L-tert-leucine using HATU

This protocol is intended for manual solid-phase peptide synthesis (SPPS) on a pre-loaded resin.

Materials:

  • Cbz-L-tert-leucine (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIPEA or NMM (6-10 equivalents)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% Piperidine in DMF (for Fmoc deprotection if applicable)

  • Peptide-resin

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and DMF (2-3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Cbz-L-tert-leucine and HATU in DMF. Add DIPEA or NMM to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the reaction can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Double Coupling (Recommended): Repeat steps 3-5 to ensure maximum coupling efficiency.

  • Final Washing and Drying: After the final coupling and washing steps, wash the resin with DCM and dry under vacuum.

Protocol 2: Solution-Phase Coupling of Cbz-L-tert-leucine using DIC/Oxyma

This protocol is a general guideline for solution-phase synthesis.

Materials:

  • Cbz-L-tert-leucine (1.0 equivalent)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 equivalent)

  • DIC (1.1 equivalents)

  • OxymaPure® (1.1 equivalents)

  • NMM (1.0 equivalent, if using an amine salt)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve Cbz-L-tert-leucine and OxymaPure® in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: If using an amine hydrochloride salt, add the amine component and NMM to the reaction mixture and stir until dissolved. If using a free amine, add it directly.

  • Initiation of Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DIC dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be worked up using standard extraction and purification techniques (e.g., washing with dilute acid and base, followed by column chromatography) to isolate the desired peptide.

Visualizations

Troubleshooting_Low_Yield start Low Coupling Yield with Cbz-L-tert-leucine reagent Is the coupling reagent potent enough? (e.g., using DIC alone) start->reagent upgrade_reagent Upgrade to HATU, COMU, or PyAOP reagent->upgrade_reagent No conditions Are reaction conditions optimal? reagent->conditions Yes upgrade_reagent->conditions double_couple Perform a Double Coupling conditions->double_couple extend_time Extend Reaction Time (4h to overnight) conditions->extend_time increase_temp Increase Temperature (e.g., 30-40°C or Microwave) conditions->increase_temp solvent Is the solvent optimal for solvation? (SPPS) conditions->solvent end Improved Yield double_couple->end extend_time->end increase_temp->end change_solvent Switch to DMF or NMP solvent->change_solvent No solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for low coupling yield of Cbz-L-tert-leucine.

Racemization_Mitigation start Racemization Detected base Check the Base Used start->base coupling_reagent Review Coupling Reagent and Additives start->coupling_reagent temperature Assess Reaction Temperature start->temperature weaker_base Switch to a Weaker/Hindered Base (DIPEA, NMM, or Collidine) base->weaker_base use_additive Ensure Use of Additive with Carbodiimides (OxymaPure® or HOBt) coupling_reagent->use_additive reduce_temp Lower Reaction Temperature temperature->reduce_temp end Minimized Racemization weaker_base->end use_additive->end reduce_temp->end

Caption: Strategies to mitigate racemization during Cbz-L-tert-leucine coupling.

References

Side reactions associated with (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions associated with the use of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid (Cbz-t-butyl-Gly-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-t-butyl-Gly-OH considered a "difficult" amino acid to couple in peptide synthesis?

A1: Cbz-t-butyl-Gly-OH presents significant steric hindrance due to the bulky tert-butyl group adjacent to the carboxyl group and the benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1][2]

Q2: What are the most common side reactions observed when using Cbz-t-butyl-Gly-OH?

A2: The most frequently encountered side reactions include:

  • Low Coupling Yields: Incomplete reactions result in deletion sequences in the final peptide. This is primarily due to the steric hindrance of the amino acid.[2]

  • Racemization: Although the urethane-type Cbz protection helps reduce the potential for racemization, the prolonged reaction times or harsh basic conditions sometimes required for coupling can lead to the loss of stereochemical integrity.[3]

  • Side reactions during Cbz deprotection: The standard method for Cbz group removal is catalytic hydrogenolysis. While generally clean, this method can be sensitive to catalyst poisoning and may lead to side reactions if not performed under optimal conditions.[4][5]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Symptom: A positive ninhydrin (Kaiser) test (blue or purple beads) after the coupling step indicates the presence of unreacted free amines.[6] Mass spectrometry (MS) analysis of a test cleavage may show a significant peak corresponding to the truncated peptide sequence.

Troubleshooting Workflow:

LowCouplingYield start Low Coupling Yield Detected (Positive Kaiser Test) analysis Analyze test cleavage by MS to confirm coupling failure start->analysis reagent Upgrade Coupling Reagent (e.g., HATU, COMU, PyAOP) conditions Optimize Reaction Conditions reagent->conditions double_coupling Perform Double Coupling conditions->double_coupling success Coupling Successful (Negative Kaiser Test) double_coupling->success analysis->reagent

Caption: Troubleshooting workflow for low coupling yield.

Solutions:

  • Upgrade Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[2] Switch to more potent uronium/aminium or phosphonium salt-based reagents.[7]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.

    • Increase Reagent Equivalents: Use a higher excess (3-5 equivalents) of the Cbz-t-butyl-Gly-OH and the coupling reagent.[7]

    • Solvent Choice: Use a solvent with excellent solvating properties like N-Methyl-2-pyrrolidone (NMP) to minimize peptide aggregation, which can further hinder coupling.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[8]

Issue 2: Suspected Racemization

Symptom: HPLC analysis of the crude peptide shows a doublet or a broadened peak for the target peptide. Chiral HPLC or LC-MS analysis of the hydrolyzed peptide can confirm the presence of the D-enantiomer.[3][9][10]

Troubleshooting Workflow:

RacemizationTroubleshooting start Suspected Racemization (HPLC peak broadening/doublet) confirm Confirm with Chiral HPLC or LC-MS after hydrolysis start->confirm reagent Optimize Coupling Reagent and Additives (e.g., OxymaPure) confirm->reagent base Use a Weaker/Hindered Base (e.g., NMM, Collidine) reagent->base conditions Reduce Activation Time and Reaction Temperature base->conditions verify Verify Purity of Incoming Amino Acid conditions->verify resolved Racemization Minimized verify->resolved

Caption: Troubleshooting workflow for suspected racemization.

Solutions:

  • Choice of Coupling Reagent and Additive:

    • Use coupling reagents known for low racemization, such as COMU.[11]

    • Ensure the use of racemization-suppressing additives like OxymaPure, which is generally more effective than HOBt.[2]

  • Base Selection: The choice of base can significantly impact racemization. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[12]

  • Reaction Conditions:

    • Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization.[2]

    • Lower Temperature: Perform the coupling at room temperature or lower, if possible. Avoid prolonged heating.

Issue 3: Side Reactions During Cbz Deprotection

Symptom: MS analysis of the crude peptide after deprotection shows unexpected masses, or the desired product is not observed.

Troubleshooting for Cbz Deprotection via Catalytic Hydrogenolysis:

  • Catalyst Poisoning: Sulfur-containing residues (Cys, Met) can poison the palladium catalyst, leading to incomplete deprotection.

    • Solution: Increase the catalyst loading or consider an alternative deprotection method if sulfur-containing amino acids are present.

  • Incomplete Reaction: Insufficient hydrogen pressure or reaction time can lead to incomplete removal of the Cbz group.

    • Solution: Ensure the reaction is properly set up for efficient hydrogen transfer. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Alternative Deprotection Methods:

    • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst and is often a safer and more efficient alternative to using hydrogen gas.[1][3]

    • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but this method is harsh and may not be compatible with other acid-labile protecting groups on the peptide.[4]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent ClassTypical Yield (%)*Risk of EpimerizationKey Considerations
HATU Uronium/Aminium Salt90-99%LowHighly efficient for hindered couplings, forming a highly reactive OAt-ester.[13][14]
COMU Uronium/Aminium Salt90-98%Very LowPerformance is comparable to HATU, with the advantage of being safer than HOBt/HOAt-based reagents.[11][15][16]
PyAOP Phosphonium Salt85-95%Very LowHighly effective, especially for N-methylated and other very hindered residues.[7]
PyBOP Phosphonium Salt85-95%Low to ModerateA robust reagent, but may be less effective than HATU or COMU for extremely hindered couplings.
DIC/OxymaPure Carbodiimide/Additive70-90%Low to ModerateA cost-effective option, but may require longer reaction times or double coupling. The use of OxymaPure is crucial to suppress racemization.

*Typical yields are for sterically hindered amino acids and may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Cbz-t-butyl-Gly-OH

This protocol is a general guideline for the manual coupling of Cbz-t-butyl-Gly-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Cbz-t-butyl-Gly-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine if applicable, followed by thorough washing with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Cbz-t-butyl-Gly-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Add DIPEA or NMM (6-10 equivalents) to the activation mixture.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6] If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

Protocol 2: Cbz Deprotection by Catalytic Transfer Hydrogenation

This protocol describes a common and effective method for the removal of the Cbz protecting group.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol or ethanol

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol.

  • Reagent Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution, followed by ammonium formate (3-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.

  • Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts are volatile and easily removed.

Mandatory Visualization

SPPS_Cycle cluster_spps Single Coupling Cycle in SPPS Deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF) Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Cbz-t-butyl-Gly-OH Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Deprotection Negative Kaiser_Test->Coupling Positive (Double Couple)

Caption: General workflow for a single coupling cycle in SPPS.

References

Purification strategies for peptides containing N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of synthetic peptides containing the N-Cbz-L-tert-leucine moiety. The bulky, hydrophobic nature of both the carbobenzyloxy (Cbz) protecting group and the tert-leucine side chain presents unique purification challenges.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my crude peptide containing N-Cbz-L-tert-leucine poorly soluble in standard HPLC mobile phases?

A1: The combination of the aromatic Cbz group and the bulky alkyl tert-leucine side chain significantly increases the hydrophobicity of the peptide.[1][2] This leads to poor solubility in highly aqueous solutions. To improve solubility for Reverse-Phase HPLC (RP-HPLC) analysis or purification, dissolve the crude peptide in a minimal amount of a strong organic solvent like acetonitrile (ACN), dimethylformamide (DMF), or isopropanol first, then dilute with the aqueous mobile phase (e.g., 0.1% TFA in water).[2] Sonication for 5-10 minutes can also aid dissolution.[2]

Q2: Which chromatographic technique is best for purifying Cbz-tert-leucine peptides?

A2: Both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase Flash Chromatography are viable options.[1]

  • RP-HPLC is the standard, high-resolution technique for peptide purification, separating molecules based on hydrophobicity.[1][3] It is ideal for achieving high purity (>99%).

  • Normal-Phase Flash Chromatography is a suitable alternative, especially for larger quantities of protected peptides that have very poor solubility in the aqueous-organic mixtures used in RP-HPLC.[1][4]

Q3: Can I use crystallization to purify my Cbz-tert-leucine containing peptide?

A3: While crystallization can be a cost-effective purification method that provides significant impurity rejection, it is challenging for peptides.[5][6] Peptides, especially larger and more flexible ones, are often difficult to crystallize and may form gels or amorphous solids.[5][6] Crystallization is more commonly successful for small, protected peptides or amino acid derivatives.[7] For most synthetic peptides, chromatography is the more reliable method.[2][8]

Troubleshooting Guide

Issue 1: Peak Tailing in Reverse-Phase HPLC

You observe asymmetrical peaks with a pronounced "tail" during RP-HPLC analysis or purification of your Cbz-tert-leucine peptide. A tailing factor (Tf) greater than 1.2 is considered significant.[9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.5,5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot

Figure 1. Logical workflow for troubleshooting HPLC peak tailing.
  • Potential Cause: Secondary polar interactions between the peptide and free silanol groups on the silica-based stationary phase are a primary cause of tailing, especially for basic compounds.[10]

  • Solution: Operate at a low mobile phase pH (e.g., pH 2-3 using 0.1% trifluoroacetic acid - TFA) to suppress the ionization of silanol groups, minimizing these interactions.[10]

  • Potential Cause: Mass overload, where too much sample is injected, can saturate the column.[11]

  • Solution: Reduce the injected sample amount by either diluting the sample or injecting a smaller volume.[11]

  • Potential Cause: Column contamination or degradation, such as a blocked inlet frit, can distort peak shape.[12] This often affects all peaks in the chromatogram.[12]

  • Solution: Try back-flushing the column with a strong solvent.[10] If this fails, replace the guard column (if used) or the analytical column.[11][12]

Issue 2: Poor Resolution Between Target Peptide and Impurities

The peak for your target Cbz-tert-leucine peptide is not well separated from impurity peaks, which are often structurally similar deletion or truncated sequences.[2]

ParameterRecommended AdjustmentRationale
Gradient Slope Make the gradient shallower (e.g., decrease the %B/min).A shallower gradient increases the time the peptide spends interacting with the stationary phase, improving separation between closely eluting species.[2]
Stationary Phase Switch from a C18 to a C8 or C4 column.The highly hydrophobic Cbz-tert-leucine peptide may interact too strongly with a C18 phase. A less hydrophobic stationary phase can reduce retention and sometimes improve selectivity.[13]
Organic Modifier Change from acetonitrile (ACN) to methanol (MeOH) or isopropanol.Different organic solvents can alter the selectivity of the separation, potentially resolving co-eluting peaks.
Orthogonal Method Use an orthogonal purification step like ion-exchange chromatography (IEC).If impurities co-elute in RP-HPLC (which separates by hydrophobicity), a method like IEC (which separates by charge) can be effective.[2]

Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

This protocol provides a starting point for purifying a peptide containing N-Cbz-L-tert-leucine.

dot graph G { graph [dpi=72, size="7.5,5!", pad=0.5]; layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=11];

} dot

Figure 2. General workflow for RP-HPLC purification of peptides.
  • Mobile Phase Preparation :[1]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both phases before use.

  • Sample Preparation :[2]

    • Dissolve the crude peptide in the minimum volume of Mobile Phase B (ACN/TFA).

    • Slowly add Mobile Phase A until the desired concentration is reached. If precipitation occurs, add more Phase B.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions :[1]

    • Column : C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Detection : Monitor at 220 nm (peptide bonds) and 254 nm (Cbz group).

    • Flow Rate : Dependent on column dimensions (e.g., 1.0 mL/min for analytical, 20 mL/min for preparative).

    • Gradient : A common starting point is a linear gradient from 30% to 80% Mobile Phase B over 30-40 minutes. This must be optimized for each peptide.

  • Post-Purification :

    • Analyze the purity of collected fractions using analytical RP-HPLC.

    • Pool fractions with the desired purity level.

    • Remove the solvent via lyophilization (freeze-drying) to obtain the purified peptide as a solid.[1]

Protocol 2: Normal-Phase Flash Chromatography

This method is useful for larger-scale purifications of highly hydrophobic, protected peptides.[1][4]

  • Mobile Phase Preparation :

    • Mobile Phase A: A non-polar solvent like Hexane or Heptane.

    • Mobile Phase B: A more polar solvent like Ethyl Acetate or Isopropanol.

  • Sample Preparation :

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Dichloromethane or the mobile phase mixture).

    • Adsorb the sample onto a small amount of silica gel for dry loading, if necessary.

  • Chromatographic Conditions :[1]

    • Column : Pre-packed silica gel flash column.

    • Detection : UV detection at 254 nm (for the Cbz group).

    • Gradient : Develop a gradient based on initial Thin-Layer Chromatography (TLC) analysis. A starting point could be a linear gradient from 10% to 60% Ethyl Acetate in Hexane.

  • Post-Purification :

    • Collect fractions based on the UV chromatogram.

    • Analyze fraction purity by TLC or analytical RP-HPLC.

    • Pool pure fractions and evaporate the solvent under reduced pressure.[1]

References

Technical Support Center: Optimizing N-Cbz-L-tert-leucine Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation and coupling of N-Cbz-L-tert-leucine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is N-Cbz-L-tert-leucine considered a "difficult" amino acid to couple?

A1: N-Cbz-L-tert-leucine presents significant steric hindrance due to the bulky tert-butyl group adjacent to the carboxyl group. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the amine of the coupling partner, leading to slower reaction rates and incomplete couplings.[1][2]

Q2: What are the most common issues encountered when coupling N-Cbz-L-tert-leucine?

A2: Researchers commonly face the following issues:

  • Low Coupling Yields: Incomplete reactions can lead to the formation of deletion sequences in the final peptide.[1][2]

  • Slow Reaction Kinetics: The steric hindrance necessitates extended coupling times, which can increase the risk of side reactions.[2]

  • Racemization: Although the risk is often lower with urethane-protected amino acids, prolonged reaction times and harsh conditions can potentially lead to loss of stereochemical integrity.[3]

Q3: Which coupling reagents are recommended for N-Cbz-L-tert-leucine?

A3: For sterically hindered amino acids like N-Cbz-L-tert-leucine, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium salts. Some of the most effective options are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[7]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)[5][8]

Standard carbodiimide reagents like DCC and EDC are often less effective for such sterically demanding couplings.[1]

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling Yield

  • Possible Cause: Insufficiently reactive coupling reagent.

    • Solution: Switch to a more potent onium-salt reagent such as HATU, HBTU, COMU, or PyBOP.[1][2] These reagents form highly reactive esters capable of overcoming the steric barrier.[2]

  • Possible Cause: Suboptimal reaction time or temperature.

    • Solution:

      • Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[2]

      • Consider gentle heating (e.g., 40-50°C) to overcome the activation energy barrier. Microwave-assisted peptide synthesis can also be beneficial.[2]

  • Possible Cause: Inadequate reagent concentration.

    • Solution: Increase the equivalents of the N-Cbz-L-tert-leucine and the coupling reagent. A 2 to 4-fold excess is a common starting point for optimization.[7]

  • Possible Cause: Incomplete activation of the carboxylic acid.

    • Solution: Ensure a sufficient pre-activation time before adding the amine component. For HATU, a pre-activation of 1-15 minutes is often recommended for sterically hindered amino acids.[6]

  • Possible Cause: On-resin aggregation of the growing peptide chain.

    • Solution: Switch from DMF to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DCM/DMF/NMP.[2]

Issue 2: Racemization or Other Side Reactions

  • Possible Cause: Prolonged exposure to activating conditions or strong base.

    • Solution:

      • Minimize the pre-activation time to what is necessary for efficient activation.

      • Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, especially if the coupling partner is prone to racemization.[1]

      • If elevated temperatures are used, optimize for the shortest possible reaction time that provides a good yield.[1]

  • Possible Cause: Dehydration of side-chain amides (for Asn or Gln residues elsewhere in the peptide).

    • Solution: While not a direct issue with N-Cbz-L-tert-leucine itself, if coupling to or from asparagine or glutamine, using a reagent like BOP can minimize this side reaction.[9] It's also recommended to use side-chain protected derivatives like Fmoc-Asn(Trt)-OH.[9]

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes typical performance characteristics of various coupling reagents suitable for sterically hindered amino acids like N-Cbz-L-tert-leucine.

Coupling ReagentReagent ClassTypical Yield (%)Typical Reaction Time (h)Risk of EpimerizationKey Considerations
HATU Uronium/Aminium Salt90-99%1-4LowHighly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[10]
COMU Uronium/Aminium Salt90-98%1-3LowPerformance is comparable to HATU, with Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[8][10]
PyBOP Phosphonium Salt85-95%2-6LowA good alternative to BOP that avoids the formation of the carcinogenic byproduct HMPA.[5][7]
BOP Phosphonium Salt85-95%1-4LowHighly efficient but produces the carcinogenic byproduct HMPA.[5][7]
DIC/HOBt Carbodiimide/Additive60-85%4-12ModerateLess efficient for sterically hindered couplings and may require longer reaction times.[1][11]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of N-Cbz-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve N-Cbz-L-tert-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture. Allow the mixture to pre-activate for 5-15 minutes. A longer pre-activation time is beneficial for sterically hindered amino acids.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Double Coupling (Optional): If the Kaiser test is positive, repeat steps 4-9 to ensure the reaction goes to completion.

Protocol 2: General Procedure for BOP-Mediated Coupling of N-Cbz-L-tert-leucine in Solution Phase

  • Reactant Dissolution: Dissolve the N-protected amino acid (e.g., another peptide fragment) (1 equivalent) and the C-protected N-Cbz-L-tert-leucine (1 equivalent) in an anhydrous solvent like DMF or DCM.

  • Base Addition: Add a tertiary base such as DIPEA (2 equivalents) to the solution.

  • Coupling Reagent Addition: Add the BOP reagent (1.1 equivalents) to the reaction mixture.[7]

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[7]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring & Completion resin_prep Resin Swelling & Deprotection wash1 Wash Resin (DMF, DCM) resin_prep->wash1 prepare_mix Prepare Activation Mixture (N-Cbz-L-tert-leucine, Coupling Reagent, DMF) preactivate Pre-activate with Base (e.g., DIPEA) prepare_mix->preactivate add_to_resin Add Activated Mixture to Resin preactivate->add_to_resin react Agitate (2-4h or overnight) add_to_resin->react kaiser_test Kaiser Test react->kaiser_test wash2 Wash Resin kaiser_test->wash2 Negative double_couple Double Couple kaiser_test->double_couple Positive next_step Proceed to Next Cycle wash2->next_step double_couple->add_to_resin

Caption: General workflow for a solid-phase peptide synthesis (SPPS) cycle involving N-Cbz-L-tert-leucine.

troubleshooting_workflow start Low Coupling Yield with N-Cbz-L-tert-leucine q1 Using a potent coupling reagent? (e.g., HATU, COMU) start->q1 sol1 Switch to HATU, COMU, or PyBOP q1->sol1 No q2 Sufficient reaction time? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase coupling time (e.g., overnight) and/or apply gentle heat (40-50°C) q2->sol2 No q3 Adequate reagent excess? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase equivalents of amino acid and coupling reagent (2-4x) q3->sol3 No q4 Considered double coupling? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Perform a second coupling step q4->sol4 No end_node Yield Improved q4->end_node Yes a4_no No sol4->end_node

Caption: Troubleshooting decision tree for low coupling yields of N-Cbz-L-tert-leucine.

References

Technical Support Center: Managing Poor Solubility of Cbz-L-tert-leucine Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the Cbz-L-tert-leucine residue.

Troubleshooting Guides

This section provides solutions to common problems observed during the synthesis and handling of Cbz-L-tert-leucine protected peptides.

Issue 1: My Cbz-L-tert-leucine protected peptide is precipitating during synthesis (Solid-Phase Peptide Synthesis - SPPS).

  • Question: My peptide, which contains Cbz-L-tert-leucine, is showing signs of aggregation and precipitation on the resin, leading to incomplete coupling and deprotection steps. What can I do?

  • Answer: Aggregation during SPPS is a common issue with hydrophobic peptides, and the bulky tert-leucine residue, combined with the hydrophobic Cbz protecting group, can exacerbate this problem. Here are several strategies to troubleshoot this issue:

    • Potential Causes and Solutions:

      • Interchain Aggregation: Strong intermolecular hydrogen bonding between peptide backbones can lead to the formation of insoluble aggregates.

        • Solution 1: Chaotropic Agents: Add chaotropic agents like guanidinium chloride or urea to the coupling and deprotection solutions to disrupt hydrogen bonding.

        • Solution 2: "Disrupting" Amino Acids: Incorporate pseudoproline dipeptides during synthesis to disrupt the formation of secondary structures that lead to aggregation. These are later cleaved to yield the native sequence.[1]

      • Poor Resin Solvation: The growing peptide chain may not be adequately solvated by the resin, promoting aggregation.

        • Solution: High-Swelling Resin: Use a high-swelling resin, such as a polyethylene glycol (PEG)-based resin, to improve solvation of the peptide chain.[1]

      • Solvent Choice: The standard solvents may not be sufficient to maintain solubility.

        • Solution: Modify Solvent System: Incorporate solvents known to disrupt secondary structures, such as a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM), during the coupling steps.[2][3]

      • Reaction Temperature: Lower temperatures can sometimes favor aggregation.

        • Solution: Elevate Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 60-90°C) can help break up aggregates.[1]

Issue 2: I am observing incomplete coupling of Cbz-L-tert-leucine.

  • Question: I am experiencing low yields during the coupling of Cbz-L-tert-leucine onto the growing peptide chain. What are the likely causes and how can I improve the coupling efficiency?

  • Answer: The steric hindrance from the bulky tert-butyl group of tert-leucine makes it a challenging amino acid to couple efficiently.

    • Potential Causes and Solutions:

      • Steric Hindrance: The bulky side chain of tert-leucine can physically block the approach of the activated amino acid to the N-terminus of the peptide chain.

        • Solution 1: Use a More Powerful Coupling Reagent: Standard coupling reagents may not be effective. Switch to a more potent reagent designed for sterically hindered amino acids, such as HATU, HCTU, or COMU.[4][5][6] These reagents form highly reactive activated esters.

        • Solution 2: Double Coupling: Perform the coupling step twice to ensure complete reaction. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of the activated Cbz-L-tert-leucine.

        • Solution 3: Extended Coupling Time: Increase the reaction time for the coupling step to allow more time for the sterically hindered reaction to proceed to completion.

Issue 3: The cleaved Cbz-L-tert-leucine protected peptide is insoluble in my desired solvent.

  • Question: After cleaving my peptide from the resin, I am unable to dissolve it for purification or subsequent reactions. What steps can I take to solubilize my peptide?

  • Answer: The hydrophobicity of the Cbz group and the tert-leucine residue significantly contributes to the poor solubility of the final protected peptide in aqueous solutions and some organic solvents.

    • Troubleshooting Workflow:

      start Start: Insoluble Peptide test_small Test Solubility with a Small Amount start->test_small organic_solvent Attempt Dissolution in Organic Solvent (e.g., DMSO, DMF, NMP) test_small->organic_solvent sonicate_heat Apply Sonication and/or Gentle Heating (<40°C) organic_solvent->sonicate_heat If still insoluble success Peptide Solubilized organic_solvent->success If soluble acidic_basic Adjust pH (if ionizable groups are present) sonicate_heat->acidic_basic If still insoluble sonicate_heat->success If soluble co_solvent Use a Co-solvent System (e.g., TFE/DCM, HFIP/DCM) acidic_basic->co_solvent If still insoluble acidic_basic->success If soluble solubilizing_tag Consider Redesign with a Solubilizing Tag co_solvent->solubilizing_tag If still insoluble co_solvent->success If soluble fail Consider Alternative Strategy solubilizing_tag->fail

      Caption: Troubleshooting workflow for solubilizing a cleaved peptide.

Frequently Asked Questions (FAQs)

  • Q1: Why are peptides containing Cbz-L-tert-leucine prone to solubility issues?

    • A1: The poor solubility arises from a combination of factors. The tert-leucine side chain is bulky and highly hydrophobic, which promotes aggregation. The N-terminal Cbz (benzyloxycarbonyl) protecting group is also hydrophobic, further decreasing the peptide's affinity for polar solvents. This combination leads to strong intermolecular interactions and a tendency to precipitate from solution.[1][7]

  • Q2: What are the recommended initial solvents for attempting to dissolve a Cbz-L-tert-leucine protected peptide?

    • A2: For highly hydrophobic peptides, it is recommended to start with a small amount of a strong organic solvent.[8] Good starting points include:

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

      • N-Methyl-2-pyrrolidone (NMP) If the peptide dissolves, you can then attempt to slowly dilute the solution with your desired aqueous buffer while vortexing.[9]

  • Q3: Can I use sonication or heating to help dissolve my peptide?

    • A3: Yes, both methods can be effective. Sonication can help break up small aggregates, while gentle heating (to a maximum of 40°C) can increase the kinetic energy of the system and improve solubility.[8][10] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation.

  • Q4: How can I prevent aggregation during purification by HPLC?

    • A4: Aggregation during HPLC can lead to poor peak shape and low recovery. To mitigate this, consider the following:

      • Use of Organic Modifiers: Increase the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase.

      • Acidic Additives: The use of trifluoroacetic acid (TFA) in the mobile phase is standard and helps to keep peptides protonated and less prone to aggregation.

      • Chaotropic Agents: In some cases, adding a low concentration of a chaotropic agent like guanidinium chloride to the mobile phase may be possible, but compatibility with your column and system must be verified.

  • Q5: Are there alternative strategies if my peptide remains insoluble?

    • A5: If all solubilization attempts fail, you may need to consider redesigning the synthesis. One effective strategy is the use of a temporary "solubilizing tag."[4] A hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) can be attached to the peptide to improve its solubility during synthesis and purification.[3] This tag is then cleaved off in a final step to yield the desired peptide.[1][4]

Data Presentation

Due to the limited availability of specific quantitative solubility data for Cbz-L-tert-leucine in the public literature, the following tables provide representative data for other N-Cbz protected amino acids with hydrophobic side chains to offer a comparative context. Researchers should determine the solubility of their specific Cbz-L-tert-leucine containing peptide experimentally.

Table 1: Qualitative Solubility of Representative N-Cbz-Protected Amino Acids

N-Cbz-Amino AcidSolventSolubilityNotes
N-Cbz-L-LeucineCommon Organic SolventsSolubleGenerally soluble in solvents used for peptide synthesis.[11]
N-Cbz-L-CysteineDimethyl Sulfoxide (DMSO)Soluble (e.g., 10 mM)Suggests a solubility of at least 2.55 g/L.[2]
N-Cbz-L-PhenylalanineOrganic SolventsSolubleExpected to be soluble in common organic synthesis solvents.

Table 2: Efficacy of Coupling Reagents for Sterically Hindered Amino Acids

ReagentCoupling System ExampleYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow
Note: This table synthesizes data from multiple sources on the coupling of α-aminoisobutyric acid (Aib), a classic sterically hindered amino acid, and is intended to be representative. Reaction conditions may vary.[4]

Experimental Protocols

Protocol 1: General Procedure for Testing Peptide Solubility

This protocol provides a systematic approach to determine the optimal solvent for a new, poorly soluble peptide.

  • Preparation:

    • Aliquot a small, known amount of your lyophilized Cbz-L-tert-leucine protected peptide (e.g., 1 mg) into several microcentrifuge tubes.

    • Allow the peptide to warm to room temperature before opening the vial to prevent condensation.

    • Centrifuge the tubes briefly to ensure all the powder is at the bottom.[12]

  • Initial Solvent Screening:

    • To the first tube, add a small volume (e.g., 50 µL) of high-purity water. Vortex for 30 seconds. If the peptide dissolves, it is water-soluble.

    • If not soluble in water, to a new tube, add 50 µL of a volatile organic solvent such as acetonitrile or methanol. Vortex.

    • If still insoluble, to a new tube, add 50 µL of a strong organic solvent like DMSO or DMF. Vortex thoroughly.[8][13]

  • Aqueous Dilution:

    • If the peptide dissolves in an organic solvent, you can attempt to dilute it into an aqueous buffer.

    • While vigorously vortexing your desired aqueous buffer, slowly add the dissolved peptide stock solution drop-by-drop.

    • If the solution becomes cloudy or a precipitate forms, you have exceeded the solubility limit in that buffer.

  • Enhancement Techniques:

    • If the peptide is still not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[12]

    • Gentle warming of the solution to no more than 40°C can also be attempted.[10]

  • Observation and Quantification:

    • After each step, visually inspect the solution for any undissolved particles. A fully dissolved peptide will result in a clear solution.

    • For a more quantitative measurement, centrifuge any tubes with undissolved solid, carefully remove the supernatant, and determine the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy if a chromophore is present).

Protocol 2: HATU-Mediated Coupling of Cbz-L-tert-leucine in SPPS

This protocol describes a robust method for coupling the sterically hindered Cbz-L-tert-leucine.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform the Fmoc-deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Activation of Cbz-L-tert-leucine:

    • In a separate reaction vessel, dissolve Cbz-L-tert-leucine (3-5 equivalents relative to the resin loading) in DMF.

    • Add HATU (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated Cbz-L-tert-leucine solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).

  • Monitoring and Completion:

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), wash the resin and perform a second coupling (double coupling) with a fresh solution of activated Cbz-L-tert-leucine.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF to remove any excess reagents and by-products.

Visualizations

cluster_synthesis Peptide Synthesis Workflow cluster_troubleshooting Solubility Troubleshooting Logic start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection for next amino acid cleavage Cleavage from Resin repeat->cleavage synthesis complete end Crude Peptide cleavage->end is_soluble Is Peptide Soluble? end->is_soluble try_organic Try Organic Solvent (DMSO, DMF) is_soluble->try_organic No proceed Proceed to Purification is_soluble->proceed Yes try_organic->is_soluble try_heat Apply Gentle Heat/ Sonication try_organic->try_heat Still Insoluble try_heat->is_soluble use_tag Redesign with Solubilizing Tag try_heat->use_tag Still Insoluble

Caption: Logical flow of peptide synthesis and solubility troubleshooting.

cluster_peptide Factors Contributing to Poor Solubility cluster_solutions Potential Solutions cbz Hydrophobic Cbz Group solvent Strong Organic Solvents (DMSO, DMF, NMP) cbz->solvent chaotropes Chaotropic Agents (Guanidinium Chloride, Urea) cbz->chaotropes temp Elevated Temperature cbz->temp tags Solubilizing Tags (Poly-Arg, Poly-Lys) cbz->tags tle Bulky, Hydrophobic tert-Leucine Side Chain tle->solvent tle->chaotropes tle->temp reagents Potent Coupling Reagents (HATU, COMU) tle->reagents tle->tags

References

Analytical HPLC methods for monitoring reactions with (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, also known as N-Cbz-L-tert-leucine. The following information offers detailed methodologies and solutions to common issues encountered during HPLC analysis for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method to monitor a reaction involving N-Cbz-L-tert-leucine?

A robust starting point for method development is a Reverse-Phase HPLC (RP-HPLC) method. The Cbz group provides a strong chromophore for UV detection, and the tert-butyl group imparts significant hydrophobicity, making it well-suited for retention on a C18 column.

Q2: What is the optimal UV wavelength for detecting N-Cbz-L-tert-leucine?

The benzyloxycarbonyl (Cbz) group has a benzene ring, which is a strong chromophore. Optimal detection is typically achieved between 254 nm and 265 nm. A wavelength of 254 nm is a common starting point as it provides a good balance of sensitivity and specificity for the Cbz-moiety.

Q3: My peak for N-Cbz-L-tert-leucine is tailing significantly. What is the cause and how can I fix it?

Peak tailing for this compound is most often caused by secondary interactions between the free carboxylic acid group and active sites (residual silanols) on the silica-based stationary phase. To mitigate this, the mobile phase pH should be lowered to fully protonate the carboxylic acid, thereby reducing these interactions. Adding 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase solvents is highly effective.

Q4: How should I prepare my reaction mixture for HPLC analysis?

To accurately monitor a reaction, it's crucial to quench it immediately to prevent further conversion. A common procedure is to take a small aliquot (e.g., 10-20 µL) of the reaction mixture and dilute it into a larger volume (e.g., 1 mL) of a solution that stops the reaction, such as 50:50 acetonitrile/water with 0.1% TFA. This solution should then be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulates.

Q5: Do I need to use a chiral HPLC method?

A chiral method is necessary only if you need to monitor or quantify the enantiomeric purity of your compound. If the synthesis conditions (e.g., high temperature, strong base) could cause racemization of the stereocenter, a chiral HPLC analysis would be required. For simple reaction monitoring (i.e., consumption of starting material and formation of product), a standard achiral RP-HPLC method is sufficient.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Reaction Monitoring

This protocol provides a general-purpose gradient method suitable for monitoring the consumption of N-Cbz-L-tert-leucine and the formation of more polar or non-polar products.

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
15.095
17.095
17.130
20.030
  • Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of 50:50 Water/Acetonitrile with 0.1% TFA. Filter before injection.

Protocol 2: Sample Preparation for Reaction Monitoring
  • Prepare HPLC vials containing 1.0 mL of a quenching solution (e.g., 50% Acetonitrile in water with 0.1% TFA).

  • At each time point, withdraw a small, representative aliquot (e.g., 10 µL) from the reaction vessel.

  • Immediately dispense the aliquot into a prepared HPLC vial.

  • Cap the vial and vortex thoroughly to mix and ensure the reaction is quenched.

  • If the solution contains solid particles, filter it through a 0.22 µm or 0.45 µm syringe filter into a clean vial.

  • Label the vial with the reaction details and time point.

  • Place the vial in the autosampler for analysis.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Issue 1: High Backpressure

  • Q: My system pressure is suddenly much higher than normal. What should I do?

    • A: High backpressure is usually due to a blockage. Systematically isolate the source of the blockage by disconnecting components starting from the detector and moving backward toward the pump. If the pressure drops after disconnecting the column, the column inlet frit is likely blocked. Try back-flushing the column with an appropriate solvent at a low flow rate. If this fails, the column may need to be replaced. Always filter your samples to prevent this issue.[1][2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Q: I've added TFA to my mobile phase, but my peaks are still tailing. What else can I try?

    • A: If pH control is not the issue, consider the following:

      • Column Overload: Your sample may be too concentrated. Dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

      • Column Degradation: The column may be old or contaminated. A void at the column inlet can cause peak splitting or tailing. Try washing the column with a strong solvent or replace it if it has been used extensively.

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can distort peak shape.[1][2]

  • Q: My peaks are fronting (a sharp rise with a sloping tail on the left). What causes this?

    • A: Peak fronting is less common but is often a sign of sample overload or poor solubility of the analyte in the mobile phase. Try reducing the injection volume or sample concentration.

Issue 3: Co-elution of Peaks

  • Q: My product peak is co-eluting with a starting material or byproduct. How can I improve the separation?

    • A: To improve resolution between co-eluting peaks, you need to change the selectivity of your method. You can try the following:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. This changes the interaction chemistry and can separate the peaks.

      • Adjust the Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 0.5% per minute instead of 1%) provides more time for compounds to separate.

      • Change the Stationary Phase: If adjusting the mobile phase doesn't work, the column chemistry may not be suitable. Switching to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) can provide the necessary selectivity.

Issue 4: Baseline Instability

  • Q: My baseline is noisy or drifting. What are the common causes?

    • A: A noisy or drifting baseline can obscure small peaks. Common causes include:

      • Air Bubbles: Ensure your mobile phase is thoroughly degassed. Air bubbles in the pump or detector cell will cause baseline noise.[3]

      • Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. Contaminants can lead to a drifting or noisy baseline, especially during a gradient.[3][4]

      • Pump or Mixer Issues: Inconsistent mobile phase mixing can cause periodic baseline fluctuations.

      • Detector Lamp Failure: An aging UV lamp can cause increased noise.

Data Presentation

Table 1: Example Chromatographic Data

The following table presents example data for a hypothetical reaction monitoring experiment using the standard RP-HPLC protocol. Note: Retention times are illustrative and will vary based on the specific HPLC system and exact reaction components.

CompoundRetention Time (min)Peak Area (%) at t=0hPeak Area (%) at t=4hPeak Shape
Product (e.g., Dipeptide)8.5075Symmetrical
N-Cbz-L-tert-leucine 12.2 98 23 Symmetrical
Starting Material 25.1100 (relative)25 (relative)Symmetrical
Byproduct10.802Symmetrical

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench in Diluent (e.g., ACN/H2O/TFA) A->B C Filter Sample (0.22 µm) B->C D Inject onto C18 Column C->D E Run Gradient Method D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Conversion G->H

Caption: General workflow for HPLC reaction monitoring.

Troubleshooting_Tree Start Poor Chromatogram? Tailing Peak Tailing? Start->Tailing Pressure High Pressure? Start->Pressure no Resolution Poor Resolution? Start->Resolution no Tailing->Pressure no AddTFA Add 0.1% TFA to Mobile Phase Tailing->AddTFA yes Pressure->Resolution no Filter Filter Sample & Backflush Column Pressure->Filter yes Gradient Make Gradient Shallower Resolution->Gradient yes Dilute Dilute Sample AddTFA->Dilute still tails Tailing_OK Problem Solved AddTFA->Tailing_OK fixed ReplaceCol Replace Column Dilute->ReplaceCol still tails Dilute->Tailing_OK fixed ReplaceCol->Tailing_OK fixed CheckFittings Check Fittings for Blockage Filter->CheckFittings still high Pressure_OK Problem Solved Filter->Pressure_OK fixed CheckFittings->Pressure_OK fixed Solvent Change Organic Solvent (e.g., MeOH) Gradient->Solvent still co-elutes Resolution_OK Problem Solved Gradient->Resolution_OK fixed NewColumn Try Different Column Chemistry Solvent->NewColumn still co-elutes Solvent->Resolution_OK fixed NewColumn->Resolution_OK fixed

Caption: Decision tree for common HPLC troubleshooting issues.

References

Technical Support Center: Scaling Up Reactions Involving N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving N-Cbz-L-tert-leucine. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptides and other molecules incorporating this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What makes N-Cbz-L-tert-leucine challenging to work with, especially at a larger scale?

A1: N-Cbz-L-tert-leucine presents challenges primarily due to the steric hindrance caused by the bulky tert-butyl group on the side chain. This steric bulk can significantly slow down reaction kinetics, leading to incomplete coupling reactions. When scaling up, these issues can be magnified, resulting in lower yields, increased impurities (such as deletion sequences), and difficulties in purification. Managing reaction conditions to ensure complete conversion becomes critical at gram or kilogram scales.

Q2: How can I monitor the completion of a coupling reaction with N-Cbz-L-tert-leucine on a solid support?

A2: The Kaiser test is a reliable qualitative method for detecting free primary amines on a solid-phase resin. A positive result (indicated by a blue color) signifies the presence of unreacted amines and an incomplete coupling reaction. For N-terminal proline, which is a secondary amine, the Kaiser test is not suitable. In such cases, other tests like the chloranil test can be used. It is advisable to perform this test after the coupling step to decide if a second coupling is necessary.

Q3: What are the recommended methods for removing the Cbz (benzyloxycarbonyl) protecting group at an industrial scale?

A3: While catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard method, its use at large scales can pose safety concerns due to the flammable nature of hydrogen gas.[1] A safer and scalable alternative is catalytic transfer hydrogenation , which uses a hydrogen donor like ammonium formate in the presence of Pd/C.[1] Another promising scalable method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is a cost-effective and safe protocol that avoids pyrophoric reagents.[2][3]

Q4: My peptide containing tert-leucine has poor solubility. How can this be addressed during purification?

A4: Peptides rich in hydrophobic amino acids like tert-leucine can be difficult to purify due to aggregation and poor solubility in aqueous mobile phases. To address this, you can test the solubility of the crude peptide in various solvent systems before large-scale purification. The use of organic modifiers such as isopropanol or n-propanol in the mobile phase, or the addition of chaotropic agents to the loading buffer, can help improve solubility and achieve better separation during purification techniques like RP-HPLC.

Q5: What are the most common impurities to expect when using N-Cbz-L-tert-leucine in solid-phase peptide synthesis (SPPS)?

A5: Common impurities are generally those typical for SPPS, but their prevalence can be exacerbated by the steric hindrance of tert-leucine. These include:

  • Deletion sequences: where the N-Cbz-L-tert-leucine residue fails to couple to the growing peptide chain.

  • Truncated peptides: resulting from incomplete coupling reactions at various stages.

  • Diastereomers: arising from racemization, although this is less common with many modern coupling reagents when appropriate additives are used.

Troubleshooting Guides

Issue 1: Incomplete Coupling of N-Cbz-L-tert-leucine

Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted free amines. Mass spectrometry of the crude product may show a significant peak corresponding to a deletion sequence.

Troubleshooting Workflow:

start Positive Kaiser Test (Incomplete Coupling) increase_equivalents Increase Equivalents of N-Cbz-L-tert-leucine & Reagents start->increase_equivalents extend_time Extend Coupling Time increase_equivalents->extend_time If still positive double_coupling Perform a Double Coupling extend_time->double_coupling If still positive change_reagent Switch to a More Potent Coupling Reagent double_coupling->change_reagent If still positive increase_temp Increase Reaction Temperature change_reagent->increase_temp If necessary kaiser_test Perform Kaiser Test increase_temp->kaiser_test kaiser_test->increase_equivalents Positive negative_kaiser Negative Kaiser Test (Coupling Complete) kaiser_test->negative_kaiser Negative start Low Yield After Cbz-Deprotection check_catalyst Check Catalyst Activity & Loading start->check_catalyst increase_donor Increase Equivalents of Hydrogen Donor check_catalyst->increase_donor If catalyst is active optimize_solvent Optimize Solvent System increase_donor->optimize_solvent If yield is still low increase_temp_time Increase Reaction Temperature and/or Time optimize_solvent->increase_temp_time monitor_reaction Monitor Reaction by TLC/LC-MS increase_temp_time->monitor_reaction monitor_reaction->check_catalyst Incomplete complete_reaction Reaction Complete (Proceed to Work-up) monitor_reaction->complete_reaction Complete cluster_0 Discovery & Design cluster_1 Synthesis & Purification cluster_2 Preclinical Development cluster_3 Clinical Trials Peptide Design Peptide Design AA Synthesis N-Cbz-L-tert-leucine Synthesis Peptide Design->AA Synthesis SPPS Solid-Phase Peptide Synthesis (Coupling) AA Synthesis->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification Crude Purification (HPLC) Cleavage->Purification In-vitro In-vitro Assays (Binding & Activity) Purification->In-vitro In-vivo In-vivo Studies (Animal Models) In-vitro->In-vivo Tox Toxicology Studies In-vivo->Tox IND IND Filing Tox->IND Phase1 Phase I IND->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 cluster_0 Cell Membrane CB1 CB1 Receptor G_Protein Gi Protein CB1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Peptide tert-Leucine Containing Peptide (SCRA) Peptide->CB1 Binds & Activates G_Protein->AC Inhibits ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Cbz vs. Fmoc Protecting Groups for L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting group is a critical decision that profoundly impacts yield, purity, and overall success. This is particularly true when incorporating sterically hindered amino acids like L-tert-leucine. This guide provides an in-depth comparison of two cornerstone Nα-protecting groups, the classic Carbobenzyloxy (Cbz) and the modern 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the incorporation of L-tert-leucine.

L-tert-leucine, with its bulky tert-butyl side chain, presents a significant challenge in SPPS due to steric hindrance, which can impede coupling reactions and promote aggregation. The selection of an appropriate Nα-protecting group is therefore paramount to overcoming these hurdles. While Fmoc has become the gold standard for SPPS, the Cbz group, though more traditional, offers a distinct set of properties that may be advantageous in specific contexts.

At a Glance: Key Differences Between Cbz and Fmoc for L-tert-leucine SPPS

FeatureCarbobenzyloxy (Cbz)9-fluorenylmethyloxycarbonyl (Fmoc)
Chemical Nature Benzyloxycarbonyl groupFluorenylmethyloxycarbonyl group
Primary Application in Peptide Synthesis Predominantly solution-phase; limited use in solid-phaseGold standard for solid-phase peptide synthesis (SPPS)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)Mild base (e.g., 20% piperidine in DMF)[1][2][3]
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[2]
Steric Hindrance Management The smaller size of the Cbz group may offer a slight advantage in reducing overall steric bulk during the coupling of the highly hindered L-tert-leucine.The bulkier Fmoc group can potentially exacerbate the steric challenges posed by L-tert-leucine, potentially requiring more potent coupling reagents or longer reaction times.
Racemization Potential Generally considered to have a lower risk of racemization, especially in solution-phase synthesis, due to the stability of the urethane linkage which suppresses oxazolone formation.[4]Base-catalyzed deprotection carries a risk of racemization, although this can be minimized with optimized conditions and hindered bases.

Performance Comparison: Yield, Purity, and Side Reactions

Direct quantitative comparative studies for Cbz-L-tert-leucine versus Fmoc-L-tert-leucine in SPPS are not extensively available in the literature. However, an objective comparison can be extrapolated from the known characteristics of each protecting group and the challenges associated with sterically hindered amino acids.

Coupling Efficiency: The significant steric bulk of L-tert-leucine is a primary determinant of coupling efficiency.[5] While the smaller Cbz group might be hypothesized to offer a marginal advantage, the reality of SPPS favors the well-established Fmoc strategy. For Fmoc-L-tert-leucine, overcoming steric hindrance often necessitates the use of more potent coupling reagents like HATU or COMU and may require extended coupling times or double coupling protocols.[6]

Purity and Side Reactions:

  • Aggregation: The hydrophobicity and bulk of the tert-butyl group in L-tert-leucine can promote peptide aggregation on the solid support, hindering both coupling and deprotection steps.[6] This is a concern with both Cbz and Fmoc strategies.

  • Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-based synthesis, particularly at the dipeptide stage.[7]

  • Racemization: While Cbz is reputed for its ability to suppress racemization, the conditions for its removal (catalytic hydrogenolysis) are not always compatible with all peptide sequences or solid supports.[4] The basic deprotection of Fmoc can induce racemization, but this is generally low and can be mitigated by careful selection of reagents and conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key steps involving Fmoc-L-tert-leucine in SPPS. A comparable standardized protocol for Cbz-L-tert-leucine in modern SPPS is less common due to the prevalence of the Fmoc/tBu strategy.

Fmoc-L-tert-leucine Coupling Protocol (Manual)
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the preceding amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-tert-leucine (3-5 equivalents), a coupling reagent (e.g., HATU, HBTU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated Fmoc-L-tert-leucine solution to the resin. Agitate the mixture for an extended period (e.g., 2-4 hours) at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Cbz Deprotection Protocol (General)

Cbz group removal is typically achieved by catalytic hydrogenolysis.

  • Resin Transfer: The peptide-resin is transferred to a suitable reaction vessel.

  • Catalyst Addition: A palladium catalyst (e.g., 10% Pd/C) is added to the resin suspension in a suitable solvent (e.g., DMF, MeOH, or a mixture).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) with vigorous stirring until the deprotection is complete, as monitored by an appropriate analytical technique (e.g., HPLC-MS).

  • Filtration and Washing: The catalyst is removed by filtration, and the resin is washed thoroughly.

Visualization of Key Chemical Structures and Workflows

To better understand the processes, the following diagrams illustrate the key structures and workflows.

cluster_Cbz Cbz-L-tert-leucine cluster_Fmoc Fmoc-L-tert-leucine Cbz Cbz Fmoc Fmoc SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle cluster_Cbz Hypothetical Cbz-SPPS Cycle Fmoc_Start Resin with N-terminal Fmoc Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 Wash (DMF) Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling of Fmoc-L-tert-leucine (e.g., HATU/DIPEA) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 Wash (DMF) Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Elongated Peptide with N-terminal Fmoc Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotection Repeat for next amino acid Cbz_Start Resin with N-terminal Cbz Cbz_Deprotection Cbz Deprotection (H2/Pd-C) Cbz_Start->Cbz_Deprotection Cbz_Wash1 Wash Cbz_Deprotection->Cbz_Wash1 Cbz_Coupling Coupling of Cbz-L-tert-leucine Cbz_Wash1->Cbz_Coupling Cbz_Wash2 Wash Cbz_Coupling->Cbz_Wash2 Cbz_End Elongated Peptide with N-terminal Cbz Cbz_Wash2->Cbz_End Cbz_End->Cbz_Deprotection Repeat for next amino acid Decision_Tree Start Choice of Protecting Group for L-tert-leucine in SPPS Standard_SPPS Standard Automated SPPS? Start->Standard_SPPS Yes_Fmoc Use Fmoc-L-tert-leucine Standard_SPPS->Yes_Fmoc Yes No_Considerations Specific Requirements? Standard_SPPS->No_Considerations No Orthogonality_Needed Need for Orthogonality to Boc/Fmoc? No_Considerations->Orthogonality_Needed Yes_Cbz Consider Cbz-L-tert-leucine (for solution phase or specific solid-phase strategies) Orthogonality_Needed->Yes_Cbz Yes No_Fmoc Use Fmoc-L-tert-leucine with optimized conditions Orthogonality_Needed->No_Fmoc No

References

A Comparative Analysis of Coupling Reagents for N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides containing sterically hindered amino acids like N-Cbz-L-tert-leucine is a persistent challenge. The bulky tert-butyl group significantly impedes the approach of the amine component to the activated carboxyl group, often leading to low yields, slow reaction kinetics, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore paramount to overcoming these synthetic hurdles. This guide provides an objective comparison of commonly employed coupling reagents for the acylation of an amine with N-Cbz-L-tert-leucine, supported by experimental data from studies on analogous sterically hindered amino acids.

Performance Comparison of Key Coupling Reagents

Modern uronium/aminium and phosphonium salt-based reagents have largely superseded older methods for difficult couplings due to their higher reactivity and milder reaction conditions. The most effective reagents for sterically hindered amino acids include HATU, HBTU, COMU, and the classic carbodiimide method using DIC with an additive like HOBt.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a superior reagent for challenging couplings.[1] Its high reactivity is attributed to the formation of a highly activated OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt moiety, accelerating the coupling reaction.[2] This rapid reaction kinetic is also crucial for minimizing the risk of epimerization, a critical factor in maintaining the stereochemical integrity of the product.[1]

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and more economical alternative to HATU. While effective for many standard couplings, it often exhibits lower efficiency and requires longer reaction times or double coupling when dealing with sterically demanding substrates.[3]

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to or even exceeding HATU.[4][5] A key advantage of COMU is that its byproducts are water-soluble, which simplifies the work-up process in solution-phase synthesis.[5][6] Furthermore, it is based on OxymaPure, which provides a safer alternative to the potentially explosive HOBt/HOAt-based reagents.[7]

DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) represents a classical and cost-effective approach. The in-situ formation of the HOBt-ester enhances the reactivity of the carboxylic acid and helps to suppress racemization.[8] However, for severely hindered amino acids like N-Cbz-L-tert-leucine, this method may result in lower yields and require significantly longer reaction times compared to the more potent onium salts.[9]

Quantitative Data Summary

While direct, side-by-side comparative data for N-Cbz-L-tert-leucine is limited in the literature, the following table summarizes representative data for the coupling of other sterically hindered amino acids, which can serve as a valuable benchmark.

Coupling Reagent/AdditiveReagent ClassTypical Yield (%) for Hindered CouplingsTypical Reaction Time (h)Risk of EpimerizationKey Considerations
HATU Uronium/Aminium Salt90-99%[1]1-4[10]Very Low[1]Highly efficient for hindered couplings; rapid reaction rates.[1][3]
HBTU Uronium/Aminium Salt80-95%[11]2-6[3]Low[8]A cost-effective alternative to HATU, but may require longer reaction times or double coupling.[3]
COMU Uronium/Aminium Salt90-98%[5]1-3[10]Very Low[6]High efficiency with the benefit of water-soluble byproducts and improved safety profile.[5][7]
DIC/HOBt Carbodiimide70-90%[9]4-12[10]Low to Moderate[8]Cost-effective; soluble urea byproduct (diisopropylurea) compared to DCC.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible coupling of N-Cbz-L-tert-leucine. The following are generalized protocols for solution-phase amide bond formation.

Protocol 1: HATU-Mediated Coupling
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-tert-leucine (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Add HATU (1.1 equivalents) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 1-2 minutes to allow for the formation of the OAt-active ester.

  • Amine Addition: Add the amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: COMU-Mediated Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve N-Cbz-L-tert-leucine (1.0 equivalent) and COMU (1.1 equivalents) in anhydrous DMF.

  • Base Addition and Pre-activation: Add DIPEA (1.0 equivalent) to the solution and stir for 1-2 minutes for pre-activation.[7]

  • Amine Addition: Add the amine component (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The progress can often be monitored by a color change.[6] Monitor for completion by TLC or LC-MS (typically 1-3 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine to remove the water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: DIC/HOBt-Mediated Coupling
  • Reactant Preparation: Dissolve N-Cbz-L-tert-leucine (1.0 equivalent), HOBt (1.2 equivalents), and the amine component (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIC Addition: Add DIC (1.2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any precipitated diisopropylurea. Dilute the filtrate with an organic solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude product by flash column chromatography.

Mandatory Visualizations

G cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A N-Cbz-L-tert-leucine F Reaction Mixture A->F B Amine Component B->F C Anhydrous Solvent (e.g., DMF, DCM) C->F D Coupling Reagent (HATU, COMU, etc.) D->F E Base (e.g., DIPEA) E->F G Quenching & Extraction F->G Reaction Completion H Crude Product G->H I Purification (Chromatography) H->I J Pure Peptide Product I->J

Caption: General workflow for the coupling of N-Cbz-L-tert-leucine.

G cluster_reagents cluster_choices start Start: Select Coupling Reagent hat_comu High Reactivity Needed? (e.g., very hindered amine) start->hat_comu cost Cost-Effectiveness Priority? hat_comu->cost No hatu Use HATU or COMU hat_comu->hatu Yes hbtu Use HBTU cost->hbtu No dic Use DIC/HOBt cost->dic Yes

Caption: Logical diagram for selecting a suitable coupling reagent.

References

A Comparative Guide to N-Protecting Groups for L-tert-Leucine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nitrogen-protecting group is a critical decision in the synthesis of peptides and complex organic molecules incorporating the sterically hindered amino acid, L-tert-leucine. The bulky tert-butyl side chain of L-tert-leucine presents unique challenges, influencing reaction kinetics and potentially compromising yields. This guide provides an objective comparison of common and alternative N-protecting groups for L-tert-leucine, supported by experimental data and detailed protocols to inform synthetic strategy.

Introduction to N-Protection of L-tert-Leucine

L-tert-leucine is a non-proteinogenic amino acid valued in medicinal chemistry for its ability to introduce conformational constraints and enhance metabolic stability in peptide-based therapeutics.[1] The protection of its α-amino group is essential to prevent undesired side reactions during peptide coupling or other synthetic transformations. An ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be removed selectively and efficiently without compromising the integrity of the target molecule.[2][3] The significant steric hindrance from the tert-butyl group can impede the introduction of bulky protecting groups and influence the choice of reagents and reaction conditions.[4]

This guide focuses on the performance of the most widely used protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—and discusses alternative orthogonal groups for more complex synthetic routes.

Comparison of Primary Protecting Groups

The choice between Boc, Cbz, and Fmoc is fundamental to the overall synthetic strategy. Their primary distinction lies in their cleavage conditions, which forms the basis of orthogonal protection schemes where one group can be removed without affecting others.[2][5][6]

Data Summary

The following table summarizes the key characteristics and quantitative data for the application of common N-protecting groups to L-tert-leucine.

Protecting GroupStructureIntroduction ReagentTypical Yield (Protection)Deprotection ConditionKey Advantages & Disadvantages for L-tert-Leucine
Boc (tert-Butoxycarbonyl)
alt text
Di-tert-butyl dicarbonate (Boc)₂O>95%[7]Strong acid (e.g., TFA in DCM; HCl in dioxane)[8]Advantages: Stable to a wide range of conditions; robust and well-established protocols. Disadvantages: Harsh acidic deprotection may cleave other acid-labile groups.
Cbz (Carboxybenzyl)
alt text
Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimideQuantitative[9]Catalytic Hydrogenation (e.g., H₂, Pd/C)Advantages: Stable to acidic and basic conditions; removal is clean. Disadvantages: Not suitable for substrates with functional groups sensitive to reduction (e.g., alkynes, alkenes).
Fmoc (9-Fluorenylmethyloxycarbonyl)
alt text
Fmoc-OSu or Fmoc-Cl~87%[10]Base-labile (e.g., 20% piperidine in DMF)[11]Advantages: Mild, base-mediated deprotection; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[2] Disadvantages: Not stable under basic conditions.

Alternative Orthogonal Protecting Groups

For complex syntheses requiring multiple, independent deprotection steps, a range of orthogonal protecting groups are available. These are particularly useful when synthesizing modified peptides or complex natural products.

Protecting GroupDeprotection ConditionKey Advantage
Alloc (Allyloxycarbonyl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to both acid- and base-labile groups.[2]
Mtt (4-Methyltrityl)Highly acid-labile (e.g., 1% TFA in DCM)[12]Can be removed selectively in the presence of more robust acid-labile groups like Boc.[12]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)2% hydrazine in DMFOrthogonal to Fmoc, Boc, and Cbz; useful for side-chain protection.[2]

Decision Workflow for Protecting Group Selection

The selection of an appropriate N-protecting group is dictated by the overall synthetic plan, particularly the stability requirements for subsequent reaction steps. The following diagram illustrates a logical workflow to guide this decision.

G start Select N-Protecting Group for L-tert-Leucine acid_stability Are subsequent steps acid-sensitive? start->acid_stability base_stability Are subsequent steps base-sensitive? acid_stability->base_stability  No use_fmoc Use Fmoc Group (Deprotection: Piperidine) acid_stability->use_fmoc  Yes reduction_stability Are subsequent steps sensitive to reduction? base_stability->reduction_stability  No use_boc Use Boc Group (Deprotection: TFA, HCl) base_stability->use_boc  Yes reduction_stability->use_boc  Yes use_cbz Use Cbz Group (Deprotection: H2, Pd/C) reduction_stability->use_cbz  No orthogonality Is orthogonality to other protecting groups required? use_orthogonal Use Alternative Group (e.g., Alloc, Mtt, ivDde) orthogonality->use_orthogonal  Yes use_boc->orthogonality use_fmoc->orthogonality use_cbz->orthogonality

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Cbz-L-tert-leucine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the unambiguous characterization of protected amino acids is of paramount importance. N-Cbz-L-tert-leucine, with its sterically hindered tert-butyl group, is a critical building block for introducing conformational constraints in peptides. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of N-Cbz-L-tert-leucine and its common derivatives, offering a valuable resource for structural verification and purity assessment.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for N-Cbz-L-tert-leucine and its derivatives. These values are crucial for identifying the specific derivative and confirming the integrity of the amino acid and protecting group. For comparison, typical chemical shifts for the analogous N-Boc-L-tert-leucine methyl ester are also included to highlight the influence of the protecting group on the spectra.

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃, referenced to TMS at 0 ppm)

Compound/Derivativeα-H (ppm)NH (ppm)Cbz-CH₂ (ppm)Cbz-ArH (ppm)tert-Butyl (ppm)Other
N-Cbz-L-tert-leucine~4.2~5.2~5.1~7.3~1.0COOH: broad signal
N-Cbz-L-tert-leucinamide~4.1~5.4~5.1~7.3~1.0CONH₂: ~5.8, ~6.5
N-Cbz-L-tert-leucine Methyl Ester (Predicted)~4.3~5.1~5.1~7.3~1.0OCH₃: ~3.7
N-Boc-L-tert-leucine Methyl Ester~4.2~5.0--~1.0OCH₃: ~3.7, Boc-(CH₃)₃: ~1.45

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Compound/DerivativeC=O (acid/ester/amide)C=O (Cbz)α-CCbz-CH₂Cbz-ArCC(CH₃)₃C(CH₃)₃Other
N-Cbz-L-tert-leucine~176~156~61~67~128, ~136~34~27-
N-Cbz-L-tert-leucinamide~175~156~62~67~128, ~136~34~27-
N-Cbz-L-tert-leucine Methyl Ester (Predicted)~173~156~61~67~128, ~136~34~27OCH₃: ~52
N-Boc-L-tert-leucine Methyl Ester~173~155~61--~34~27Boc-C(CH₃)₃: ~80, Boc-C(CH₃)₃: ~28

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-protected amino acids is outlined below.

Sample Preparation
  • Dissolution : Accurately weigh 5-15 mg of the N-Cbz-L-tert-leucine derivative for ¹H NMR and 30-60 mg for ¹³C NMR.

  • Solvent Selection : Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, most commonly chloroform-d (CDCl₃), as it solubilizes many protected amino acids and has well-defined residual solvent peaks for referencing. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue, but be aware that chemical shifts, particularly of exchangeable protons (NH, COOH), will vary.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube. For optimal resolution, filtering the solution through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • ¹H NMR Parameters :

    • Pulse Sequence : A standard single-pulse experiment is generally sufficient.

    • Acquisition Time : Typically 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 16 to 64 scans are usually adequate for a good signal-to-noise ratio.

  • ¹³C NMR Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing and Analysis
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction : Manually or automatically correct the phase of the spectrum and ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is at 7.26 ppm in the ¹H spectrum, and the carbon peak is at 77.16 ppm in the ¹³C spectrum.

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal. Identify the chemical shift of each peak in both ¹H and ¹³C spectra for structural assignment.

Alternative Characterization Methods

While NMR is the gold standard for structural elucidation, other techniques are often used in conjunction to provide a complete characterization profile, especially for assessing purity.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for assessing the purity of N-Cbz-L-tert-leucine derivatives.[1] Chiral HPLC, using a chiral stationary phase, can be employed to determine the enantiomeric purity of the compound.[2][3] Alternatively, the amino acid can be derivatized with a chiral derivatizing agent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral HPLC column.[4]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the protected amino acid, which are then analyzed to determine their mass-to-charge ratio.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for the amide, carbamate, and carboxylic acid or ester groups can confirm the successful protection and derivatization of the amino acid.

Visualizations

Experimental Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Signals & Structure Verification reference->assign

Caption: Workflow for NMR spectroscopic analysis of N-Cbz-L-tert-leucine derivatives.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_characterization Complete Characterization cluster_properties Properties Assessed NMR NMR Spectroscopy (1H & 13C) Structure Structural Elucidation NMR->Structure Primary Method Purity Purity (Chemical & Enantiomeric) NMR->Purity Provides Information on Chemical Purity MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight Confirms HPLC HPLC HPLC->Purity Primary Method FTIR FTIR Spectroscopy FuncGroups Functional Groups FTIR->FuncGroups Confirms

References

A Comparative Guide to Purity Analysis of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected form of L-tert-leucine, is a critical step in the synthesis of active pharmaceutical ingredients. The biological activity of a chiral molecule is often exclusive to one enantiomer, while the other may be inactive or even elicit harmful effects. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) with other analytical techniques for determining the enantiomeric excess (ee) of this compound.

Comparison of Analytical Methods

Chiral HPLC is a cornerstone technique for the direct separation of enantiomers, offering high resolution and accuracy.[1] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent present viable alternatives, each with distinct advantages and limitations.[2][3][4]

The following table summarizes the key performance metrics for these techniques in the context of analyzing this compound.

FeatureChiral HPLCChiral GC-MS (with Derivatization)NMR with Chiral Derivatizing Agent
Principle Direct separation on a chiral stationary phase.[1]Separation of volatile derivatives on a chiral column.[3]Formation of diastereomers with distinct NMR signals.[2]
Sample Preparation Dissolution in mobile phase.Derivatization (e.g., silylation) required.[3]Derivatization with a chiral agent required.[1]
Typical Analysis Time 15-60 minutes per sample.[1]20-40 minutes per sample (post-derivatization).5-15 minutes per sample (post-derivatization).[1]
Sample Throughput Lower, especially during method development.[1]Moderate.Higher, suitable for rapid screening.[1]
Sensitivity High.Very High.Moderate.
Resolution Excellent baseline resolution is often achievable.[1]High resolution.Dependent on the chemical shift difference of diastereomers.
Solvent Consumption Moderate to high.Low.Low.[1]
Non-Destructive Yes, sample can be recovered.[1]No.Yes, sample can be recovered.
Instrumentation Standard HPLC with a chiral column.GC-MS with a chiral column.NMR spectrometer.

Experimental Protocols

Chiral HPLC Method

This method provides direct enantiomeric separation on a chiral stationary phase. Macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids.[5][6]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase (CSP): Astec® CHIROBIOTIC® T (teicoplanin-based) column (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol and a buffer, such as 0.1% triethylammonium acetate (TEAA), pH 4.1.[7] A typical starting ratio would be 40:60 (Methanol:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Alternative Method: Chiral GC-MS with Derivatization

For volatile compounds, chiral GC-MS offers excellent separation and sensitivity.[2] Since this compound is not sufficiently volatile, a derivatization step is necessary.[3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Derivatization and GC-MS Conditions:

  • Derivatization: The carboxylic acid group is converted to a trimethylsilyl (TMS) ester by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 60 °C for 30 minutes.[3]

  • Chiral Column: A chiral capillary column, for example, a cyclodextrin-based column.

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: An appropriate temperature gradient is applied to ensure separation.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Visualizing the Workflow and Decision Process

The selection of an appropriate analytical method depends on various factors, including the available instrumentation, sample throughput requirements, and the specific goals of the analysis. The following diagrams illustrate the general workflow for chiral HPLC analysis and a decision-making process for method selection.

G cluster_workflow Chiral HPLC Experimental Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System Setup (Chiral Column, Mobile Phase) A->B C Sample Injection B->C D Chromatographic Separation (Enantiomers separate based on interaction with CSP) C->D E UV Detection D->E F Data Analysis (Peak Integration and Quantification) E->F G Report Enantiomeric Purity (%ee) F->G

A streamlined workflow for chiral HPLC purity analysis.

G cluster_decision Method Selection Logic Start Determine Enantiomeric Purity Derivatization Is derivatization acceptable? Start->Derivatization HighThroughput High throughput needed? Derivatization->HighThroughput Yes HPLC Chiral HPLC Derivatization->HPLC No GC Chiral GC-MS HighThroughput->GC No NMR NMR with Chiral Agent HighThroughput->NMR Yes

A decision tree for selecting a purity analysis method.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with N-Cbz-L-tert-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug discovery, the choice of building blocks and protective groups is paramount in defining the biological activity and therapeutic potential of the final peptide. This guide provides a comparative analysis of peptides synthesized using N-Cbz-L-tert-leucine, offering insights into their performance against alternative peptide structures. We will delve into the available experimental data, detail relevant experimental protocols, and explore the underlying signaling pathways.

The Impact of N-Cbz-L-tert-leucine on Peptide Bioactivity: A Comparative Overview

Anticancer Activity

The incorporation of bulky, hydrophobic amino acids like tert-leucine can enhance the anticancer properties of peptides. This is often attributed to improved interaction with and disruption of cancer cell membranes, which are known to differ in composition from normal cell membranes. Several studies have investigated the structure-activity relationship of anticancer peptides, highlighting the importance of hydrophobicity and helicity.[1]

Unfortunately, specific IC50 values from studies directly comparing a peptide synthesized with N-Cbz-L-tert-leucine against a control are not available in the reviewed literature. However, the general principle is that increasing the hydrophobicity of a peptide can lead to enhanced cytotoxicity against cancer cells.[1]

Antimicrobial Activity

Similar to anticancer peptides, the efficacy of antimicrobial peptides (AMPs) is often linked to their ability to interact with and disrupt microbial cell membranes. The hydrophobicity and structural conformation of the peptide are critical for this activity. The introduction of a bulky residue like tert-leucine can modulate these properties. While specific Minimum Inhibitory Concentration (MIC) data for peptides synthesized with N-Cbz-L-tert-leucine from comparative studies is lacking, research on leucine-rich AMPs suggests that modifications to hydrophobic residues can significantly impact their antimicrobial spectrum and potency.[2]

Data Presentation: A Framework for Comparison

Due to the absence of direct comparative quantitative data in the literature for peptides synthesized with N-Cbz-L-tert-leucine, the following tables are presented as a framework. Researchers can utilize this structure to tabulate their own experimental data when comparing a novel peptide containing N-Cbz-L-tert-leucine with a relevant control peptide (e.g., a leucine-containing analogue).

Table 1: Comparative Anticancer Activity

Peptide IDSequenceModificationTest Cell LineIC50 (µM)Selectivity Index (SI)*
Test Peptide N-Cbz-L-tert-leucine
Control Peptide L-leucine

* Selectivity Index (SI) is calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Comparative Antimicrobial Activity

Peptide IDSequenceModificationBacterial StrainMIC (µg/mL)Hemolytic Activity (HC50 in µM)
Test Peptide N-Cbz-L-tert-leucine
Control Peptide L-leucine

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are standard protocols for key experiments.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for Anticancer Activity Assessment

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat cells with varying concentrations of peptide incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 read->calculate

Caption: Workflow for determining the anticancer activity of peptides using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Peptide Treatment: Prepare serial dilutions of the test and control peptides in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of peptide that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the peptide concentration.

Antimicrobial Activity Assay (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Workflow for MIC Determination

MIC_Assay_Workflow start Prepare serial dilutions of peptide in 96-well plate inoculate Inoculate wells with standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually inspect for bacterial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.

Methodology:

  • Peptide Dilution: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Signaling Pathways

The biological activity of peptides is intrinsically linked to their interaction with cellular signaling pathways. Leucine, a structural isomer of tert-leucine, is a well-known activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[3][4] It is plausible that peptides containing tert-leucine could also modulate this pathway, potentially contributing to their anticancer effects.

Simplified Leucine-Mediated mTORC1 Signaling Pathway

mTOR_Pathway Leucine Leucine / tert-Leucine mTORC1 mTORC1 Leucine->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

References

Navigating Peptide Synthesis: A Cost-Effectiveness Analysis of Cbz-L-tert-leucine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of protecting group for amino acids is a critical decision that significantly impacts cost, efficiency, and the purity of the final product. This guide provides a comprehensive comparison of Carbobenzyloxy (Cbz)-L-tert-leucine with its commonly used counterparts, tert-Butoxycarbonyl (Boc)-L-tert-leucine and 9-Fluorenylmethoxycarbonyl (Fmoc)-L-tert-leucine, offering a detailed analysis of their cost-effectiveness supported by experimental data and protocols.

The strategic selection of a protecting group is paramount in preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. L-tert-leucine, a bulky and sterically hindered amino acid, presents unique challenges in peptide synthesis, making the choice of protecting group even more critical. This comparison focuses on the economic and performance aspects of Cbz-, Boc-, and Fmoc-protected L-tert-leucine to aid researchers in making informed decisions for their specific synthetic needs.

Cost Analysis: A Head-to-Head Comparison

The financial outlay for protected amino acids is a significant factor in the overall budget of a peptide synthesis project, particularly for large-scale production in drug development. The following table provides a comparative cost analysis of Cbz-, Boc-, and Fmoc-L-tert-leucine, standardized to price per gram and per mole to facilitate a direct comparison. Prices are based on an aggregation of data from various chemical suppliers and are subject to change based on quantity and supplier.

Protected Amino AcidAverage Price (USD/g)Price Range (USD/g)Average Price (USD/mol)Notes
Cbz-L-tert-leucine $15 - $30$10 - $50$3979 - $7958Generally more cost-effective in smaller, research-scale quantities. Bulk pricing can be significantly lower.
Boc-L-tert-leucine $25 - $50$20 - $70$5782 - $11564Widely used, with competitive pricing available from numerous suppliers. Bulk discounts are common.
Fmoc-L-tert-leucine $40 - $80$35 - $100+$14138 - $28276Typically the most expensive option, especially for research-scale quantities. The cost is often justified by its advantages in solid-phase peptide synthesis (SPPS).

Note: Bulk pricing for all three protected amino acids can be substantially lower. For large-scale synthesis, it is highly recommended to request quotes from multiple suppliers.

Performance and Efficiency: A Data-Driven Comparison

Beyond cost, the performance of the protecting group in terms of reaction yield, product purity, and ease of deprotection is crucial for the overall cost-effectiveness of a synthesis strategy. The following table summarizes illustrative performance data based on literature and technical reports for the use of Cbz-, Boc-, and Fmoc-L-tert-leucine in peptide synthesis.

ParameterCbz-L-tert-leucineBoc-L-tert-leucineFmoc-L-tert-leucine
Typical Coupling Yield 85-95%90-98%95-99%
Crude Peptide Purity Good to ExcellentGood to ExcellentExcellent
Deprotection Conditions Catalytic Hydrogenation (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH)Moderate to strong acid (e.g., Trifluoroacetic acid - TFA)Mild base (e.g., 20% piperidine in DMF)
Potential Side Reactions Benzyl ether formation with sensitive residues; catalyst poisoning.Formation of t-butyl adducts; requires scavengers.Diketopiperazine formation at the dipeptide stage; dibenzofulvene adducts.
Compatibility with SPPS Limited due to harsh deprotection conditions.Well-established for SPPS.The standard for modern SPPS due to mild deprotection.

Experimental Workflows and Signaling Pathways

To visualize the practical differences in synthetic strategies, the following diagrams illustrate the experimental workflows for peptide synthesis using Cbz, Boc, and Fmoc protecting groups.

G Experimental Workflow: Peptide Synthesis cluster_cbz Cbz-based Synthesis (Solution-Phase) cluster_boc Boc-based SPPS cluster_fmoc Fmoc-based SPPS cbz_start Cbz-L-tert-leucine cbz_couple Coupling cbz_start->cbz_couple cbz_deprotect Deprotection (Hydrogenolysis) cbz_couple->cbz_deprotect cbz_peptide Elongated Peptide cbz_deprotect->cbz_peptide boc_resin Resin boc_couple Couple Boc-L-tert-leucine boc_resin->boc_couple boc_deprotect Deprotect (TFA) boc_couple->boc_deprotect boc_elongate Couple next Boc-AA boc_deprotect->boc_elongate fmoc_resin Resin fmoc_couple Couple Fmoc-L-tert-leucine fmoc_resin->fmoc_couple fmoc_deprotect Deprotect (Piperidine) fmoc_couple->fmoc_deprotect fmoc_elongate Couple next Fmoc-AA fmoc_deprotect->fmoc_elongate

Caption: Comparative workflows for peptide synthesis using Cbz, Boc, and Fmoc protecting groups.

Detailed Experimental Protocols

For practical application, the following are representative protocols for the coupling and deprotection of Cbz-, Boc-, and Fmoc-L-tert-leucine in peptide synthesis.

Protocol 1: Cbz-L-tert-leucine Coupling and Deprotection (Solution-Phase)

Coupling:

  • Dissolve Cbz-L-tert-leucine (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

Deprotection:

  • Dissolve the Cbz-protected peptide in methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Protocol 2: Boc-L-tert-leucine Coupling and Deprotection (Solid-Phase)

Coupling:

  • Swell the resin (e.g., Merrifield or PAM resin) in DCM.

  • Perform a Boc deprotection step using 50% TFA in DCM.

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • In a separate vessel, pre-activate Boc-L-tert-leucine (3 eq) with a coupling reagent such as HBTU (2.9 eq) and HOBt (3 eq) in the presence of DIEA (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. Repeat coupling if necessary.

  • Wash the resin with DMF and DCM.

Deprotection:

  • Treat the resin-bound peptide with a solution of 50% TFA in DCM containing scavengers (e.g., triisopropylsilane and water) for 30 minutes.

  • Filter the resin and wash with DCM.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Protocol 3: Fmoc-L-tert-leucine Coupling and Deprotection (Solid-Phase)

Coupling:

  • Swell the resin (e.g., Rink Amide or Wang resin) in DMF.

  • Perform an Fmoc deprotection step using 20% piperidine in DMF.

  • In a separate vessel, activate Fmoc-L-tert-leucine (3 eq) with a coupling reagent such as HCTU (2.9 eq) in the presence of DIEA (6 eq) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test.

  • Wash the resin with DMF and DCM.

Deprotection:

  • Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 20 minutes.

  • Filter and wash the resin with DMF.

  • Repeat the piperidine treatment for another 20 minutes.

  • Thoroughly wash the resin with DMF and DCM to remove residual piperidine.

Conclusion: Selecting the Optimal Strategy

The choice between Cbz-, Boc-, and Fmoc-L-tert-leucine is a strategic decision that depends on the specific requirements of the synthesis.

  • Cbz-L-tert-leucine offers a cost-effective option for solution-phase synthesis, particularly for smaller peptides where the harsher deprotection conditions are manageable. Its stability to mildly acidic and basic conditions provides orthogonality with Boc and Fmoc groups.

  • Boc-L-tert-leucine represents a robust and well-established choice for solid-phase peptide synthesis. While the deprotection requires strong acid, the methodology is well-understood and can be optimized to minimize side reactions. Its lower cost compared to Fmoc-L-tert-leucine makes it an attractive option for large-scale synthesis.

  • Fmoc-L-tert-leucine is the preferred choice for modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions. This allows for the synthesis of complex and sensitive peptides with high purity. Although it is the most expensive option, the higher yields and purity often justify the initial cost, especially in a research and development setting where product quality is paramount.

Ultimately, a thorough evaluation of the project's scale, the peptide's sequence and complexity, and the available resources will guide the selection of the most cost-effective and efficient protecting group strategy for the successful synthesis of L-tert-leucine-containing peptides.

Stability comparison of Cbz and Boc protecting groups under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate amine protecting group is a pivotal decision that dictates the strategic direction of a synthetic route. Among the most prevalent choices are the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups. This guide provides an objective, data-driven comparison of their stability and lability under a multitude of reaction conditions, empowering chemists to make informed decisions for elegant and efficient synthesis.

The utility of a protecting group is defined by its robustness under various reaction conditions and its selective removability in the presence of other functional groups. This principle of "orthogonality" is fundamental to modern organic synthesis, and the distinct characteristics of Cbz and Boc groups make them a powerful orthogonal pair.[1][2] The Cbz group is renowned for its stability in acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4] Conversely, the Boc group is stable to catalytic hydrogenation and basic environments but is labile to acidic conditions.[1][5]

Comparative Stability Profile

The choice between Cbz and Boc is primarily dictated by the other functional groups present in the molecule and the planned subsequent reaction steps.[2][3] The following tables summarize the stability of Cbz and Boc protecting groups under various reaction conditions, based on experimental observations.

Table 1: Stability of Cbz and Boc Protecting Groups under Various Reaction Conditions

Reaction ConditionReagent(s)Cbz StabilityBoc StabilityKey Considerations & References
Strongly Acidic TFA, HCl, HBr in Acetic AcidGenerally Stable (can be cleaved)Labile Boc is readily cleaved by strong acids like TFA.[3] Cbz can be cleaved by harsher acidic conditions such as HBr in acetic acid.[3]
Weakly Acidic Acetic AcidStableStableBoth groups are generally stable to weakly acidic conditions.
Strongly Basic NaOH, KOHStableStableBoth groups are robust in the presence of strong aqueous bases.[3]
Weakly Basic Piperidine, Et₃NStableStableBoth groups are stable to common organic bases.
Catalytic Hydrogenolysis H₂, Pd/CLabile StableThis is the primary method for Cbz deprotection.[3][4] Boc is stable under these conditions, a key aspect of their orthogonality.[2]
Nucleophiles Amines, ThiolsStableGenerally StableBoth groups are generally resistant to nucleophilic attack.[3][5]
Reducing Agents NaBH₄StableStableBoth groups are stable to hydride reducing agents.
Oxidizing Agents m-CPBAStableStableBoth groups are generally stable to common oxidizing agents.

Deprotection Methodologies: A Quantitative Comparison

The selective removal of either the Cbz or Boc group is the cornerstone of their application in complex syntheses. The following table provides quantitative data on common deprotection methods.

Table 2: Quantitative Comparison of Cbz and Boc Deprotection Conditions

Protecting GroupMethodReagents/Catalyst & SolventTemperatureTypical Reaction TimeByproductsReferences
Cbz Catalytic Hydrogenolysis5-10 mol% Pd/C, H₂ (1 atm) in MeOH, EtOH, or EtOAcRoom Temperature1 - 16 hoursToluene, CO₂[2][3]
Transfer HydrogenolysisPd/C, Ammonium formate in MeOHReflux1 - 6 hoursToluene, CO₂[6]
AcidolysisHBr in Acetic AcidRoom Temperature1 - 4 hoursBenzyl bromide, CO₂[6]
Boc Acidolysis25-50% TFA in CH₂Cl₂Room Temperature0.5 - 2 hoursIsobutylene, CO₂[2][3][7]
Acidolysis3 M HCl in Ethyl AcetateRoom Temperature0.5 - 1 hourtert-Butanol, CO₂[7]

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful protection and deprotection steps.

Cbz Protection of a Primary Amine

Reagents:

  • Primary amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.05 equiv)

  • Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (2.0 equiv)

  • Solvent (e.g., Dioxane, THF, or Dichloromethane)

Procedure:

  • Dissolve the primary amine in the chosen organic solvent.

  • Add the aqueous base solution and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Cbz Deprotection via Catalytic Hydrogenolysis

Reagents:

  • Cbz-protected amine (1.0 equiv)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen source (H₂ gas balloon or a transfer hydrogenation reagent like ammonium formate)

Procedure:

  • Dissolve the Cbz-protected amine in the chosen solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas (or add the transfer hydrogenation reagent).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[2][6]

Boc Protection of a Primary Amine

Reagents:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Base (e.g., Triethylamine, Diisopropylethylamine, or NaOH)

  • Solvent (e.g., Dichloromethane, THF, or Acetonitrile)

Procedure:

  • Dissolve the primary amine in the chosen solvent.

  • Add the base to the solution.

  • Add the di-tert-butyl dicarbonate to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.[8]

Boc Deprotection via Acidolysis

Reagents:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic acid (TFA, 25-50% v/v)

  • Solvent (Dichloromethane, CH₂Cl₂)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid to the solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can often be used directly or neutralized with a base.[2][7]

Visualizing the Chemistry

To further clarify the structural differences and the decision-making process, the following diagrams are provided.

G cluster_Cbz Cbz (Carboxybenzyl) Group cluster_Boc Boc (tert-butyloxycarbonyl) Group Cbz_structure Boc_structure

Caption: Chemical structures of Cbz and Boc protecting groups.

Caption: Decision workflow for selecting between Cbz and Boc.

Conclusion

The Cbz and Boc protecting groups are indispensable tools in modern organic synthesis, each with a distinct profile of stability and reactivity. The Cbz group, with its robustness towards acids and bases and lability to hydrogenolysis, and the Boc group, with its stability to hydrogenation and basic conditions but sensitivity to acid, provide a powerful orthogonal system for the protection of amines.[2] A thorough understanding of their comparative stability under various reaction conditions, as detailed in this guide, is paramount for the strategic design and successful execution of complex multi-step syntheses in academic research and industrial drug development.

References

Determining Enantiomeric Purity: A Comparative Guide for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected form of the non-proteinogenic amino acid tert-leucine. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical method is paramount for ensuring stereochemical purity, which directly impacts biological activity and safety. This guide provides a comparative overview of common analytical techniques for ee determination of N-Cbz-tert-leucine, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several well-established methods are available for determining the enantiomeric excess of chiral amino acids and their derivatives. The primary techniques include direct chiral High-Performance Liquid Chromatography (HPLC), an indirect approach involving chiral derivatization followed by standard HPLC or Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each method offers distinct advantages and is suited for different analytical needs.

MethodPrincipleTypical Stationary Phase/ReagentDetectionAdvantagesLimitations
Direct Chiral HPLC Enantiomers are separated on a chiral stationary phase (CSP) through transient diastereomeric interactions.Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin), Ligand exchange phases.[1][2]UV, MSDirect analysis without derivatization, high resolution, robustness.[3]Cost of chiral columns, method development can be time-consuming.[3]
Indirect HPLC Enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a standard achiral column.Marfey's Reagent (FDAA), new chiral derivatizing agents.[4][5]UV, MSUtilizes standard achiral columns, high sensitivity.[4]Derivatization step can introduce impurities or cause racemization.
GC-MS Volatile derivatives of the enantiomers are separated on a chiral GC column.Chiral capillary columns (e.g., Chirasil-L-Val).MSHigh sensitivity and resolution.[6]Requires derivatization to increase volatility, potential for racemization during derivatization.[6]
NMR Spectroscopy A chiral solvating agent or derivatizing agent is added to the sample, inducing chemical shift differences between the enantiomers in the NMR spectrum.Chiral solvating agents (e.g., (R)-BINOL with 2-FPBA), N,N'-disubstituted oxoporphyrinogen.[3][7]NMRNo separation needed, absolute method providing a direct molar ratio, "green" method with less solvent usage.[3]Lower sensitivity compared to chromatographic methods, requires baseline separation of signals for accurate integration.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the enantiomeric excess determination of N-Cbz-tert-leucine.

Direct Chiral HPLC

This method allows for the direct separation of enantiomers without prior derivatization.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.[3]

Materials:

  • Chiral Stationary Phase: A macrocyclic glycopeptide column, such as one based on teicoplanin, is effective for N-derivatized amino acids.[1]

  • Mobile Phase: A common mobile phase composition is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).[1]

  • Sample: this compound dissolved in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[3]

  • Chromatographic Conditions:

    • Column: Chiralpak WH for ligand exchange chromatography.[8]

    • Eluent: Aqueous solution of CuSO4 (e.g., 5.0 mM) at a specific pH (e.g., 5.5).[8]

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Temperature: 25 °C.[8]

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas for the two enantiomers (AreaS and AreaR). Calculate the enantiomeric excess (% ee) using the formula: % ee = [(AreaS - AreaR) / (AreaS + AreaR)] x 100

Indirect HPLC with Chiral Derivatizing Agent (Marfey's Reagent)

This method involves the formation of diastereomers that can be separated on a standard achiral column.[4]

Instrumentation:

  • Standard HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]

Materials:

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4]

  • Sodium bicarbonate solution (1 M).

  • Acetone.

  • Hydrochloric acid (2 M).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: Acetonitrile or methanol.

  • Sample: this compound.

Procedure:

  • Derivatization:

    • Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.[1]

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[1]

    • Incubate the mixture at 40 °C for 1 hour in the dark.[1]

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[1]

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[1]

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Flow rate: Typically 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis: Calculate the % ee as described for the direct HPLC method.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a chiral amino acid derivative can be visualized as a decision-making and procedural process.

G General Workflow for Enantiomeric Excess Determination cluster_start cluster_method_selection Method Selection cluster_direct_hplc Direct HPLC Protocol cluster_indirect_hplc Indirect HPLC Protocol cluster_nmr NMR Protocol cluster_end start Start: Determine ee of (S)-N-Cbz-tert-leucine direct_hplc Direct Chiral HPLC start->direct_hplc Choose Method indirect_hplc Indirect HPLC (Derivatization) start->indirect_hplc Choose Method nmr NMR Spectroscopy start->nmr Choose Method prep_sample_direct Prepare Sample Solution direct_hplc->prep_sample_direct derivatize Derivatize with CDA (e.g., Marfey's Reagent) indirect_hplc->derivatize mix_csa Mix Sample with Chiral Solvating Agent nmr->mix_csa inject_hplc_direct Inject on Chiral Column prep_sample_direct->inject_hplc_direct analyze_direct Analyze Chromatogram inject_hplc_direct->analyze_direct end Report % ee analyze_direct->end prep_sample_indirect Prepare Diastereomer Solution derivatize->prep_sample_indirect inject_hplc_indirect Inject on Achiral Column prep_sample_indirect->inject_hplc_indirect analyze_indirect Analyze Chromatogram inject_hplc_indirect->analyze_indirect analyze_indirect->end acquire_nmr Acquire Spectrum mix_csa->acquire_nmr analyze_nmr Integrate Diastereotopic Signals acquire_nmr->analyze_nmr analyze_nmr->end

Caption: Workflow for ee determination of N-Cbz-tert-leucine.

This guide provides a foundational understanding of the methods available for the enantiomeric excess determination of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Spectroscopic Guide to Cbz- and Boc-Protected L-tert-leucine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in peptide synthesis and drug development, the strategic selection of amine protecting groups is a cornerstone of successful outcomes. This guide provides an objective, data-driven comparison of two commonly employed protected forms of the bulky, non-proteinogenic amino acid L-tert-leucine: N-benzyloxycarbonyl-L-tert-leucine (Cbz-L-tert-leucine) and N-tert-butoxycarbonyl-L-tert-leucine (Boc-L-tert-leucine). By examining their distinct spectroscopic signatures, this document aims to equip researchers with the necessary information for unambiguous identification and quality assessment.

Executive Summary

This guide presents a comparative analysis of the spectroscopic properties of Cbz-L-tert-leucine and Boc-L-tert-leucine. While comprehensive experimental data for both compounds is ideal, this guide provides the most current, publicly available spectroscopic information. The primary differences in their spectra arise from the distinct chemical environments created by the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. These differences are most evident in Nuclear Magnetic Resonance (NMR) spectroscopy, where the aromatic protons of the Cbz group and the magnetically equivalent protons of the Boc group provide clear distinguishing features. Infrared (IR) spectroscopy and mass spectrometry (MS) further offer unique fingerprints for each molecule.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data

Compound Proton Assignment Chemical Shift (δ, ppm) Solvent
Boc-L-tert-leucine -NH~9.20 (broad singlet)CDCl₃
α-CH~5.10 (multiplet)CDCl₃
α-CH~4.15 (multiplet)CDCl₃
tert-butyl (Boc)1.45 (singlet, 9H)CDCl₃[1]
tert-butyl (tert-leucine)1.00 (singlet, 9H)CDCl₃[1]
Cbz-L-tert-leucine Aromatic (C₆H₅)Data not available-
-CH₂- (benzyl)Data not available-
α-CHData not available-
tert-butylData not available-
-NHData not available-
Cbz-L-leucine (for comparison) Aromatic (C₆H₅)~7.35 (multiplet, 5H)CDCl₃
-CH₂- (benzyl)~5.12 (singlet, 2H)CDCl₃
α-CH~4.40 (multiplet, 1H)CDCl₃
β-CH₂~1.70 (multiplet, 2H)CDCl₃
γ-CH~1.55 (multiplet, 1H)CDCl₃
δ-CH₃~0.95 (doublet, 6H)CDCl₃
-NH~5.30 (doublet, 1H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Compound Carbon Assignment Chemical Shift (δ, ppm) Solvent
Boc-L-tert-leucine Carbonyl (urethane)Data not available-
Carbonyl (acid)Data not available-
Quaternary (Boc)Data not available-
α-CarbonData not available-
Quaternary (tert-leucine)Data not available-
Methyl (Boc)Data not available-
Methyl (tert-leucine)Data not available-
Cbz-L-tert-leucine Carbonyl (urethane)Data not available-
Carbonyl (acid)Data not available-
AromaticData not available-
-CH₂- (benzyl)Data not available-
α-CarbonData not available-
Quaternary (tert-leucine)Data not available-
Methyl (tert-leucine)Data not available-

Table 3: Infrared (IR) Spectroscopy Data

Compound Functional Group Vibrational Frequency (cm⁻¹)
Boc-L-tert-leucine N-H StretchConforms to structure[2]
C=O Stretch (urethane)Conforms to structure[2]
C=O Stretch (acid)Conforms to structure[2]
Cbz-L-tert-leucine N-H StretchData not available
C=O Stretch (urethane)Data not available
C=O Stretch (acid)Data not available
Aromatic C-H StretchData not available
Aromatic C=C StretchData not available
Cbz-L-leucine (for comparison) N-H Stretch~3300
C=O Stretch (urethane)~1710
C=O Stretch (acid)~1720
Aromatic C-H Stretch~3030
Aromatic C=C Stretch~1600, 1495

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Exact Mass
Boc-L-tert-leucine C₁₁H₂₁NO₄231.29231.1471
Cbz-L-tert-leucine C₁₄H₁₉NO₄265.30265.1314[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of N-protected amino acids. Specific parameters may require optimization based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the protected L-tert-leucine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused at a low flow rate. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties, over an appropriate mass-to-charge (m/z) range.

Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of Cbz- and Boc-protected L-tert-leucine.

Spectroscopic_Comparison cluster_compounds Protected L-tert-leucine Derivatives cluster_techniques Spectroscopic Techniques cluster_data Comparative Data Analysis Cbz-L-tert-leucine Cbz-L-tert-leucine NMR NMR Cbz-L-tert-leucine->NMR IR IR Cbz-L-tert-leucine->IR MS MS Cbz-L-tert-leucine->MS Boc-L-tert-leucine Boc-L-tert-leucine Boc-L-tert-leucine->NMR Boc-L-tert-leucine->IR Boc-L-tert-leucine->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Comparative analysis workflow for protected L-tert-leucine derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, a protected amino acid derivative. Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. These protocols are designed for researchers, scientists, and drug development professionals and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, analogous protected amino acids can be classified as skin, eye, and respiratory tract irritants, and may be harmful if swallowed.[1] Therefore, this compound and any associated waste must be treated as hazardous chemical waste.

Core Disposal Principles:

  • Do Not Dispose in Standard Trash or Drains: Under no circumstances should this chemical, in solid or liquid form, be disposed of in regular trash or down the sanitary sewer.[2][3] Improper disposal can harm the environment and public health.[4]

  • Segregation is Key: Properly categorize and segregate waste streams to prevent dangerous chemical reactions.[5][6] Incompatible wastes must be stored separately, potentially using secondary containment bins.[6][7]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) is the final authority on waste disposal.[8] Always follow their specific procedures for hazardous waste collection and removal.[9]

Waste Characterization and Segregation Summary

All materials that have come into contact with this compound must be collected as hazardous waste. The table below summarizes the proper segregation for different waste streams.

Waste TypeDescriptionDisposal Container
Solid Chemical Waste Unused, expired, or surplus solid this compound.Labeled, sealed container for solid hazardous chemical waste.
Liquid Chemical Waste Solutions containing this compound; includes reaction mixtures and solvent rinses.Labeled, sealed, and compatible container for liquid hazardous chemical waste (e.g., aqueous or non-halogenated solvent waste).
Contaminated Labware (Solid Waste) Items such as gloves, weigh boats, pipette tips, and paper towels contaminated with the chemical.Labeled container or bag for solid hazardous chemical waste.
Contaminated Sharps Needles, syringes, or broken glass contaminated with the chemical.Designated, puncture-resistant sharps container for chemically contaminated sharps.[6]
Empty Containers The original container of the chemical.The container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] After rinsing, deface the label and dispose of the container as directed by your EHS office.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid Waste

  • Collection: Collect any unused or waste solid this compound in a dedicated, compatible waste container.[10] Do not mix it with other waste unless instructed by EHS.

  • Contaminated Disposables: Place all contaminated disposables, such as gloves, wipes, and weigh boats, into a designated container for solid chemical waste.[10] For large volumes, ensure this disposal pathway is approved by your institution to avoid potential hazards to waste handling personnel.[3]

  • Container Management: Keep the solid waste container securely sealed when not in use.[7]

Protocol 2: Disposal of Liquid Waste

  • Collection: Collect all solutions containing the compound and any solvent used to rinse glassware into a designated container for hazardous liquid waste.[10]

  • Segregation: Use separate waste containers for halogenated and non-halogenated solvents if required by your institution.

  • Decontamination of Glassware:

    • Rinse non-disposable glassware with a suitable solvent (e.g., ethanol, isopropanol).

    • Crucially, this rinsate must be collected and added to the hazardous liquid waste container. [10]

    • After this initial decontamination, the glassware can be washed according to standard laboratory procedures.

Waste Container Management and Storage

Proper management of waste containers is essential for safety and compliance.

  • Compatibility: Ensure the container and its lid are chemically compatible with the waste. The original chemical container is often a good choice.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[5] The accumulation start date must also be included.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[7] This area must be at or near the point of generation, under the control of the operator, and inspected weekly.[2] Containers must be sealed with a tight-fitting cap and stored in secondary containment away from drains.[6]

  • Removal: Follow institutional procedures for having full waste containers removed by the EHS department in a timely manner, typically within six months of the accumulation start date.[2][6]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Alert: Restrict access to the spill area and alert personnel in the vicinity.

  • Contain: For a solid spill, prevent the powder from becoming airborne.[11] Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.[10]

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[10]

  • PPE: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when cleaning a spill.[9]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and its associated waste.

G cluster_waste_type 1. Identify Waste Form cluster_disposal_path 2. Segregate into Correct Waste Stream cluster_final_steps 3. Finalize for Pickup start Waste Generation: This compound is_solid Solid? start->is_solid Unused chemical, spill residue is_liquid Liquid? start->is_liquid Solutions, rinsate is_labware Contaminated Labware/PPE? start->is_labware Gloves, tips, glassware solid_waste Collect in Container: 'Hazardous Solid Chemical Waste' is_solid->solid_waste liquid_waste Collect in Container: 'Hazardous Liquid Chemical Waste' (Aqueous or Solvent) is_liquid->liquid_waste is_sharp Is it a sharp (needle, broken glass)? is_labware->is_sharp final_action Ensure container is: - Securely capped - Properly labeled - Stored in SAA solid_waste->final_action liquid_waste->final_action sharps Chemically-Contaminated Sharps Container sharps->final_action gen_solid_waste Collect in Container: 'Hazardous Solid Chemical Waste' gen_solid_waste->final_action ehs_pickup Arrange for EHS Waste Pickup final_action->ehs_pickup is_sharp->sharps Yes is_sharp->gen_solid_waste No

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.